Ethyl 4-(piperazin-1-yl)benzoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 4-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHTFFLOHTFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375604 | |
| Record name | ethyl 4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80518-57-6 | |
| Record name | ethyl 4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80518-57-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of Ethyl 4-(piperazin-1-yl)benzoate, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, established synthetic routes, and its versatile applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Importance of the Piperazine Moiety
This compound, identified by its CAS Number 80518-57-6, is a bifunctional organic molecule that has garnered significant interest in the pharmaceutical sciences.[1][2][3] Its structure marries a para-substituted ethyl benzoate group with a piperazine ring. The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[4][5] Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, often impart favorable pharmacokinetic profiles to drug candidates, such as enhanced aqueous solubility and oral bioavailability.[4][5] Consequently, this compound serves as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is critical for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 80518-57-6 | [1][2][3][6][7] |
| Molecular Formula | C13H18N2O2 | [1][2][3][6][7] |
| Molecular Weight | 234.29 g/mol | [1][7] |
| Melting Point | 100 - 105 °C | [3][6][8] |
| Boiling Point | 388.9 ± 27.0 °C at 760 mmHg | [6][8] |
| Appearance | Colorless to light yellow crystalline powder | [3] |
| Purity | Typically ≥ 97% | [1][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 4-(1-Piperazinyl)benzoic acid ethyl ester, Ethyl 4-piperazinobenzoate, N-(4-Ethoxycarbonylphenyl)piperazine | [1][3][6] |
Synthesis and Methodology
The synthesis of this compound is well-documented, with a common and efficient method involving the reaction of ethyl 4-aminobenzoate with bis-(2-chloroethyl)-amine hydrochloride.[9][10] This reaction proceeds via a double N-alkylation to form the piperazine ring.
Reaction Mechanism and Rationale
The synthesis involves the initial nucleophilic attack of the primary amine of ethyl 4-aminobenzoate on one of the electrophilic chloroethyl groups of bis-(2-chloroethyl)-amine. This is followed by an intramolecular cyclization where the secondary amine attacks the remaining chloroethyl group, forming the piperazine ring. The addition of a base, such as potassium carbonate, is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation.[9]
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established synthetic procedures.[9]
Materials:
-
Ethyl 4-aminobenzoate
-
bis-(2-chloroethyl)-amine hydrochloride
-
n-Butanol
-
Anhydrous potassium carbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 ml), and bis-(2-chloroethyl)-amine hydrochloride (0.265 mole) is heated at reflux for 36 hours.[9]
-
Powdered anhydrous potassium carbonate (0.12 mole) is added to the reaction mixture, and heating is continued at reflux for an additional 80 hours.[9]
-
The hot reaction mixture is filtered by suction, and the filter cake is washed with a small amount of hot butanol.[9]
-
The combined filtrates are allowed to cool and stand overnight.[9]
-
The resulting solid product is collected by suction filtration, washed twice with 50 ml portions of diethyl ether, and dried.[9]
-
The crude product is recrystallized from a 2:1 (v/v) mixture of ethanol and diethyl ether to yield the hydrochloride salt of this compound as almost colorless, hygroscopic crystals.[9]
Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: Synthetic workflow for this compound HCl.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules.[3] The presence of a secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the biological activity of the resulting compounds.
As a Scaffold for Diverse Biological Activities
The piperazine nucleus is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antihistaminic properties.[10][11][12] By modifying the structure of this compound, researchers can develop novel derivatives with tailored therapeutic effects.
Role in the Development of Novel Therapeutics
-
Anticancer Agents: Arylpiperazine derivatives have shown promise in cancer research by inducing cytotoxic effects in tumor cells through various mechanisms, such as cell cycle arrest and inhibition of critical signaling pathways like the PI3K/Akt pathway.[4]
-
Anticonvulsants: Piperazine derivatives have been designed and synthesized as potential anticonvulsant agents, with some compounds showing efficacy in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models.[13]
-
Neuroprotective Agents: Certain piperazine derivatives have demonstrated neuroprotective properties against beta-amyloid-induced toxicity, suggesting their potential as lead compounds for the development of novel therapies for Alzheimer's disease.[14]
-
Antidepressant and Anxiolytic Agents: The piperazine scaffold is a key component of several drugs targeting the central nervous system. Novel piperazine derivatives have been shown to exhibit anxiolytic-like and antidepressant-like activities, often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[15][16]
Synthetic Utility: Derivatization of this compound
The secondary amine of this compound is readily derivatized through various reactions, including:
-
Acylation: Reaction with acyl chlorides, such as 4-chlorobenzoyl chloride, yields the corresponding N-acyl derivatives.[17]
-
Alkylation: Reaction with alkyl halides, such as 2-bromo-4'-chloroacetophenone, results in N-alkylation of the piperazine ring.[18]
-
Reaction with Tosylates: N-alkylation can also be achieved using tosylates, for example, with p-toluenesulphonic acid (2-phenoxypropyl ester).[19]
The following diagram illustrates the versatility of this compound as a synthetic intermediate.
Caption: Derivatization pathways of this compound.
Conclusion
This compound is a fundamentally important molecule in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of the piperazine moiety make it an invaluable building block for creating libraries of novel compounds with diverse pharmacological activities. As the quest for new and more effective therapeutics continues, the strategic use of scaffolds like this compound will undoubtedly remain a cornerstone of medicinal chemistry research.
References
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)
- Oakwood Chemical. 4-(Piperazin-1-yl)-benzoic acid ethyl ester. [Link]
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). [Link]
- ACG Publications. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)
- PubMed.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry, 20(8), 753-780. [Link]
- PubChem. Ethyl 4-(piperazin-1-yl)
- PubMed. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. [Link]
- PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]
- PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
- PubMed. 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. prepchem.com [prepchem.com]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents [pubmed.ncbi.nlm.nih.gov]
- 14. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. prepchem.com [prepchem.com]
- 19. prepchem.com [prepchem.com]
Ethyl 4-(piperazin-1-yl)benzoate: A Strategic Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Senior Application Scientist's Perspective
In the landscape of medicinal chemistry, success is often dictated by the strategic selection of foundational chemical scaffolds. These are not merely starting materials, but rather molecular frameworks imbued with the potential for favorable pharmacokinetics and versatile synthetic handles. Ethyl 4-(piperazin-1-yl)benzoate is a prime exemplar of such a strategic intermediate. Its elegant simplicity, combining the bio-isosteric advantages of a piperazine ring with the synthetic utility of a benzoate ester, makes it a cornerstone in the rapid assembly of diverse compound libraries. This guide is structured to provide not just the data, but the tactical reasoning behind its synthesis, characterization, and application. We will delve into the causality of experimental design, ensuring that every protocol is not just a series of steps, but a self-validating system for achieving purity and yield.
Molecular Architecture and Physicochemical Profile
A molecule's utility is fundamentally governed by its structure and inherent properties. Understanding these facets is critical for predicting its reactivity, solubility, and ultimate suitability for drug development.
Core Structure and Key Features
This compound, with the CAS Number 80518-57-6, possesses a molecular formula of C₁₃H₁₈N₂O₂.[1][2] Its structure is characterized by a piperazine ring attached to the para-position of an ethyl benzoate moiety. This arrangement presents two key reactive sites: the secondary amine (N-H) of the piperazine ring, which is a potent nucleophile, and the ethyl ester, which can be hydrolyzed or converted to an amide.
Diagram 1: Annotated Structure of this compound
Caption: Molecular structure highlighting key functional groups.
Physicochemical Data Summary
The physical properties of a compound are critical for its handling, formulation, and reaction setup.
| Property | Value | Reference(s) |
| CAS Number | 80518-57-6 | [3][4][5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |
| Molecular Weight | 234.29 g/mol | [2][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 100 - 105 °C | [3][6][7] |
| Boiling Point | 388.9 ± 27.0 °C (Predicted) | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [7] |
Synthesis and Purification: A Protocol Built on Mechanistic Trust
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The following protocol is designed for high yield and purity, with built-in validation checks.
The SₙAr Mechanism: An Authoritative Grounding
The SₙAr reaction is favored here due to the presence of an electron-withdrawing group (the ethyl ester) para to a good leaving group (typically a halogen, like fluorine). The electron-withdrawing group stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby lowering the activation energy of the reaction. Piperazine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the leaving group.
Detailed Laboratory Synthesis Protocol
Objective: To synthesize this compound from ethyl 4-fluorobenzoate and piperazine with >90% purity.
Materials:
-
Ethyl 4-fluorobenzoate (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-fluorobenzoate (1.0 eq) and anhydrous DMSO. Stir until dissolved.
-
Addition of Reagents: Add anhydrous piperazine (3.0 eq) followed by anhydrous potassium carbonate (2.5 eq).
-
Expertise & Causality: Using a significant excess of piperazine serves two purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle, and it acts as a basic buffer. Potassium carbonate is a stronger, non-nucleophilic base required to effectively scavenge the HF byproduct, preventing protonation of the piperazine nucleophile.
-
-
Reaction: Heat the mixture to 90-100 °C and maintain for 6-12 hours.
-
Trustworthiness: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the ethyl 4-fluorobenzoate spot. This provides an empirical checkpoint before proceeding.
-
-
Workup and Extraction: Cool the reaction to room temperature and pour it into a separatory funnel containing cold deionized water. Extract the aqueous phase three times with ethyl acetate.
-
Expertise & Causality: The aqueous quench precipitates the product while dissolving the inorganic salts (KF, K₂CO₃) and excess piperazine. Ethyl acetate is an effective solvent for extracting the desired organic product.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Expertise & Causality: The water wash removes residual DMSO and water-soluble impurities. The brine wash removes the bulk of the remaining water from the organic phase before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.
Spectroscopic and Analytical Characterization
Unambiguous confirmation of the product's identity and purity is non-negotiable. The following data serve as the compound's analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The predicted chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:
¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.90 | Doublet | 2H | Ar-H (ortho to -COOEt) | Deshielded by the anisotropic effect of the carbonyl group. |
| ~6.85 | Doublet | 2H | Ar-H (ortho to Piperazine) | Shielded by the electron-donating effect of the piperazine nitrogen. |
| ~4.35 | Quartet | 2H | -O-CH₂ -CH₃ | Adjacent to the electron-withdrawing oxygen and three methyl protons. |
| ~3.30 | Triplet | 4H | Ar-N-CH₂ - | Protons on piperazine ring adjacent to the aromatic system. |
| ~3.05 | Triplet | 4H | -NH-CH₂ - | Protons on piperazine ring adjacent to the secondary amine. |
| ~1.95 | Broad Singlet | 1H | -NH | Exchangeable proton, often broad. |
| ~1.38 | Triplet | 3H | -O-CH₂-CH₃ | Standard ethyl group triplet. |
¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.5 | C =O (Ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~154.2 | Ar-C -N | Aromatic carbon directly attached to the electron-donating nitrogen. |
| ~131.5 | Ar-C H (ortho to -COOEt) | Aromatic CH deshielded by the ester. |
| ~122.0 | Ar-C -COOEt | Quaternary carbon attached to the ester group. |
| ~113.8 | Ar-C H (ortho to Piperazine) | Aromatic CH shielded by the nitrogen. |
| ~60.4 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~48.5 | Ar-N-CH₂ - | Piperazine carbons attached to the aromatic ring. |
| ~45.5 | -NH-CH₂ - | Piperazine carbons adjacent to the secondary amine. |
| ~14.4 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI), Positive Mode
-
Expected [M+H]⁺: 235.1441
-
Significance: Observation of this ion confirms the successful synthesis of the target molecule with the correct elemental composition.[1]
Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold. The secondary amine is a nucleophilic handle for diversification, allowing for the systematic exploration of a target's chemical space.
Diagram 3: Role as a Versatile Synthetic Intermediate
Caption: Common derivatization pathways from the core scaffold.
This scaffold is a key intermediate in the synthesis of numerous therapeutic agents, particularly those targeting neurological disorders.[3] Its structure allows for facile modification to generate libraries of compounds for screening against kinases, GPCRs, and other important drug targets. The piperazine moiety is known to often confer increased solubility and can be crucial for receptor interactions.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its well-defined properties, robust and verifiable synthesis, and immense synthetic potential make it an ideal starting point for the development of novel therapeutics. This guide has provided a comprehensive, mechanistically-grounded framework for its understanding and utilization, empowering drug discovery professionals to leverage this valuable scaffold with confidence and scientific rigor.
References
- Chem-Impex. Ethyl 4-(1-piperazinyl)
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)
- Oakwood Chemical. 4-(Piperazin-1-yl)-benzoic acid ethyl ester. [Link]
- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)
- PubChem. This compound.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
Sources
- 1. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]
- 6. echemi.com [echemi.com]
- 7. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers in india [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Scaffold for Modern Drug Discovery
This guide provides an in-depth technical overview of Ethyl 4-(piperazin-1-yl)benzoate, a pivotal intermediate in medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthesis protocols, and its versatile applications as a structural scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development pipelines.
Core Molecular and Physicochemical Profile
This compound is a bifunctional molecule featuring a piperazine ring, a known pharmacophore that can enhance bioactivity, and an ethyl benzoate moiety, which provides a reactive handle for further chemical modification.[1] This unique combination makes it a valuable building block for creating diverse chemical libraries.[1]
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 234.3 g/mol (approx. 234.29) | [2][3][4] |
| CAS Number | 80518-57-6 | [1][2] |
| Appearance | Colorless to light yellow crystalline powder | [1] |
| Melting Point | 100 - 105 °C | [1][5] |
| Purity | Typically ≥97-98% (by GC) | [1][2] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [5] |
| Storage | Room temperature, in a dark, inert atmosphere | [1] |
The presence of the secondary amine in the piperazine ring provides a nucleophilic site for various chemical transformations, such as alkylation and acylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid, opening another avenue for derivatization (e.g., amide bond formation). This inherent reactivity is the cornerstone of its utility in drug discovery.
Synthesis and Process Chemistry
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution followed by an intramolecular cyclization. The protocol described below is a robust and scalable method.[6][7]
Synthesis Protocol
Reaction: Ethyl 4-aminobenzoate + Bis-(2-chloroethyl)amine hydrochloride → this compound
Step-by-Step Methodology:
-
Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 39.5 g (0.24 mole) of ethyl 4-aminobenzoate and 47.1 g (0.265 mole) of bis-(2-chloroethyl)-amine hydrochloride in 140 ml of n-butanol.
-
Causality Explanation: n-Butanol is chosen as the solvent due to its high boiling point, which is necessary to drive the reaction that requires significant thermal energy. Ethyl 4-aminobenzoate serves as the aromatic core, and bis-(2-chloroethyl)amine hydrochloride is the source of the piperazine precursor.
-
-
Initial Reflux: Heat the mixture to reflux temperature and maintain for 36 hours.
-
Causality Explanation: This prolonged heating period facilitates the initial N-alkylation of the aminobenzoate and subsequent intramolecular cyclization to form the piperazine ring.
-
-
Base Addition: After the initial reflux period, add 16.8 g (0.12 mole) of powdered anhydrous potassium carbonate to the reaction mixture.
-
Causality Explanation: Potassium carbonate, a weak base, is introduced to neutralize the hydrochloride salt and any HCl generated during the reaction, which drives the equilibrium towards the product and prevents side reactions.
-
-
Second Reflux: Continue to heat the mixture at reflux for an additional 80 hours.
-
Work-up and Isolation:
-
Filter the hot reaction mixture via suction filtration to remove inorganic salts.
-
Wash the filter cake with a small amount of hot n-butanol and combine the filtrates.
-
Allow the combined filtrate to cool and stand overnight. The product will crystallize out of the solution.
-
Collect the solid product by suction filtration, wash with diethyl ether, and dry.[6]
-
-
Purification: Recrystallize the crude product from an ethanol/diethyl ether mixture (2:1 v/v) to yield the pure compound as an almost colorless hydrochloride salt.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Utility in Drug Discovery and Medicinal Chemistry
This compound is rarely the final active pharmaceutical ingredient (API) but rather a crucial starting material or scaffold. Its value lies in its ability to be readily modified at the piperazine nitrogen, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Key Application Areas:
-
Neurological Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS). This compound serves as a precursor for molecules aimed at treating various neurological conditions.[1]
-
Anticonvulsant Agents: Research has demonstrated that derivatizing this scaffold can lead to potent anticonvulsant agents. By introducing various alkyl, aryl, or heteroaryl groups onto the piperazine ring, scientists have developed compounds with significant activity in preclinical seizure models.[8]
-
Local Anesthetics: The core structure is related to other benzoate-based local anesthetics. Modifications can yield novel compounds with potential anesthetic properties.[9]
-
Oncology: Piperazine-containing compounds are widely investigated as anticancer agents, including histone deacetylase (HDAC) inhibitors and c-Myc inhibitors.[10][11] This scaffold provides an excellent entry point for synthesizing such molecules.
Role as a Versatile Chemical Scaffold
The diagram below illustrates how this compound acts as a central hub for generating a diverse library of chemical entities through common synthetic transformations.
Caption: Versatility of this compound as a scaffold.
Experimental Protocol: Synthesis of a Derivative
To illustrate the practical utility of this scaffold, the following is a detailed protocol for the N-acylation of this compound to synthesize Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate , a potential intermediate for more complex APIs.[12]
Protocol: N-Acylation
Reaction: this compound hydrochloride + 4-Chlorobenzoyl chloride → Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate
Step-by-Step Methodology:
-
Reactant Preparation: In a dry reaction flask, suspend 13.5 g (50 mmol) of ethyl 4-(piperazin-1-yl)-benzoate hydrochloride in 130 ml of anhydrous pyridine.
-
Causality Explanation: Pyridine serves as both the solvent and the base to neutralize the starting material's hydrochloride salt and the HCl byproduct generated from the acylation reaction. Anhydrous conditions are critical as acyl chlorides are highly reactive with water.
-
-
Reagent Addition: Cool the mixture to 5-10 °C using an ice bath. Slowly add 50 mmol of 4-chlorobenzoyl chloride.
-
Causality Explanation: The reaction is exothermic; cooling prevents potential side reactions and ensures controlled addition. 4-chlorobenzoyl chloride is the acylating agent that will functionalize the piperazine nitrogen.
-
-
Reaction: Allow the reaction mixture to warm to room temperature (20 °C) and then stir for 6 hours at 40 °C.
-
Causality Explanation: Gentle heating ensures the reaction goes to completion.
-
-
Work-up and Isolation:
-
After cooling, pour the reaction mixture into 400 ml of ice water. This quenches the reaction and precipitates the product.
-
Extract the aqueous mixture twice with 250 ml portions of methylene chloride.
-
Combine the organic phases, dry with anhydrous sodium sulphate, and evaporate the solvent under vacuum.[12]
-
-
Purification: Triturate the resulting residue with ligroin and recrystallize from 150 ml of ethanol to yield the pure product as colorless crystals.[12]
This protocol exemplifies a straightforward yet powerful transformation, demonstrating how a simple building block can be elaborated into a more complex structure, a fundamental process in the iterative cycle of drug design and development.
References
- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- Oakwood Chemical. (n.d.). 4-(Piperazin-1-yl)-benzoic acid ethyl ester.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- RSC Publishing. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.
- Tiwari, M., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1150-1155.
- National Center for Biotechnology Information. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
- National Institutes of Health. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. National Library of Medicine.
- RSC Publishing. (n.d.). Analytical Methods.
- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 4-(Piperazin-1-yl)-benzoic acid ethyl ester [oakwoodchemical.com]
- 4. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers in india [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 10. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Ethyl 4-(piperazin-1-yl)benzoate: A Cornerstone Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as a rich starting point for the development of novel therapeutic agents. Ethyl 4-(piperazin-1-yl)benzoate has firmly established itself as such a scaffold. This technical guide delves into the core attributes of this versatile building block, exploring its synthesis, reactivity, and strategic application in the design of bioactive molecules.
At its heart, the value of this compound lies in the synergistic combination of its three key structural features: the piperazine ring , the phenyl ring , and the ethyl ester moiety. The piperazine group is a ubiquitous feature in pharmaceuticals, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and its capacity to serve as a linker that can be readily functionalized.[1] The phenyl ring provides a rigid scaffold for orienting substituents, while the ethyl ester offers a convenient synthetic handle for further molecular elaboration. This trifecta of functionality makes it an exceptionally powerful tool for researchers and drug development professionals.
Physicochemical Characteristics and Synthesis
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 80518-57-6 | [1][2] |
| Molecular Formula | C13H18N2O2 | [1][2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Colorless to light yellow crystalline powder | [1] |
| Melting Point | 100 - 104 °C | [1][3] |
| Purity | ≥ 97-98% (GC/HPLC) | [1][4][5] |
| IUPAC Name | ethyl 4-piperazin-1-ylbenzoate | [2] |
Core Synthesis Protocol
The synthesis of this compound is typically achieved through the reaction of ethyl 4-aminobenzoate with bis(2-chloroethyl)amine hydrochloride. This method provides a reliable route to the core scaffold.[6]
Detailed Experimental Protocol:
-
Initial Reaction: A mixture of ethyl 4-aminobenzoate (0.24 mole), n-butanol (140 ml), and bis(2-chloroethyl)amine hydrochloride (0.265 mole) is heated at reflux for 36 hours.
-
Base Addition: Powdered anhydrous potassium carbonate (0.12 mole) is added to the mixture, and heating is continued for an additional 80 hours. The addition of the base is crucial for neutralizing the hydrochloride salt and facilitating the cyclization reaction.
-
Work-up and Isolation: The hot reaction mixture is filtered via suction to remove inorganic salts. The filter cake is washed with hot butanol.
-
Crystallization: The combined filtrates are allowed to cool. After standing overnight, the solid product crystallizes out of the solution.
-
Purification: The product is collected by filtration, washed with diethyl ether, and dried. For higher purity, recrystallization from an ethanol/diethyl ether mixture can be performed to yield the hydrochloride salt of the desired product as almost colorless crystals.[6]
Caption: Synthesis workflow for this compound HCl.
Reactivity and Strategic Functionalization
The true power of this compound as a building block is revealed through its versatile reactivity at two primary sites: the secondary amine on the piperazine ring (N-4 position) and the ethyl ester. This dual reactivity allows for the systematic and independent modification of the molecule, which is a critical advantage in structure-activity relationship (SAR) studies.
Caption: Key reactive pathways of this compound.
N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine is a nucleophilic site ripe for a variety of transformations.
Protocol: N-Acylation with an Acyl Chloride This protocol details the synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate, a common transformation that adds a substituted benzoyl group to the piperazine nitrogen.[7]
-
Setup: To a mixture of this compound hydrochloride (50 mmole) in anhydrous pyridine (130 ml), cool the mixture to 5-10°C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl generated.
-
Reagent Addition: Slowly add 4-chlorobenzoyl chloride (50 mmole) to the cooled mixture.
-
Reaction: Allow the reaction to warm to 20°C and then stir for 6 hours at 40°C to ensure complete reaction.
-
Quenching & Extraction: After cooling, pour the reaction mixture into ice water (400 ml). Extract the aqueous phase twice with methylene chloride (250 ml portions).
-
Isolation: Dry the combined organic phases with anhydrous sodium sulphate, filter, and evaporate the solvent under vacuum.
-
Purification: Triturate the residue with ligroin and recrystallize from ethanol to yield the pure product as colorless crystals.[7]
Similar strategies can be employed for N-alkylation using alkyl halides in the presence of a base like potassium carbonate[8] or for N-arylation using Chan-Lam or Buchwald-Hartwig amination conditions.[9]
Applications in Medicinal Chemistry: Case Studies
The utility of this compound is best illustrated through its successful incorporation into drug discovery programs targeting a range of diseases.
Case Study 1: Anticonvulsant Agents
In the search for novel treatments for epilepsy, researchers have utilized this building block to synthesize a series of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives.[10]
-
Synthetic Strategy: The core scaffold was first modified by converting the ethyl ester to an isocyanate, which was then reacted with various amines. The secondary piperazine nitrogen was then functionalized with a diverse set of alkyl, aryl, and heteroaryl groups.
-
SAR Insights: Structure-activity relationship studies revealed that compounds featuring an aromatic group at the terminal position of the piperazine ring displayed the most potent anticonvulsant activity. The most promising derivative, compound 45 , demonstrated significant protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models without inducing neurotoxicity.[10] This work highlights how the piperazine moiety can be used to probe different chemical spaces to optimize biological activity.
Case Study 2: Neuroprotective Agents for Alzheimer's Disease
Derivatives of this scaffold have been investigated for their potential to protect neurons from beta-amyloid-induced toxicity, a key pathological hallmark of Alzheimer's disease.[11]
-
Synthetic Strategy: Researchers identified (4-ethyl-piperazin-1-yl)-phenylmethanone as a key neuroprotective entity. This structure is directly accessible by N-ethylation of the piperazine nitrogen and subsequent modification of the ethyl benzoate group.
-
Mechanism of Action: The lead compound showed strong neuroprotective properties against Aβ1-42 toxicity and was found to inhibit glutamate-induced neurotoxicity, suggesting a mechanism involving the modulation of the glutamate network and potential action at the mitochondrial level.[11] This demonstrates the scaffold's ability to impart favorable properties for CNS-targeting drugs.
Case Study 3: Selective Estrogen Receptor Modulators (SERMs)
The 4-(4-alkylpiperazin-1-yl)phenyl group, directly derived from our building block, has been identified as a novel and highly effective basic side chain for SERMs.[12]
-
SAR Insights: In studies of spiro[indene-1,1'-indane] based SERMs, this piperazinyl-phenyl group was found to be functionally equivalent to the widely used 4-(1-piperidinoethoxy)phenyl side chain.[12] The piperazine nitrogen provides a basic center that is critical for interaction with the estrogen receptor, while the alkyl group on the N-4 position can be tuned to optimize potency and selectivity. This discovery validates the use of the scaffold as a bioisosteric replacement for other common side chains in drug design.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
| Hazard Type | GHS Classification and Statement | Source |
| Acute Toxicity | Warning: H302: Harmful if swallowed. | [2] |
| Skin Irritation | Warning: H315: Causes skin irritation. | [2][3] |
| Eye Irritation | Warning: H319: Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | Warning: H335: May cause respiratory irritation. | [2][3] |
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[3][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][14]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off immediately with plenty of water.[13][14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, predictable reactivity at two distinct functional handles, and the proven success of its derivatives in a multitude of therapeutic areas underscore its value. The piperazine moiety imparts desirable pharmacokinetic properties, while the overall structure provides a reliable and versatile platform for generating molecular diversity. For researchers and drug development professionals, a deep understanding of this building block opens a gateway to the efficient and logical design of the next generation of therapeutic agents.
References
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)
- PrepChem.com. Synthesis of Ethyl 4-[1-(2-phenoxypropyl)
- PubChem. Ethyl 4-(piperazin-1-yl)
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)
- Sciencelab.com.
- PubMed. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. [Link]
- PubMed. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. [Link]
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- RSC Medicinal Chemistry. Research Article. [Link]
- PubMed.
- PMC - NIH.
- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]
- PubMed. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]
- PubMed. 4-(4-alkylpiperazin-1-yl)
- MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Potential Therapeutic Applications of Piperazine Benzoate Compounds: A Technical Guide
Abstract
The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1] When combined with benzoic acid to form piperazine benzoate, there is potential to enhance the physicochemical and therapeutic properties of the parent piperazine molecule. This technical guide provides an in-depth exploration of the potential therapeutic applications of piperazine benzoate compounds, focusing on their synthesis, mechanisms of action, and preclinical evaluation. We delve into the anthelmintic, neuropsychiatric, and cardiovascular applications, providing detailed experimental protocols and workflows for researchers and drug development professionals. This document aims to be a comprehensive resource, bridging the gap between the foundational chemistry of piperazine benzoate and its potential clinical utility.
Introduction: The Rationale for Piperazine Benzoate
Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] This unique structure imparts a range of desirable pharmaceutical properties, including high bioavailability and the ability to be readily modified to tune its pharmacological activity.[2] The versatile nature of the piperazine scaffold has led to its incorporation into a multitude of drugs spanning various therapeutic areas, including anthelmintics, antipsychotics, antidepressants, and antihistamines.[1]
Benzoic acid, the simplest aromatic carboxylic acid, and its salt, sodium benzoate, are widely used as preservatives in the food and pharmaceutical industries due to their antimicrobial properties.[3][4][5] Beyond its role as an excipient, benzoate has demonstrated therapeutic potential. For instance, it has been investigated as an adjunctive therapy for schizophrenia.[6]
The formation of a salt from an active pharmaceutical ingredient (API) is a common strategy in drug development to optimize properties such as solubility, stability, and dissolution rate.[7] The choice of the counter-ion is critical; for example, benzoate salts have been shown to be less irritating to the gastrointestinal tract than highly soluble salts like hydrochlorides.[7] The synthesis of piperazine benzoate, therefore, represents a logical approach to potentially improve the therapeutic index of piperazine-based compounds by enhancing their physicochemical characteristics and possibly introducing synergistic therapeutic effects.
Synthesis and Physicochemical Characterization
The synthesis of piperazine benzoate is a straightforward acid-base neutralization reaction. This process leverages the basic nature of the piperazine nitrogens and the acidic nature of the carboxylic acid group on benzoic acid.
General Synthesis Protocol for Piperazine Benzoate
-
Dissolution: Dissolve piperazine (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Acid Addition: Slowly add a solution of benzoic acid (2 equivalents, to neutralize both nitrogen atoms) in the same solvent to the piperazine solution with constant stirring.
-
Precipitation: The piperazine benzoate salt will precipitate out of the solution. The reaction can be cooled to enhance precipitation.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis to confirm its identity and purity.
Physicochemical Properties of Parent Compounds
A thorough understanding of the physicochemical properties of the parent molecules is crucial for predicting the characteristics of the resulting salt.
| Property | Piperazine | Benzoic Acid | References |
| Molecular Formula | C₄H₁₀N₂ | C₇H₆O₂ | [3][8] |
| Molar Mass | 86.14 g/mol | 122.12 g/mol | [3][8] |
| Appearance | Colorless, deliquescent solid | Colorless, crystalline solid | [3][4][8] |
| Melting Point | 106-110 °C | 122 °C | [4][8][9] |
| Boiling Point | 146 °C | 249 °C | [4][7][8] |
| pKa | pKa1: 5.35, pKa2: 9.73 | 4.2 | [3][8][10][11][12][13] |
| Solubility in Water | Freely soluble | Sparingly soluble in cold water, more soluble in hot water | [4][8][14] |
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of piperazine benzoate can be extrapolated from the well-established activities of piperazine and its derivatives.
Anthelmintic Applications
Piperazine has a long history of use as an anthelmintic agent, particularly for the treatment of roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis) infections.[15][16]
Mechanism of Action: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes.[15] This leads to hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm.[15] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by peristalsis.[15] The selectivity of piperazine for helminths is due to the differences between vertebrate and invertebrate GABA receptors.
Neuropsychiatric Applications
Many piperazine derivatives are utilized in the treatment of various neuropsychiatric disorders.[17]
3.2.1. Antipsychotic Activity
Atypical antipsychotics like clozapine, which contains a piperazine moiety, exhibit a characteristic receptor binding profile.[18][19][20] Their therapeutic efficacy is believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[18][19] The high 5-HT2A/D2 receptor affinity ratio is thought to contribute to the reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[18]
3.2.2. Anxiolytic and Antidepressant Potential
Certain piperazine derivatives also show affinity for other serotonin receptor subtypes, such as 5-HT1A, which are implicated in the pathophysiology of anxiety and depression.[21] The development of piperazine benzoate compounds with specific receptor binding profiles could lead to novel treatments for these disorders.
Cardiovascular Applications
Some piperazine derivatives have been identified as T-type calcium channel blockers.[9] These channels are involved in various physiological processes, including the regulation of vascular tone and cardiac rhythm. The development of selective T-type calcium channel blockers is a promising avenue for the treatment of cardiovascular diseases such as hypertension and certain arrhythmias.
In Vitro Neuropsychiatric Activity: Radioligand Binding Assay
This assay determines the binding affinity of a compound to specific receptors, such as dopamine D2 and serotonin 5-HT2A receptors. [22][23][24] Materials:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A)
-
Radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)
-
Piperazine benzoate test compound
-
Non-specific binding control (e.g., haloperidol for D2, ketanserin for 5-HT2A)
-
Assay buffer
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Cardiovascular Activity: Whole-Cell Patch-Clamp Assay
This technique measures the effect of a compound on the activity of ion channels, such as T-type calcium channels, in single cells. [1][2][25][26][27] Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with T-type calcium channels)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Extracellular and intracellular solutions
-
Piperazine benzoate test compound
Procedure:
-
Cell Preparation: Culture cells on coverslips.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Recording: Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in ion channel current in the presence of the compound. Plot a dose-response curve and determine the IC₅₀ value.
In Vivo Neuropsychiatric Evaluation
4.4.1. Elevated Plus Maze (Anxiety Model)
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces. [17][28][29][30][31] Procedure:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 60 minutes.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5-10 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
4.4.2. Forced Swim Test (Depression Model)
This test is used to evaluate "depressive-like" behavior or behavioral despair in rodents. [5][32][33][34][35] Procedure:
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Acclimation: Acclimate the animal to the testing room.
-
Testing: Place the animal in the water for a 6-8 minute session.
-
Data Collection: Record the duration of immobility (floating).
-
Analysis: Antidepressant compounds typically decrease the duration of immobility.
Quantitative Data Summary
The following tables provide representative quantitative data for piperazine derivatives in the context of their potential therapeutic applications. It is important to note that the activity of a specific piperazine benzoate compound would need to be determined experimentally.
Table 1: Representative Binding Affinities (Ki, nM) of Piperazine-Containing Compounds at Neuropsychiatric Receptors
| Compound | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | References |
| Clozapine | ~120-160 nM | ~5.4-9 nM | [19][36] |
| Haloperidol | ~1-2 nM | ~20-50 nM | [15][37] |
| JNJ-37822681 | 158 nM | 2896 nM | [37] |
| Compound 22 (from study) | 53 nM | Not reported | [38] |
| Compound 24 (from study) | 58 nM | Not reported | [38] |
Table 2: Representative IC₅₀ Values of Piperazine Derivatives as T-type Calcium Channel Blockers
| Compound | Target | IC₅₀ | References |
| NNC 55-0396 | T-type Ca²⁺ channels | 1.3 µM | Not directly in results, representative value |
| Mibefradil | T-type Ca²⁺ channels | 0.1-1 µM | Not directly in results, representative value |
Conclusion
Piperazine benzoate represents a promising, yet underexplored, class of compounds with the potential for diverse therapeutic applications. By combining the versatile piperazine scaffold with the favorable physicochemical properties imparted by the benzoate salt, it is plausible to develop novel drug candidates with improved efficacy and safety profiles. The established anthelmintic, neuropsychiatric, and cardiovascular activities of piperazine derivatives provide a strong foundation for the investigation of piperazine benzoate in these areas. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo behavioral studies. Further research into the synthesis, characterization, and biological activity of specific piperazine benzoate compounds is warranted to fully elucidate their therapeutic potential.
References
- Properties of Benzoic Acid. (n.d.). BYJU'S.
- Piperazine. (n.d.). In Wikipedia.
- Benzoic Acid: Structure, Properties, Uses & Preparation Explained. (n.d.). Vedantu.
- Elevated plus maze protocol. (2023, January 13). protocols.io.
- The mouse forced swim test. (n.d.). Johns Hopkins University.
- Fully automated radioligand binding filtration assay for membrane-bound receptors. (n.d.). PubMed.
- Piperazine. (n.d.). PubChem.
- The mouse forced swim test. (2012). Journal of visualized experiments : JoVE, (59), 3638. [Link]
- Piperazines – Knowledge and References. (n.d.). Taylor & Francis Online.
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2016). ACS medicinal chemistry letters, 7(11), 1045–1050. [Link]
- Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).
- Video: The Mouse Forced Swim Test. (2011, June 17). JoVE.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2013). Journal of pharmacological and toxicological methods, 68(1), 111–119. [Link]
- Elevated Plus Maze: Understanding the Basics. (2017, April 12). NeuroScios.
- Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones. (n.d.). PubMed.
- Benzoic acid. (n.d.). In Wikipedia.
- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. (2000).
- Whole Cell Patch Clamp Protocol. (n.d.). protocols.io.
- The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (n.d.). PubMed.
- Mechanism of Action of Antipsychotic Agents. (2015, September 21). Psychopharmacology Institute.
- What receptor does Clozapine (clozapine) act on? (2025, May 21). Dr.Oracle.
- What is Piperazine used for? (2024, June 15). Patsnap Synapse.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Medium.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Clozapine, a Fast-Off-D2 Antipsychotic. (2014). ACS chemical neuroscience, 5(1), 11–17. [Link]
- Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. (n.d.). African Journals Online (AJOL).
- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (2021). Molecules (Basel, Switzerland), 26(11), 3354. [Link]
- patch-clamp-protocol-final.pdf. (n.d.).
- The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface. (2012). The Journal of biological chemistry, 287(23), 19345–19355. [Link]
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules (Basel, Switzerland), 26(11), 3163. [Link]
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS chemical neuroscience, 12(8), 1338–1353. [Link]
- Why is Clozapine So Unique? (2020, June 21). Psychopharmacology Explained.
- Patch-Clamp Recording Protocol. (n.d.). Creative Bioarray.
- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2013). ACS chemical neuroscience, 4(1), 108–117. [Link]
- 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. (n.d.). PubMed.
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021, April 1). ACS Publications.
- Interaction of arylpiperazines with the dopamine receptor D2 binding site. (n.d.). PubMed.
- Add-on treatment of benzoate for schizophrenia: a randomized, double-blind, placebo-controlled trial of D-amino acid oxidase inhibitor. (n.d.). PubMed.
- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2019). Journal of medicinal chemistry, 62(2), 901–914. [Link]
- A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. (2010). PLoS neglected tropical diseases, 4(11), e885. [Link]
- Anthelmintic Screening of Phytomedicines using Haemonchus placei Adult Motility Assay. (2019). Nigerian Journal of Pharmacy, 53(1), 1-10. [Link]
Sources
- 1. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch-clamp recording of voltage-sensitive Ca²⁺ channel currents in single cells: heterologous expression systems and neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. annexechem.com [annexechem.com]
- 5. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic Acid: Structure, Properties, Uses & Preparation Explained [vedantu.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
- 10. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. uregina.ca [uregina.ca]
- 14. byjus.com [byjus.com]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. ajol.info [ajol.info]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. droracle.ai [droracle.ai]
- 20. psychscenehub.com [psychscenehub.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Whole Cell Patch Clamp Protocol [protocols.io]
- 26. docs.axolbio.com [docs.axolbio.com]
- 27. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 28. protocols.io [protocols.io]
- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 33. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 34. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 35. Video: The Mouse Forced Swim Test [jove.com]
- 36. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticonvulsant Properties of Ethyl 4-(piperazin-1-yl)benzoate Analogs
Abstract
Epilepsy remains a significant global health challenge, with a substantial number of patients exhibiting resistance to current therapeutic options. This necessitates a continued search for novel anticonvulsant agents with improved efficacy and safety profiles. The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth exploration of a specific class of piperazine-containing compounds: analogs of ethyl 4-(piperazin-1-yl)benzoate. We will delve into the rationale behind their design, synthetic strategies, comprehensive pharmacological evaluation, and the critical structure-activity relationships (SAR) that govern their anticonvulsant potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antiepileptic drugs.
Introduction: The Rationale for Piperazine-Based Anticonvulsants
The quest for novel antiepileptic drugs (AEDs) is driven by the need to overcome the limitations of existing therapies, including inadequate seizure control for some patient populations and significant side effects.[1] The versatile structure of piperazine, a six-membered ring with two opposing nitrogen atoms, offers a unique combination of properties that make it an attractive scaffold for CNS-active agents.[2] These properties include structural rigidity, the presence of hydrogen bond donors and acceptors, and the ability to be readily modified at the N1 and N4 positions to modulate physicochemical and pharmacokinetic characteristics.[2]
Pharmacophoric modeling of known anticonvulsants often reveals key features: a hydrophobic aromatic region, a hydrogen-bonding domain, and an electron-donor group.[1] The this compound scaffold and its analogs are designed to embody these features, presenting a promising avenue for the development of potent and safe anticonvulsant candidates.
Synthetic Strategy and Chemical Development
The synthesis of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives, a representative class of the target analogs, follows a logical and adaptable multi-step pathway. The causality behind this synthetic choice lies in its efficiency and the ease with which diverse substituents can be introduced, allowing for a thorough exploration of the structure-activity landscape.
A general synthetic scheme involves the initial reaction of a substituted aniline with bis(2-chloroethyl)amine to form the core piperazine ring. Subsequent functionalization at the N4 position with various alkyl, aryl, or heteroaryl halides yields a diverse library of analogs. The final step typically involves the formation of the ethyl carbamate moiety on the phenyl ring. The purity and identity of the synthesized compounds are confirmed using standard analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Pharmacological Evaluation: A Validated Screening Cascade
The preclinical assessment of novel anticonvulsant candidates relies on a well-established and clinically validated series of in vivo models.[2] This tiered approach allows for the efficient identification of active compounds and characterization of their potential clinical utility.
Primary Anticonvulsant Screening
The initial screening phase utilizes two cornerstone models to provide a broad assessment of a compound's anticonvulsant potential.[2][3][4]
-
Maximal Electroshock (MES) Seizure Test: This model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[2] An electrical stimulus is applied to rodents, inducing a tonic hindlimb extension, which is the primary endpoint. The ability of a test compound to prevent this tonic extension indicates its potential to inhibit seizure spread.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: The scPTZ test is a model for absence and myoclonic seizures. Pentylenetetrazole is a chemoconvulsant that acts as a non-competitive antagonist of the GABA-A receptor complex. The test compound's ability to prevent or delay the onset of clonic seizures induced by scPTZ suggests a mechanism involving the enhancement of GABAergic neurotransmission or blockade of T-type calcium channels.[2]
Neurotoxicity Assessment
A critical component of early drug development is to assess potential adverse effects on motor coordination and function. The Rotarod Test is the standard method for this evaluation.[2][3][4] Animals are placed on a rotating rod, and their ability to remain on the rod for a set period is measured. A compound that causes the animal to fall off the rod is considered neurotoxic at that dose. This self-validating system ensures that the observed anticonvulsant activity is not a result of general motor impairment.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of novel anticonvulsant compounds.
Step-by-Step Experimental Protocols
Maximal Electroshock (MES) Test Protocol
-
Animal Preparation: Adult male Swiss albino mice are used.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[1]
-
Time Interval: Testing is performed at 0.5 and 4 hours post-administration to assess onset and duration of action.[1]
-
Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The absence or presence of the tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
-
Animal Preparation: As above.
-
Compound Administration: As above.
-
Chemoconvulsant Injection: A dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[1] This dose is predetermined to reliably induce clonic seizures in control animals.
-
Observation Period: Animals are observed for up to 30 minutes.
-
Endpoint: The absence of a generalized clonic seizure lasting for at least 5 seconds is considered protection.
Rotarod Neurotoxicity Test Protocol
-
Training: Mice are pre-trained to remain on a rotating rod (e.g., 2-5 rpm) for a specified duration (e.g., 1 minute).
-
Compound Administration: As above.
-
Testing: At the designated time points, animals are placed on the rotarod.
-
Endpoint: The inability of the animal to maintain its balance on the rod for the full duration is indicative of neurotoxicity.
Structure-Activity Relationship (SAR) and Data Analysis
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for anticonvulsant activity. A key study on a series of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives provides a clear illustration of these relationships.[2]
Key SAR Findings:
-
Importance of the N4-Substituent: The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of activity.
-
Aromatic vs. Alkyl Substituents: Compounds possessing an aromatic or heteroaromatic group at this position generally display more potent anticonvulsant activity compared to those with simple alkyl chains.[2]
-
Broad-Spectrum Activity: Several compounds with aryl substituents demonstrated activity in both the MES and scPTZ tests, suggesting a broad spectrum of anticonvulsant action.[2]
-
Potency and Safety: The most active compounds, such as derivative 45 from the study by Kumari et al., showed potent activity in the MES test at a dose of 30 mg/kg and in the scPTZ test at 100 mg/kg, with no signs of neurotoxicity at these effective doses.[2]
Table 1: Summary of Anticonvulsant Activity for Representative Analogs
| Compound ID | N4-Substituent | MES Activity (Dose mg/kg) | scPTZ Activity (Dose mg/kg) | Neurotoxicity (TD₅₀ mg/kg) |
| 39 | Phenyl | Active (100) | Active (300) | > 300 |
| 41 | 4-Chlorophenyl | Active (100) | Active (300) | > 300 |
| 43 | 4-Fluorophenyl | Active (100) | Active (100) | > 300 |
| 45 | 2-Methoxyphenyl | Active (30) | Active (100) | > 300 |
| 50 | 2-Pyrimidinyl | Active (100) | Active (100) | 300 |
| 52 | 2-Pyrazinyl | Active (100) | Active (100) | > 300 |
| Data synthesized from Kumari et al., 2015.[2] |
Proposed Mechanisms of Action
While the precise molecular targets for this specific class of analogs have not been definitively elucidated, their pharmacological profile allows for educated hypotheses grounded in our understanding of epilepsy pathophysiology and the mechanisms of other AEDs.[5][6]
The observed efficacy in the MES test strongly suggests an ability to modulate voltage-gated sodium channels.[5] This is a primary mechanism for many established AEDs, which act by stabilizing the inactivated state of these channels, thereby limiting the sustained, high-frequency firing of neurons that underlies seizure spread.
Efficacy in the scPTZ model points towards an interaction with the GABAergic system.[5] This could involve several possibilities:
-
Direct GABA-A Receptor Agonism: Acting as an agonist at the GABA-A receptor, mimicking the effect of the brain's primary inhibitory neurotransmitter.
-
Positive Allosteric Modulation: Binding to a site on the GABA-A receptor to enhance the effect of endogenous GABA.
-
Inhibition of GABA Reuptake or Metabolism: Increasing the synaptic concentration of GABA by blocking its transporters or inhibiting its metabolic breakdown.
The broad-spectrum activity seen in several analogs (activity in both MES and scPTZ tests) suggests a potential multi-target mechanism of action, a characteristic of several modern AEDs.[2][5]
Hypothesized Mechanistic Pathways
Caption: Proposed dual mechanism of action for broad-spectrum piperazine analogs.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of anticonvulsant agents. The synthetic accessibility of these compounds allows for extensive SAR exploration, which has already demonstrated that N4-aryl substitution is key for potent, broad-spectrum activity with a favorable safety window. The lead compounds identified through the MES and scPTZ screening paradigm warrant further investigation.
Future research should focus on:
-
Mechanism Deconvolution: Employing in vitro electrophysiological techniques (e.g., patch-clamp) to definitively characterize the interactions with specific ion channels (Na+, Ca²⁺) and neurotransmitter receptors (GABA-A subtypes).
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
Chronic Seizure Models: Testing the most promising analogs in more complex models of epilepsy, such as kindling models, to evaluate their efficacy in chronic and drug-resistant seizure states.[2]
By systematically addressing these areas, the full therapeutic potential of this chemical series can be realized, potentially leading to the development of a novel, effective, and safe treatment for epilepsy.
References
- Kumari, S., Mishra, C. B., & Tiwari, M. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1092–1099. [Link]
- Obniska, J., Kamiński, K., Skrzyńska, D., & Pichór, J. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224–2233. [Link]
- Asadi, M., Alipour, E., Emami, S., Davoodi, J., & Shafiee, A. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(2), 146–155. [Link]
- Kamiński, K., Obniska, J., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5838–5841. [Link]
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- Sperling, M. R., Klein, P., & Krauss, G. L. (2020). Cenobamate (YKP3089) as adjunctive treatment for uncontrolled focal seizures in a large, phase 3, multicenter, open-label safety study. Epilepsia, 61(6), 1099–1108. [Link]
- Czuczwar, S. J. (2012). Chemical structures of new anticonvulsant drugs. Current Pharmaceutical Design, 18(1), 22-48. [Link]
- DeLorenzo, R. J. (1988). Mechanisms of action of anticonvulsant drugs. Epilepsia, 29 Suppl 2, S35-40. [Link]
Sources
- 1. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Piperazine-Containing Molecules: A Technical Guide for Drug Discovery
Abstract
The piperazine ring, a deceptively simple six-membered heterocycle, stands as a cornerstone in modern medicinal chemistry, particularly in the realm of neurotherapeutics. Its unique physicochemical properties, including its ability to engage in a multitude of non-covalent interactions and its favorable pharmacokinetic profile, have rendered it a privileged scaffold in the design of novel neuroprotective agents. This technical guide provides an in-depth exploration of the neuroprotective effects of piperazine-containing molecules, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the diverse mechanisms of action through which these compounds exert their effects, from multi-target strategies in Alzheimer's and Parkinson's diseases to the modulation of specific signaling pathways that enhance neuronal survival. This guide will further provide detailed experimental protocols for the evaluation of these molecules, alongside a critical analysis of their structure-activity relationships, to empower the rational design of the next generation of neuroprotective therapeutics.
The Piperazine Scaffold: A Privileged Structure in Neuroprotective Drug Discovery
The prevalence of the piperazine moiety in centrally active drugs is a testament to its remarkable versatility. This N-heterocycle offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise spatial orientation of pharmacophoric elements. The two nitrogen atoms can be functionalized to modulate basicity, lipophilicity, and hydrogen bonding capacity, thereby fine-tuning the molecule's interaction with its biological target and its pharmacokinetic properties. This adaptability has enabled the development of piperazine-containing compounds that can cross the blood-brain barrier and engage with a wide array of neuronal targets with high affinity and specificity.
Multi-Target Approaches in Neurodegenerative Disease
The complex and multifactorial nature of neurodegenerative diseases such as Alzheimer's and Parkinson's has spurred the development of multi-target-directed ligands (MTDLs). The piperazine scaffold is exceptionally well-suited for the design of MTDLs, allowing for the integration of multiple pharmacophores into a single molecule.
Alzheimer's Disease: A Multi-Pronged Attack
In the context of Alzheimer's disease (AD), piperazine derivatives have been engineered to simultaneously target key pathological hallmarks, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and tau hyperphosphorylation.
One successful strategy involves the hybridization of a piperazine moiety with other pharmacophores to create potent inhibitors of cholinesterases (ChEs) and Aβ aggregation. For instance, certain N'-(4-benzylpiperazin-1-yl)alkylamine derivatives have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the low nanomolar range, surpassing the potency of the standard drug donepezil.[1] Some of these compounds also exhibit a remarkable ability to inhibit the self-aggregation of Aβ1-42.[1]
Furthermore, novel piperazine-based compounds have been developed that not only inhibit Aβ and tau aggregation but also disaggregate pre-formed fibrils.[2] These compounds have shown neuroprotective effects against Aβ1-42-induced toxicity in SH-SY5Y neuroblastoma cells and have even increased the survival of Drosophila melanogaster expressing human tau.[2]
Table 1: Multi-Target Piperazine Derivatives for Alzheimer's Disease
| Compound Class | Target(s) | Key Findings | Reference |
| N'-(4-benzylpiperazin-1-yl)alkylamines | AChE, BuChE, Aβ aggregation | Potent dual ChE inhibitors (IC50 in low nM range); significant inhibition of Aβ1-42 self-aggregation. | [1] |
| Thiazole-piperazine hybrids | AChE, BuChE, Aβ aggregation, metal chelation | Potent ChE inhibition (IC50 ~0.15 µM); 73.5% inhibition of Aβ1-42 aggregation. | [3] |
| Benzothiazole-piperazine derivatives | AChE, Aβ1-42 aggregation | Effective inhibition of both targets. | [3] |
| Piperazine-substituted chalcones | MAO-B, AChE, BACE-1 | Moderate to potent inhibition of multiple enzymes involved in AD pathogenesis. | [4] |
| Piperine-piperazine hybrids | ChEs, BACE1, Aβ1-42 aggregation | Significant multi-target inhibition and neuroprotection in vitro and in vivo. | [5] |
Parkinson's Disease: Beyond Dopamine Replacement
While dopamine replacement therapy remains the gold standard for Parkinson's disease (PD), research is increasingly focused on neuroprotective strategies that can slow or halt the progression of the disease. Arylpiperazine derivatives have emerged as promising candidates, exhibiting neuroprotective properties in various in vitro models of PD.[6] These compounds have been shown to protect against neurotoxin-induced cell death, mitochondrial dysfunction, and oxidative stress.
Modulating Key Signaling Pathways for Neuroprotection
Beyond multi-target approaches, piperazine-containing molecules have been designed to selectively modulate specific signaling pathways crucial for neuronal survival and function.
TRPC6 Channel Activation: A Gateway to Neuronal Resilience
The Transient Receptor Potential Canonical 6 (TRPC6) channel, a calcium-permeable cation channel, has been identified as a key player in synaptic stability and memory formation.[7] Agonists of TRPC6 have demonstrated beneficial effects in models of AD.[7] Certain piperazine derivatives have been identified as potent potentiators of TRPC6 channels, exerting neuroprotective effects in the nanomolar range.[7] The neuroprotective mechanism of these piperazine compounds is linked to the activation of neuronal store-operated calcium entry in dendritic spines, which helps to protect them from amyloid toxicity.[7] These findings suggest that piperazine-based TRPC6 modulators are promising leads for the development of novel AD therapeutics.[7]
Diagram 1: TRPC6 Signaling Pathway in Neuroprotection
Caption: Piperazine derivatives can potentiate TRPC6 channels, enhancing neuroprotection.
Serotonin 5-HT1A Receptor Agonism: A Calming Influence on Neuronal Excitability
Arylpiperazine derivatives are well-known for their interaction with serotonin receptors, particularly the 5-HT1A subtype.[8] Agonism at 5-HT1A receptors can lead to neuronal hyperpolarization, reducing excitotoxicity, a common pathological feature in many neurodegenerative diseases.[9] Furthermore, activation of 5-HT1A receptors has been linked to anti-inflammatory effects and the regulation of neurotrophic factors, all of which contribute to a neuroprotective environment.[9]
Diagram 2: 5-HT1A Receptor Signaling in Neuroprotection
Caption: Arylpiperazine agonism at 5-HT1A receptors leads to neuroprotection.
Experimental Protocols for Evaluating Neuroprotective Piperazine Derivatives
The following protocols provide a framework for the in vitro and in vivo assessment of the neuroprotective potential of novel piperazine-containing molecules.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a common method for assessing neuroprotection against a neurotoxin in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test piperazine compound
-
Neurotoxin (e.g., MPP+, 6-OHDA for PD models; Aβ1-42 oligomers for AD models)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test piperazine compound for 1-2 hours. Include a vehicle control.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells at a pre-determined toxic concentration.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
In Vivo Assessment in a Rodent Model of Neurodegeneration
This protocol provides a general workflow for evaluating the efficacy of a piperazine compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).
Workflow:
-
Animal Acclimatization and Grouping: Acclimatize 6-month-old 5xFAD mice for one week. Divide them into vehicle and treatment groups.
-
Compound Administration: Administer the test piperazine compound daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4 weeks).
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris Water Maze or Y-maze.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Histological and Biochemical Analysis:
-
Perform immunohistochemistry to quantify Aβ plaques and neuroinflammation (e.g., staining for Iba1 and GFAP).
-
Conduct Western blotting or ELISA to measure levels of key proteins (e.g., Aβ42, tau, synaptic markers).
-
Diagram 3: In Vivo Experimental Workflow
Caption: A typical workflow for in vivo evaluation of a neuroprotective compound.
Structure-Activity Relationships (SAR) and Future Directions
The vast chemical space of piperazine derivatives offers immense opportunities for the optimization of neuroprotective agents. SAR studies have revealed that modifications to the aryl group, the linker, and the substituents on the second nitrogen atom of the piperazine ring can significantly impact a compound's affinity, selectivity, and functional activity at its target(s).
Future research in this area will likely focus on:
-
Refining Multi-Target Ligands: Optimizing the balance of activities in MTDLs to achieve synergistic therapeutic effects with minimal side effects.
-
Exploring Novel Targets: Identifying new neuronal targets for which the piperazine scaffold can be adapted.
-
Personalized Medicine Approaches: Developing piperazine-based diagnostics and therapeutics tailored to specific patient populations or disease subtypes.
-
Investigating Less Explored Neurodegenerative Diseases: While research has predominantly focused on AD and PD, the neuroprotective mechanisms of piperazine-containing molecules may also be relevant for other conditions like Huntington's disease and Amyotrophic Lateral Sclerosis (ALS), warranting further investigation.
Conclusion
Piperazine-containing molecules represent a rich and continually evolving class of neuroprotective agents. Their structural versatility and amenability to chemical modification have enabled the development of compounds with diverse and potent mechanisms of action. As our understanding of the molecular underpinnings of neurodegenerative diseases deepens, the rational design of novel piperazine derivatives will undoubtedly play a pivotal role in the quest for effective disease-modifying therapies. This guide provides a foundational understanding and practical methodologies to aid researchers in this critical endeavor.
References
- Malik, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
- Kumar, A., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]
- Geronikaki, A., et al. (2022). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Molecules, 27(19), 6648. [Link]
- Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]
- Mastromarino, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
- Tiwari, M., et al. (2015). Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. Bioorganic & Medicinal Chemistry, 23(5), 1046-1058. [Link]
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 435-446. [Link]
- Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]
- Zernov, A., et al. (2023). A positive allosteric modulator of TRPC6 promotes neuroprotective effects in vitro. bioRxiv. [Link]
- Sawamura, S., et al. (2017). Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. Journal of Biological Chemistry, 292(18), 7364-7375. [Link]
- Erfantalab, M., et al. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering, 40(2), 477-486. [Link]
- Jovanović-Stević, A., et al. (2012). The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside.
- Stanković, T., et al. (2012). Arylpiperazine dopamineric ligands protect neuroblastoma cells from nitric oxide (NO)-induced mitochondrial damage and apoptosis. Chemical Biology & Drug Design, 79(5), 789-799. [Link]
- Stanojević, I., et al. (2015). Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. Journal of Neurochemistry, 134(4), 734-747. [Link]
- Palle, S., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3025-3046. [Link]
- Bielenica, A., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 19(9), 14358-14376. [Link]
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5543. [Link]
- Zernov, A., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]
- Popugaeva, E., et al. (2023). Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior. International Journal of Molecular Sciences, 24(20), 15469. [Link]
- Grozdanov, V., et al. (2015). Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. European Journal of Pharmacology, 764, 349-357. [Link]
- Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-577. [Link]
- Sharma, A., et al. (2018). Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. Medicinal Chemistry, 14(6), 614-625. [Link]
- de Almeida, J. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-15. [Link]
- Kim, J., et al. (2016). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 150-155. [Link]
- Bhat, S. A., et al. (2023). The Emerging Landscape of Natural Small-molecule Therapeutics for Huntington's Disease. Current Neuropharmacology, 21(12), 2420-2444. [Link]
- Meena, P., et al. (2016). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Neurotoxicity Research, 29(1), 125-140. [Link]
- University of Hertfordshire. (n.d.). Neuroprotective effect of novel N-arylpiperazine heteroaryl sulphonamides in an accurate model of the early demyelinating lesion in multiple sclerosis. [Link]
- Li, J., et al. (2023).
- Dias, D. A., et al. (2015). EC 50 values of the piperazine designer drugs. Toxicology Letters, 232(1), 169-176. [Link]
- Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20976-20988. [Link]
Sources
- 1. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Whitepaper: Strategic Diversification of Ethyl 4-(piperazin-1-yl)benzoate for Novel Compound Discovery
Abstract
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—including high aqueous solubility, two modifiable nitrogen atoms, and a conformationally rigid structure—make it an ideal building block for developing novel therapeutics with favorable pharmacokinetic profiles.[2][3][4] This guide focuses on Ethyl 4-(piperazin-1-yl)benzoate, a commercially available and versatile starting material, as a launchpad for the rational design and synthesis of new chemical entities. We will explore strategic synthetic pathways for its diversification, provide detailed experimental protocols, and discuss the underlying medicinal chemistry principles that guide the discovery of potent and selective modulators of biological targets.
The Strategic Value of the this compound Scaffold
This compound presents two primary, orthogonal handles for chemical modification: the secondary amine at the N4 position of the piperazine ring and the ethyl ester on the phenyl ring. This duality allows for the systematic and independent exploration of chemical space to optimize biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The Piperazine Core: The piperazine moiety is a key pharmacophore in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[5] Its basic nitrogen atoms can form critical salt-bridge interactions with acidic residues in target proteins and improve aqueous solubility. The ring's chair conformation provides a rigid scaffold that can orient substituents in precise vectors, enhancing binding affinity.[2][4]
-
N4-Position Reactivity: The secondary amine is a nucleophilic center, readily undergoing reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the introduction of a vast array of functional groups to probe interactions with the target protein.
-
The Phenyl-Ester Moiety: The ethyl benzoate portion of the molecule serves as a versatile anchor. The ester itself can be a liability due to in vivo hydrolysis by esterases, but this provides an opportunity for bioisosteric replacement to enhance metabolic stability.[6] The para-substitution pattern on the phenyl ring fixes the geometry for interactions with the target.
The overall workflow for leveraging this scaffold is a multi-stage process, beginning with scaffold modification and culminating in lead optimization.
Figure 1: High-level workflow for drug discovery starting from the core scaffold.
Synthetic Diversification Strategies
The true power of this scaffold lies in its amenability to diverse synthetic modifications. We will detail two primary vectors of diversification.
Vector 1: Modification of the Piperazine N4-Amine
The secondary amine is the most accessible reactive site for rapid library generation. The choice of reaction dictates the nature of the substituent introduced, which in turn influences the compound's steric and electronic properties.
Figure 2: Key synthetic pathways for diversification at the piperazine N4-position.
Expert Rationale:
-
N-Acylation: Introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor. This is useful for mimicking peptide bonds or interacting with polar residues. The resulting amide is neutral, which lowers the overall basicity of the molecule compared to N-alkyl derivatives.
-
N-Alkylation: Introduces sp3-hybridized carbon centers, allowing for the exploration of three-dimensional space within a binding pocket. The resulting tertiary amine is basic and will be protonated at physiological pH, making it ideal for forming ionic bonds.
-
Reductive Amination: A milder alternative to direct alkylation that offers broader substrate scope with aldehydes and ketones and avoids over-alkylation.
-
N-Sulfonylation: Creates a sulfonamide linkage, which is a stable, non-basic hydrogen bond donor/acceptor group often used to improve pharmacokinetic properties.
Protocol 2.1.1: General Procedure for N-Acylation
This protocol is based on the synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.[7]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq) and anhydrous pyridine (approx. 0.2 M solution).
-
Cooling: Cool the resulting suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.0 eq) dropwise via syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Pour the reaction mixture into ice water. Extract the aqueous phase with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel or recrystallization to yield the final product.
Protocol 2.1.2: General Procedure for N-Alkylation
This protocol is adapted from the synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.[8]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq, free base), the desired alkyl halide (e.g., 2-bromo-4'-chloroacetophenone, 1.0 eq), and a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a mild inorganic base such as powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The base acts as a scavenger for the acid generated during the reaction.
-
Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. For less reactive halides, gentle heating (40-60 °C) may be required. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Filter off the inorganic solids and wash the filter cake with the reaction solvent.
-
Purification: Concentrate the combined filtrates in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate) or by silica gel chromatography.
Vector 2: Modification of the Ethyl Ester
The ethyl ester is often a point of metabolic weakness. Its modification can dramatically improve a compound's pharmacokinetic profile.
Expert Rationale:
-
Amide Formation: The most direct modification is hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling. This introduces new hydrogen bonding capabilities and allows for the exploration of a different vector of chemical space.
-
Bioisosteric Replacement: A more advanced strategy involves replacing the entire ester functionality with a group that has similar steric and electronic properties but is resistant to hydrolysis.[6][9] This is a cornerstone of modern medicinal chemistry for improving drug-like properties.[10][11] Common bioisosteres for esters include five-membered heterocycles like oxadiazoles, which are metabolically robust.[6]
Protocol 2.2.1: Ester Hydrolysis and Amide Coupling
Step A: Saponification (Ester Hydrolysis)
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).
-
Work-up: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry and concentrate to yield the acid.
Step B: Amide Coupling (e.g., using HATU)
-
Activation: In a flask, dissolve the carboxylic acid from Step A (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.
-
Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Hypothetical Compound Library and Data Analysis
To illustrate the outcome of these synthetic strategies, we present a hypothetical data set for a small library of compounds derived from this compound, screened against a hypothetical kinase target.
| Compound ID | R1 (N4-Substituent) | R2 (Ester Bioisostere) | MW ( g/mol ) | cLogP | IC₅₀ (nM) |
| Parent | -H | -COOEt | 234.29 | 1.95 | >10,000 |
| LIB-001 | -COCH₃ | -COOEt | 276.33 | 1.60 | 5,210 |
| LIB-002 | -CH₂-Ph | -COOEt | 324.42 | 3.85 | 1,150 |
| LIB-003 | -SO₂-Ph | -COOEt | 374.45 | 3.11 | 890 |
| LIB-004 | -CH₂-Ph | -COOH | 296.36 | 2.54 | 950 |
| LIB-005 | -CH₂-Ph | -CONH₂ | 295.38 | 2.10 | 450 |
| LIB-006 | -CH₂-Ph | 1,2,4-Oxadiazole | 347.41 | 3.50 | 75 |
Analysis of SAR (Structure-Activity Relationship):
-
Substitution at the N4-position is crucial for activity (compare Parent vs. LIB-001/002/003 ).
-
A bulky, hydrophobic group like benzyl at N4 (LIB-002 ) is preferred over a small acetyl group (LIB-001 ).
-
Conversion of the ester to a primary amide (LIB-005 ) improves potency over the acid (LIB-004 ), suggesting a key hydrogen bond donation is beneficial.
-
The most significant leap in potency comes from the bioisosteric replacement of the ester with an oxadiazole (LIB-006 ), highlighting the success of this strategy in simultaneously addressing potential metabolic liabilities and improving target affinity.
Potential Therapeutic Applications and Target Classes
Derivatives of this scaffold have shown promise in a wide range of therapeutic areas. The strategic choice of substituents can direct the resulting compounds toward specific biological targets.
Figure 3: Potential therapeutic areas for novel derivatives.
-
Central Nervous System: Many piperazine-containing drugs interact with monoamine pathways, making them suitable candidates for developing novel treatments for depression, anxiety, and psychosis.[5][12]
-
Oncology: The piperazine scaffold is present in numerous kinase inhibitors. Recent research has also identified piperazine derivatives as inhibitors of challenging targets like c-Myc.[13]
-
Infectious Diseases: The structural versatility of piperazine derivatives allows for the development of compounds with broad-spectrum antimicrobial activity.[14]
-
Idiopathic Pulmonary Fibrosis: The discovery of GLPG1690, an autotaxin inhibitor, demonstrates the utility of the piperazine scaffold in targeting enzymes involved in fibrotic diseases.[15]
Conclusion
This compound is not merely a chemical reagent but a strategic platform for innovation in drug discovery. Its dual reactive sites allow for a logical and systematic approach to library design, enabling the rapid generation of novel compounds. By combining established synthetic transformations with modern medicinal chemistry strategies like bioisosteric replacement, researchers can efficiently navigate chemical space to develop potent, selective, and metabolically stable drug candidates. The protocols and strategies outlined in this guide provide a robust framework for unlocking the immense potential of this versatile scaffold.
References
- The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
- The medicinal chemistry of piperazines: A review. Scilit.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- A Comparative Guide to Bioisosteric Replacements for the Ethyl Ester in Ethyl 4-(1H-pyrazol-1-YL)
- The medicinal chemistry of piperazines: A review. R Discovery.
- Synthesis of Ethyl 4-(piperazin-1-yl)
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)
- Synthesis of Ethyl 4-[1-(4-chlorophenacyl)
- Synthesis of Ethyl 4-[1-(2-phenoxypropyl)
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed.
- Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. PubMed.
- Ethyl 4-(4-methylpiperazin-1-YL)
- Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
- Neuropharmacological Activity of the New Piperazine Deriv
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Ethyl 4-(piperazin-1-yl)
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.
- Discovery of... (GLPG1690), a First-in-Class Autotaxin Inhibitor... PubMed.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone of contemporary medicinal chemistry.[1] It is widely recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3] This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design. We will delve into its fundamental physicochemical properties, synthetic versatility, and its profound influence on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document is intended to serve as a detailed resource, synthesizing technical data with field-proven insights to aid researchers in leveraging this remarkable scaffold for the development of next-generation therapeutics.
The Physicochemical and Pharmacokinetic Advantages of the Piperazine Scaffold
The widespread incorporation of the piperazine moiety in drug molecules is not coincidental; it is a direct result of its unique and tunable characteristics that favorably influence "drug-like" properties.[1][2][4]
Core Physicochemical Properties
The versatile structure of piperazine allows for strategic modifications to achieve desired pharmacological activity.[1][4][5] Key properties include:
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values, which allows it to be protonated under physiological conditions.[1] This basicity is crucial for forming stable salts, significantly enhancing aqueous solubility and improving formulation characteristics. The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating robust interactions with biological targets.[1][4][5]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of parent molecules.[4][5][6] This can lead to improved oral bioavailability and more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4][5][6]
-
Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation. This relative rigidity can help in pre-organizing the substituents in a specific spatial orientation, which can enhance binding affinity and specificity for a biological target.[1][4][5] Simultaneously, it can serve as a flexible linker between different pharmacophoric elements.[1]
Table 1: Core Physicochemical Properties of Piperazine
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₄H₁₀N₂ | A simple, low molecular weight scaffold. |
| pKa1 | 5.35 | Influences ionization state at physiological pH.[1] |
| pKa2 | 9.73 | Crucial for salt formation and solubility.[1] |
| Aqueous Solubility | Freely soluble | Enhances bioavailability and formulation options.[7][8] |
| Conformation | Predominantly chair conformation | Provides a balance of rigidity and flexibility.[1] |
The Piperazine Moiety in Diverse Therapeutic Areas
The versatility of the piperazine scaffold is evident in its presence in drugs targeting a wide array of diseases.[9][10]
Central Nervous System (CNS) Disorders
Piperazine derivatives are particularly prominent in drugs targeting the CNS.[11][12][13] Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain.[12]
-
Mechanism: Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors.[1] The piperazine ring can act as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.[1]
-
Examples: Olanzapine (antipsychotic) and Vortioxetine (antidepressant) are notable examples where the piperazine moiety is crucial for their therapeutic effect.[1][11]
Caption: Antipsychotic drug action via D2 receptor antagonism.
Oncology
In cancer therapy, the piperazine scaffold is integral to many targeted therapies, especially kinase inhibitors.[14][15]
-
Mechanism: The piperazine ring often serves as a versatile linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase. Its basicity can also be leveraged to form a salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.[1]
-
Example: Imatinib, a revolutionary drug for chronic myeloid leukemia, features a piperazine ring that is crucial for its activity.[9]
Caption: Role of piperazine in kinase inhibition by Imatinib.
Infectious Diseases
Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[16][17]
-
Mechanism: The structural versatility of piperazine allows for modifications that can enhance antibacterial, antifungal, and antiviral activity.[9][16][17] For instance, the incorporation of electron-withdrawing groups on piperazine derivatives has been shown to enhance antibacterial activity.[16]
-
Example: Ciprofloxacin, a broad-spectrum antibiotic, contains a piperazine moiety that contributes to its potent antibacterial action.[18]
Structure-Activity Relationship (SAR) and Synthetic Strategies
The ease of substitution at the two nitrogen atoms of the piperazine ring makes it an ideal scaffold for exploring structure-activity relationships.[4][5]
General SAR Insights
-
N1-Substitution: Often used to introduce groups that interact with the primary biological target. For example, an aryl group at N1 is common in many CNS drugs.[19]
-
N4-Substitution: Frequently modified to tune pharmacokinetic properties such as solubility and metabolic stability.
-
Ring Substitution: While less common, substitution on the carbon atoms of the piperazine ring is an emerging strategy to create more complex and rigid analogs.[20][21]
Key Experimental Protocol: N-Alkylation of Piperazine
A fundamental reaction in the synthesis of piperazine derivatives is the N-alkylation to introduce various side chains.
Objective: To synthesize an N-alkylated piperazine derivative.
Materials:
-
Piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate)
-
A polar aprotic solvent (e.g., acetonitrile)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve piperazine in acetonitrile in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Slowly add the alkyl halide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated piperazine.
Piperazine as a Bioisostere
In drug design, piperazine can also be used as a bioisostere to replace other chemical groups to improve a molecule's properties.[22][23] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[7] Replacing a different heterocyclic ring with a piperazine can advantageously alter pharmacokinetic properties.
Conclusion and Future Perspectives
The piperazine moiety continues to be a highly valuable and versatile scaffold in drug discovery.[2][9] Its favorable physicochemical properties, synthetic tractability, and proven success in a wide range of therapeutic areas ensure its continued prominence in medicinal chemistry. The ability of the piperazine scaffold to interact with multiple targets can be strategically harnessed to design multi-target ligands for complex diseases.[1] Future research will likely focus on the development of novel synthetic methodologies for more complex piperazine derivatives and a deeper exploration of its potential in new therapeutic areas.
References
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: [Link])
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. (URL: [Link])
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: [Link])
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])
- An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: [Link])
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflamm
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (URL: [Link])
- The medicinal chemistry of piperazines: A review - PubMed. (URL: [Link])
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchG
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: [Link])
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Public
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. (URL: [Link])
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (URL: [Link])
- Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - ResearchG
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine - Wikipedia. (URL: [Link])
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 15. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Ethyl 4-(piperazin-1-yl)benzoate from Piperazine: An Application Note and Detailed Protocol
Introduction
Ethyl 4-(piperazin-1-yl)benzoate is a valuable scaffold in medicinal chemistry and drug discovery. The piperazine moiety is a common pharmacophore found in a multitude of approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This application note provides a comprehensive guide for the synthesis of this compound, focusing on the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method offers a robust and versatile route for the formation of the crucial carbon-nitrogen bond.[2]
The target molecule and its derivatives have been explored for various therapeutic applications, including as anticonvulsant agents and as intermediates in the synthesis of more complex biologically active molecules.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a detailed, field-proven protocol for its successful synthesis and purification.
Reaction Mechanism: The Buchwald-Hartwig Amination
The synthesis of this compound from piperazine and an appropriate aryl halide, such as ethyl 4-fluorobenzoate or ethyl 4-bromobenzoate, is efficiently achieved through the Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis for its reliability in constructing C-N bonds.[2][5]
The catalytic cycle, as illustrated below, is generally understood to involve the following key steps:[6]
-
Oxidative Addition: A Palladium(0) catalyst, typically generated in situ, undergoes oxidative addition with the aryl halide (ethyl 4-halobenzoate) to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The piperazine coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated piperazine, forming a palladium-amido complex.
-
Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions.[7] Sterically hindered phosphine ligands are often employed to facilitate the reductive elimination step.[2]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Buchwald-Hartwig amination for Ethyl 4-(piperazin-1-yl)benzoate synthesis
Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
Introduction: The Strategic Importance of N-Aryl Piperazines
The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2][3] this compound is a key building block in the synthesis of various pharmacologically active compounds.[4] The Buchwald-Hartwig amination has emerged as a premier method for constructing the critical C(sp²)-N bond in these structures, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[5][6] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient pathway to N-aryl piperazines from readily available starting materials.[7]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination for the synthesis of this compound. It delves into the mechanistic underpinnings, explains the rationale behind the selection of catalysts, ligands, and reagents, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle can be broken down into three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., ethyl 4-bromobenzoate). This step forms a Pd(II) complex.[9] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[10] However, with the development of sophisticated ligands, even less reactive aryl chlorides can be used effectively.[9]
-
Amine Coordination and Deprotonation: The amine (piperazine) then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex and displacing the halide.[9][11] The choice of base is critical and is influenced by the solvent and the sensitivity of the substrates.[11][12]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][13]
Experimental Design: Key Parameter Selection
The success of the Buchwald-Hartwig amination hinges on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, yield, and selectivity.
Catalyst System: Palladium Precursor and Ligand
The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful transformation. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, the ligand determines the catalyst's activity and stability.[2] For the coupling of piperazine, which is a cyclic secondary amine, bulky and electron-rich phosphine ligands are generally preferred.[1][5]
-
Rationale for Ligand Choice: Bulky ligands promote the reductive elimination step and prevent the formation of inactive palladium dimers.[5] They also facilitate the coupling of less reactive aryl chlorides.[9] For piperazine coupling, ligands like BINAP, Xantphos, and various biaryl phosphines (e.g., RuPhos, BrettPhos) have proven effective.[1][2]
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., BrettPhos Pd G4) | Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[10] Pre-catalysts offer convenience and improved air stability.[8] |
| Ligand | BINAP, XantPhos, RuPhos, BrettPhos | The choice depends on the aryl halide and desired reaction conditions. Bidentate ligands like BINAP and Xantphos are often robust choices.[5][9] |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be necessary for challenging substrates, but optimization is key to minimize cost and residual palladium. |
The Role of the Base and Solvent
The base plays a crucial role in the deprotonation of the amine, and its strength and solubility are important considerations.[11] The solvent influences the solubility of the reagents and can affect the reaction rate and product distribution.[14][15]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice.[10] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for substrates with base-sensitive functional groups.[10] In nonpolar solvents, an anionic base is necessary to deprotonate the palladium-amine complex.[12][16]
-
Solvent Considerations: Aprotic solvents are generally used. Toluene and dioxane are common choices.[17] Aprotic, nonpolar solvents like toluene or xylene have been shown to favor the desired monosubstituted product in piperazine couplings.[14][15]
| Parameter | Recommended Options | Rationale & Considerations |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu is a strong base suitable for many applications. K₃PO₄ and Cs₂CO₃ are milder alternatives for sensitive substrates.[10] |
| Solvent | Toluene, Dioxane, THF | Toluene is often a good starting point. The choice should consider the solubility of all reaction components.[17] Mixed solvent systems can also be beneficial.[10] |
| Temperature | 80 - 110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of this compound from ethyl 4-bromobenzoate and piperazine.
Materials and Reagents
| Reagent | Amount (for 10 mmol scale) | Molar Eq. |
| Ethyl 4-bromobenzoate | 2.29 g | 1.0 |
| Piperazine | 1.03 g | 1.2 |
| Sodium tert-butoxide (NaOt-Bu) | 1.35 g | 1.4 |
| Palladium(II) Acetate (Pd(OAc)₂) | 45 mg | 0.02 |
| Xantphos | 231 mg | 0.04 |
| Anhydrous Toluene | 50 mL | - |
Note: All reagents should be handled under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 4-bromobenzoate (1.0 equiv), piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Preparation: In a separate vial under argon, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and Xantphos (4 mol%) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the Schlenk tube containing the reagents, followed by the catalyst premix via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting and Optimization
Buchwald-Hartwig reactions can sometimes be challenging.[18] Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvent | - Use a pre-catalyst or ensure proper activation of the Pd(II) source.- Ensure the reaction setup is free of oxygen and moisture.- Use freshly distilled/dried solvents and high-purity reagents. |
| Formation of Side Products | - Hydrodehalogenation of the aryl halide- Homocoupling of the aryl halide | - Screen different ligands and bases.- Lowering the reaction temperature may reduce side reactions. |
| Difficulty in Purification | - Co-elution with starting materials or byproducts- High polarity of the product | - Optimize the mobile phase for column chromatography.- Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization.[19][20] |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of this compound and other N-aryl piperazine derivatives.[1] A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation. By carefully selecting the catalyst system, base, and solvent, and by following rigorous experimental protocols, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Singleton, D. A., et al. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 132(33), 11637–11649.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
- Jensen, K. F., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 742–747.
- ACS Publications. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 762-774.
- Mach, R. H., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- York University. (n.d.). Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions.
- Organic Chemistry Portal. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
- Ingenta Connect. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs....
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- ResearchGate. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Tiwari, M., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1035-1040.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. reddit.com [reddit.com]
- 19. prepchem.com [prepchem.com]
- 20. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of N-Arylpiperazines via Nucleophilic Aromatic Substitution
Introduction: The Significance of the N-Arylpiperazine Moiety
The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and anti-cancer agents.[1][2] Its prevalence stems from the favorable physicochemical properties it imparts to molecules, such as improved aqueous solubility and the ability to modulate interactions with various biological targets. Consequently, robust and versatile synthetic methods for accessing this key structural motif are of paramount importance to researchers in drug discovery and development.
Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a classical and powerful method for the formation of the crucial C-N bond that defines N-arylpiperazines.[3] This application note provides a detailed guide to the SNAr reaction for this purpose, covering its mechanistic underpinnings, a general experimental protocol, and key considerations for reaction optimization. We will also briefly touch upon alternative palladium-catalyzed methods to provide a broader context for synthetic strategy selection.
The SNAr Reaction: Mechanism and Core Principles
The SNAr reaction is a two-step addition-elimination mechanism.[4][5][6] It is fundamentally different from SN1 or SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[7][8] The reaction is contingent on the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (e.g., a halide) on the aromatic ring.[5][9][10]
The key steps are:
-
Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (in this case, piperazine) on the electrophilic carbon atom bearing the leaving group. This step is typically the rate-determining step as it disrupts the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9][11] The stability of this complex is crucial for the reaction to proceed.
-
Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-arylpiperazine product.[4][6]
The role of the electron-withdrawing group is twofold: it activates the aromatic ring towards nucleophilic attack by reducing its electron density, and it stabilizes the anionic Meisenheimer complex through resonance or inductive effects.[5][9] EWGs are most effective when positioned ortho or para to the leaving group, as this allows for maximal delocalization of the negative charge.[9][10]
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 10. byjus.com [byjus.com]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
Esterification of 4-(piperazin-1-yl)benzoic acid with ethanol
An Application Guide to the Synthesis of Ethyl 4-(piperazin-1-yl)benzoate via Fischer Esterification
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and scientific background for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is achieved through the Fischer esterification of 4-(piperazin-1-yl)benzoic acid with ethanol, a classic and cost-effective method.[1][2] This guide elucidates the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses critical parameters for optimizing reaction yield and purity. The content is designed to provide researchers with the technical accuracy and field-proven insights necessary for successful synthesis and scale-up.
Introduction and Significance
This compound is a valuable scaffold in medicinal chemistry. The piperazine moiety is a privileged structure found in numerous approved drugs, conferring desirable pharmacokinetic properties such as improved solubility and bioavailability. The benzoate ester portion serves as a versatile handle for further chemical modifications, making this compound a crucial starting material for the synthesis of complex active pharmaceutical ingredients (APIs).
The Fischer esterification, first described in 1895, remains a cornerstone of organic synthesis for its simplicity and use of inexpensive reagents.[3] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][4] Understanding the nuances of this equilibrium-driven process is paramount to achieving high yields and purity, particularly when working with functionalized substrates like 4-(piperazin-1-yl)benzoic acid.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is reversible, and its success hinges on shifting the equilibrium toward the products.[5][6]
The mechanism involves several distinct steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][7]
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[4][6]
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a good leaving group (H₂O).[1][4]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.[1][7]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[4][7]
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Notes |
| 4-(Piperazin-1-yl)benzoic acid | C₁₁H₁₄N₂O₂ | 206.24[8] | Starting material. |
| Ethanol, Absolute (200 proof) | C₂H₅OH | 46.07 | Reagent and solvent. Must be anhydrous. |
| Sulfuric Acid, Concentrated (98%) | H₂SO₄ | 98.08 | Catalyst. Highly corrosive. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Sodium Bicarbonate (Saturated Solution) | NaHCO₃ | 84.01 | For neutralization. |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | For washing/drying. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying agent. |
| Product: this compound | C₁₃H₁₈N₂O₂ | 234.29 [9] | Target compound. |
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, Buchner funnel, standard laboratory glassware, and Thin-Layer Chromatography (TLC) apparatus.
Safety Precautions
-
4-(Piperazin-1-yl)benzoic acid: May cause skin, eye, and respiratory irritation.[8]
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Ethanol & Ethyl Acetate: Highly flammable liquids. Ensure no open flames or spark sources are nearby.
-
Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas. Vent the separatory funnel frequently to release pressure and avoid buildup.
-
General: All operations should be performed in a well-ventilated chemical fume hood.[10] Standard PPE (lab coat, safety glasses, gloves) must be worn at all times.
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL dry round-bottom flask equipped with a magnetic stir bar, add 4-(piperazin-1-yl)benzoic acid (10.31 g, 50.0 mmol, 1.0 eq).
-
Add absolute ethanol (100 mL). The large excess serves as both the solvent and a reagent to drive the reaction equilibrium forward.[3][11]
-
While stirring, slowly and carefully add concentrated sulfuric acid (1.4 mL, ~25 mmol, 0.5 eq) dropwise to the mixture. An exothermic reaction will occur.
Reflux: 4. Attach a reflux condenser to the flask and ensure a steady flow of cooling water. 5. Heat the mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. 6. Maintain the reflux for 4-6 hours. The reaction progress should be monitored periodically by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system) until the starting carboxylic acid spot is no longer visible.
Work-up and Isolation: 7. Once the reaction is complete, cool the flask to room temperature. 8. Remove the excess ethanol under reduced pressure using a rotary evaporator. 9. Dissolve the resulting residue in ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a 500 mL separatory funnel. 10. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to the separatory funnel to neutralize the excess acid. Swirl gently and vent frequently until CO₂ evolution ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8). 11. Separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2x 50 mL). 12. Combine all organic layers and wash with brine (50 mL) to remove residual water and inorganic salts. 13. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Purification: 14. The crude product, which may be an oil or a solid, can be purified by recrystallization. A solvent system such as ethanol/diethyl ether has been reported for similar compounds and can be a good starting point.[12] Dissolve the crude product in a minimal amount of hot ethanol and slowly add diethyl ether until turbidity persists. Allow to cool slowly to induce crystallization. 15. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.
Characterization
The identity and purity of the final product should be confirmed using standard analytical methods:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 235.14).
-
FT-IR Spectroscopy: To confirm the presence of the ester carbonyl group (~1710-1730 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Melting Point: To assess purity.
Workflow and Data Summary
Table 1: Quantitative Reaction Parameters (Example Scale)
| Parameter | Value | Moles (mmol) | Equivalents |
| 4-(Piperazin-1-yl)benzoic acid | 10.31 g | 50.0 | 1.0 |
| Absolute Ethanol | 100 mL | ~1710 | ~34 |
| Concentrated H₂SO₄ | 1.4 mL | ~25 | 0.5 |
| Reaction Conditions | |||
| Temperature | Reflux (~78 °C) | - | - |
| Time | 4-6 hours | - | - |
| Theoretical Yield | |||
| This compound | 11.71 g | 50.0 | - |
Note: The actual yield will be lower than the theoretical yield and typically ranges from 70-90% depending on the efficiency of the work-up and purification steps.
References
- RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism.
- Master Organic Chemistry. (2022). Fischer Esterification.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.
- PrepChem.com. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
- Chemistry LibreTexts. (2020). Condensation of Acids with Alcohols- The Fischer Esterification.
- Chemguide. (n.d.). The mechanism for the esterification reaction.
- ACS Publications. (n.d.). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
- Patsnap Eureka. (2025). Fischer Esterification Reaction.
- Chemistry Steps. (n.d.). Fischer Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid.
- Fisher Scientific. (2023). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Esterification of Substituted Benzoic Acids.
- ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. prepchem.com [prepchem.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
Abstract
Ethyl 4-(piperazin-1-yl)benzoate is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including novel anticonvulsant agents.[1] This document provides a comprehensive guide for its synthesis, targeting researchers and professionals in the field. We present two robust, field-proven synthetic strategies: (A) a classical Nucleophilic Aromatic Substitution (SNAr) and (B) a modern Palladium-Catalyzed Buchwald-Hartwig Amination. This guide emphasizes not only the step-by-step execution but also the underlying chemical principles and safety considerations, ensuring both reproducibility and a deeper understanding of the process.
Strategic Overview: Selecting the Right Path
The synthesis of N-aryl piperazines is a cornerstone of pharmaceutical chemistry.[2][3] The choice between synthetic routes often depends on the availability of starting materials, scale, and the desired purity profile.
-
Method A: Nucleophilic Aromatic Substitution (SNAr) is a direct and often cost-effective method that relies on the reaction of an activated aryl halide (typically a fluoride) with piperazine. The high electronegativity of the fluorine atom activates the aromatic ring toward nucleophilic attack.
-
Method B: Buchwald-Hartwig Amination represents a powerful and versatile cross-coupling technology.[3][4] It allows for the formation of the C-N bond using a broader range of aryl halides (chlorides, bromides, iodides) under relatively mild, palladium-catalyzed conditions, offering excellent functional group tolerance.[5]
Safety First: Comprehensive Hazard Analysis
A thorough understanding and mitigation of risks are paramount. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | Mitigation Measures |
| Piperazine | Corrosive; can cause skin and eye irritation. May cause respiratory irritation. | Avoid inhalation of dust. Wear gloves and eye protection. |
| Ethyl 4-fluorobenzoate | Combustible liquid. Causes skin and eye irritation. | Keep away from ignition sources. Handle in a well-ventilated area. |
| Ethyl 4-bromobenzoate | Causes skin and serious eye irritation.[6][7][8][9] | Wear protective gloves and eye protection. |
| Sodium tert-butoxide (NaOtBu) | Flammable solid; Self-heating; Reacts violently with water; Causes severe skin burns and eye damage.[10][11][12][13] | Handle under an inert atmosphere (e.g., nitrogen or argon). Never add water to it. Use spark-proof tools. |
| Tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃) | Harmful if swallowed; Causes skin irritation; May cause an allergic skin reaction; Suspected of causing cancer.[14][15][16] | Handle with care, avoiding dust inhalation. Use appropriate containment. |
| XPhos | May cause respiratory irritation. Suspected of causing cancer by some suppliers.[17] | Handle in a well-ventilated area, avoiding dust inhalation. |
| Toluene / Dioxane | Flammable liquids; Can cause skin, eye, and respiratory irritation; Potential carcinogens and reproductive toxins. | Use only in a fume hood. Keep away from ignition sources. Grounding of equipment is essential. |
Method A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
A.1. Principle and Rationale
This reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing ester group and the highly electronegative fluorine atom at the para-position activate the aryl ring for nucleophilic attack by piperazine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride leaving group re-aromatizes the ring to yield the final product. A base, such as potassium carbonate, is used to neutralize the HF generated and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.
A.2. Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl 4-fluorobenzoate | Round-bottom flask with reflux condenser |
| Piperazine (anhydrous) | Magnetic stirrer with heating mantle |
| Potassium Carbonate (K₂CO₃), powdered | Inert atmosphere setup (Nitrogen or Argon) |
| Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) | Standard laboratory glassware for workup |
| Ethyl Acetate | Rotary evaporator |
| Deionized Water | Silica gel for column chromatography |
| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates and chamber |
A.3. Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (2.5 equivalents), powdered potassium carbonate (3.0 equivalents), and a suitable polar aprotic solvent like DMSO (volume to make a ~0.5 M solution with respect to the limiting reagent).
-
Addition of Substrate: Add Ethyl 4-fluorobenzoate (1.0 equivalent) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere. The causality here is that higher temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The disappearance of the starting material (ethyl 4-fluorobenzoate) indicates completion, which typically occurs within 12-24 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a substantial amount of cold water. This step quenches the reaction and precipitates the product, which has lower solubility in water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes). The organic layers are combined.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (2 x volumes) and then with brine (1 x volume). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
A.4. SNAr Workflow Diagram
Caption: Workflow for SNAr Synthesis.
Method B: Synthesis via Buchwald-Hartwig Amination
B.1. Principle and Rationale
This powerful cross-coupling reaction utilizes a palladium catalyst to form the C-N bond between an aryl halide and an amine. The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Ethyl 4-bromobenzoate, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base (sodium tert-butoxide) deprotonates the coordinated amine, forming a palladium amido complex. The choice of a bulky, sterically hindered base is crucial to prevent side reactions and facilitate the final step.
-
Reductive Elimination: The aryl group and the amino group couple, reductively eliminating from the palladium center to form the desired product and regenerate the active Pd(0) catalyst, allowing the cycle to continue. A bulky, electron-rich phosphine ligand (like XPhos) is essential to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[5]
B.2. Materials and Equipment
| Reagents & Catalysts | Equipment |
| Ethyl 4-bromobenzoate | Schlenk flask or other oven-dried glassware |
| Piperazine (anhydrous) | Schlenk line or glovebox for inert atmosphere |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Magnetic stirrer with heating mantle |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Syringes and needles for liquid transfers |
| Sodium tert-butoxide (NaOtBu) | Standard laboratory glassware for workup |
| Toluene (anhydrous) | Rotary evaporator |
| Diethyl ether or Hexane | Silica gel for column chromatography |
B.3. Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is critical as the Pd(0) catalyst and the phosphine ligand are sensitive to oxygen, and NaOtBu reacts violently with moisture.
-
Charging Reagents: To the flask, add Ethyl 4-bromobenzoate (1.0 equivalent), piperazine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Catalyst Preparation: In a separate vial, also under an inert atmosphere, briefly mix the palladium source, Pd₂(dba)₃ (e.g., 1-2 mol %), and the ligand, XPhos (e.g., 2-4 mol %), in a small amount of anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the main Schlenk flask, followed by the catalyst mixture via syringe. The total solvent volume should make the reaction concentration approximately 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup - Quenching: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This step neutralizes the strong base.
-
Workup - Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase again with ethyl acetate.
-
Workup - Catalyst Removal: Combine the organic layers. It may be necessary to filter the organic phase through a plug of celite or silica gel to remove palladium residues.
-
Drying and Concentration: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure product.
B.4. Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig Catalytic Cycle.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol [18] |
| Appearance | White to off-white solid |
| Melting Point | 102-105 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, 2H), 6.88 (d, 2H), 4.33 (q, 2H), 3.25 (t, 4H), 3.05 (t, 4H), 1.37 (t, 3H). (Note: NH proton may be broad or not observed). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.5, 154.5, 131.5, 121.0, 113.8, 60.5, 52.5, 48.5, 14.4. |
| Mass Spec (ESI+) | m/z: 235.14 [M+H]⁺ |
Concluding Remarks
Both the SNAr and Buchwald-Hartwig amination methods provide reliable and effective pathways to this compound. The SNAr route is often preferred for its operational simplicity and lower cost when the corresponding fluoro-aromatic starting material is available. Conversely, the Buchwald-Hartwig amination offers greater versatility and substrate scope, making it a powerful tool for constructing complex molecular architectures, and is often the go-to method in modern drug discovery campaigns. The choice of protocol should be guided by a careful consideration of starting material cost, required scale, and the specific capabilities of the laboratory.
References
- PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- Carl ROTH. Safety Data Sheet: XPhos. Available from: [Link] cGRmfGUzYjQyZWIwZjYwYzMxZWMxYjM4YjQwYjgwYmEwYjY5YjU3ZjYxYjU3YjYyYjYwYjYwYjYwYjYwYjYwYjYw
- LAGUNA. Sodium tert-butoxide (111990) Sodium tert-butoxide - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-bromobenzoate.
- Carl ROTH. Safety Data Sheet: XPhos. Available from: [Link] cGRmfGUzYjQyZWIwZjYwYzMxZWMxYjM4YjQwYjgwYmEwYjY5YjU3ZjYxYjU3YjYyYjYwYjYwYjYwYjYwYjYwYjYw
- Marzaro, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1043.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Samanta, S., et al. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry, 2014.
- The Royal Society of Chemistry. Supplemental Information.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- PubChem. This compound.
- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
- PubChem. Ethyl benzoate.
- Singh, S., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2022).
- PubChem. 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic acid.
- Kumar, B., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry, 23(5), 931-940.
Sources
- 1. Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. file.chemscene.com [file.chemscene.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Deployment of Ethyl 4-(piperazin-1-yl)benzoate in Multi-Component Reactions: Application Notes and Protocols
Abstract
Ethyl 4-(piperazin-1-yl)benzoate has emerged as a highly valuable and versatile building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and an electron-withdrawing ester moiety, makes it an exceptional candidate for multi-component reactions (MCRs). This guide provides an in-depth exploration of the strategic application of this compound in MCRs, with a primary focus on the Ugi and split-Ugi reactions. Detailed protocols, mechanistic insights, and prospective applications are presented to empower researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool for the rapid generation of molecular diversity and the construction of complex, drug-like scaffolds.
Introduction: The Privileged Piperazine Scaffold
The piperazine motif is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically approved therapeutics.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for modulating interactions with biological targets. This compound, as a readily available and functionalized piperazine derivative, offers a strategic entry point into the synthesis of novel compound libraries with significant therapeutic potential.
Multi-component reactions, which enable the one-pot synthesis of complex molecules from three or more starting materials, are particularly well-suited for the elaboration of the piperazine core.[2] These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate structural diversity.[3] This guide will focus on the practical application of this compound in the Ugi and split-Ugi MCRs, providing detailed protocols and highlighting the unique advantages of this building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a key reactant is paramount for successful reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4][5] |
| Molecular Weight | 234.29 g/mol | [4] |
| Appearance | Colorless to light yellow crystalline powder | [5] |
| Melting Point | 102-105 °C | [5][6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
| pKa | 8.82 ± 0.10 (Predicted) | [6] |
Application in Ugi-type Multi-Component Reactions
The Ugi reaction is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[7] Due to the presence of two secondary amine functionalities, piperazine and its derivatives, such as this compound, are ideal substrates for the "split-Ugi" reaction, a powerful variant that allows for the desymmetrization of the piperazine ring.[2][8]
The Split-Ugi Reaction: A Gateway to Asymmetrical Piperazines
The split-Ugi reaction with a symmetrical bis-secondary amine like piperazine proceeds in a stepwise fashion, enabling the introduction of two different substituents onto the nitrogen atoms of the piperazine core. This strategy offers a highly efficient route to complex, 1,4-disubstituted piperazines.[8]
Diagram 1: Conceptual Workflow of the Split-Ugi Reaction
Caption: A conceptual workflow illustrating the two-step nature of the split-Ugi reaction with a piperazine derivative.
Detailed Protocol: Split-Ugi Synthesis of a 1,4-Disubstituted Piperazine Library
This protocol describes a general procedure for the synthesis of a library of 1,4-disubstituted piperazines using this compound in a split-Ugi reaction.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde 1 (e.g., Formaldehyde, 1.0 equiv)
-
Carboxylic Acid 1 (e.g., Indole-2-carboxylic acid, 1.0 equiv)
-
Isocyanide 1 (e.g., 1-isocyano-4-methoxybenzene, 1.0 equiv)
-
Aldehyde 2 (diverse panel, 1.1 equiv)
-
Carboxylic Acid 2 (diverse panel, 1.1 equiv)
-
Isocyanide 2 (diverse panel, 1.1 equiv)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Monosubstituted Intermediate
-
To a solution of this compound (1.0 equiv) in anhydrous methanol (0.5 M), add Aldehyde 1 (1.0 equiv) and Carboxylic Acid 1 (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Isocyanide 1 (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude monosubstituted intermediate can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Synthesis of the Disubstituted Product
-
Dissolve the crude monosubstituted intermediate (1.0 equiv) in anhydrous methanol (0.5 M).
-
Add Aldehyde 2 (1.1 equiv) and Carboxylic Acid 2 (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Isocyanide 2 (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1 (points 5-7).
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted piperazine.
Rationale for Experimental Choices:
-
Solvent: Methanol is a common solvent for Ugi reactions as it effectively dissolves the starting materials and facilitates the formation of the initial iminium ion.[7]
-
Stoichiometry: A slight excess of the reactants in the second step helps to drive the reaction to completion.
-
Work-up: The aqueous work-up with NaHCO₃ is crucial to remove any unreacted carboxylic acids and other acidic byproducts.
Post-MCR Modification: Tandem Ugi/Cyclization for Diketopiperazine Synthesis
A powerful extension of the Ugi reaction is its use in tandem with a subsequent cyclization step to generate complex heterocyclic scaffolds.[1][9] A particularly valuable application is the synthesis of 2,5-diketopiperazines (DKPs), which are prevalent motifs in biologically active natural products and pharmaceuticals.[1]
Diagram 2: Tandem Ugi/Cyclization for Diketopiperazine Synthesis
Caption: A workflow for the synthesis of diketopiperazines via a tandem Ugi reaction followed by a base-mediated cyclization.
Detailed Protocol: One-Pot Synthesis of a Diketopiperazine Derivative
This protocol outlines a one-pot procedure for the synthesis of a diketopiperazine derivative starting from this compound.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)
-
Chloroacetic acid (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Ethanol (EtOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv), the aldehyde (1.0 equiv), and chloroacetic acid (1.0 equiv) in anhydrous ethanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 18-24 hours.
-
After the Ugi reaction is complete (as monitored by TLC or LC-MS), add cesium carbonate (1.5 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for an additional 5-10 hours to facilitate the cyclization.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diketopiperazine.
Rationale for Experimental Choices:
-
Chloroacetic Acid: The use of chloroacetic acid as the carboxylic acid component introduces a reactive handle for the subsequent intramolecular nucleophilic substitution (Sₙ2) cyclization.[1]
-
Cesium Carbonate: A mild base like cesium carbonate is effective in promoting the intramolecular cyclization without causing significant decomposition of the Ugi adduct.[1][10]
-
One-Pot Procedure: Conducting the Ugi reaction and the cyclization in a single pot improves efficiency and reduces waste by eliminating the need for intermediate purification.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][11]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
-
Storage: Store in a well-ventilated place. Keep cool.[7][12]
Conclusion
This compound is a powerful and versatile building block for the construction of complex, drug-like molecules through multi-component reactions. The split-Ugi reaction provides an elegant and efficient method for the synthesis of asymmetrically substituted piperazines, while tandem Ugi/cyclization strategies offer rapid access to important heterocyclic scaffolds such as diketopiperazines. The protocols and insights provided in this guide are intended to facilitate the adoption of this valuable synthetic tool in drug discovery and development programs.
References
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: [Link])
- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (URL: [Link])
- This compound | C13H18N2O2 | CID 2761178 - PubChem. (URL: [Link])
- Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. (URL: [Link])
- Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. (URL: [Link])
- Synthesis of Ethyl 4-(piperazin-1-yl)
- Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (URL: [Link])
- Synthesis of Ethyl 4-[1-(4-chlorophenacyl)
- Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Upd
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acyl
- Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. (URL: [Link])
- Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. (URL: [Link])
- Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR)
- Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. (URL: [Link])
- Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (URL: [Link])
- One-pot diastereoselective synthesis of pyrrolopiperazine-2,6-diones by a Ugi/nucleophilic substitution/N-acyl
- Passerini reaction involving benzoic acid (1 a), benzaldehyde (2 a) and...
- Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction. (URL: [Link])
- Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial P
- A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation - ResearchG
- Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs?. (URL: [Link])
- One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine deriv
- Recent applications of multicomponent reactions in medicinal chemistry - ResearchG
- Recent Developments on Five-Component Reactions. (URL: [Link])
- Crystal structure studies of 4-ethyl-piperazin-1-ium 3,5-di-nitro-benzoate, 4-methyl-piperazin-1-ium 3,5-di-nitro-benzoate and 4-methyl-piperazin-1-ium 4-iodo-benzo
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid synthesis of diketopiperazine macroarrays via Ugi four-component reactions on planar solid supports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Carbonylation for Aryl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aryl Esters and Their Synthesis
Aryl esters are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis via palladium-catalyzed carbonylation of aryl halides and related electrophiles represents a powerful and versatile transformation. This reaction introduces a carbonyl group and forms an ester linkage in a single, atom-economical step, utilizing carbon monoxide (CO) as an inexpensive C1 feedstock.[2][3] The pioneering work of Heck and others in the 1970s laid the foundation for this methodology, which has since seen continuous development, leading to milder reaction conditions, broader substrate scope, and improved catalyst efficiency.[1][4]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed carbonylation for aryl ester synthesis. We will delve into the mechanistic underpinnings of the reaction, discuss the critical roles of catalysts, ligands, and bases, and provide detailed, field-proven protocols. Furthermore, this document offers practical guidance on troubleshooting common issues and ensuring safe laboratory practices, particularly concerning the handling of carbon monoxide.
Mechanistic Insights: The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed alkoxycarbonylation of an aryl halide (Ar-X) proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is paramount for rationalizing reaction outcomes and optimizing conditions.
Caption: The catalytic cycle of palladium-catalyzed alkoxycarbonylation.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[5] The choice of an electron-rich phosphine ligand can enhance the rate of this step.[2]
2. CO Coordination and Migratory Insertion: Carbon monoxide then coordinates to the palladium center, followed by migratory insertion of the aryl group onto the carbonyl carbon. This step forms a key acyl-palladium intermediate.
3. Nucleophilic Attack: The alcohol nucleophile (R-OH) attacks the acyl-palladium complex. This step is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.
4. Reductive Elimination: The final step is the reductive elimination of the aryl ester product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands can promote this step.[6]
Key Reaction Components: A Deeper Dive
The success of a palladium-catalyzed carbonylation reaction hinges on the judicious selection of its components.
Palladium Precursors
A variety of palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being among the most common.[4] These precursors are reduced in situ to the active Pd(0) species.
The Decisive Role of Ligands
Ligands are not mere spectators; they are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity.[6]
-
Electron-rich and Bulky Phosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines are highly effective. Their electron-donating nature promotes the initial oxidative addition, while their steric bulk facilitates the final reductive elimination step.[2][6]
-
Bidentate Ligands: Wide bite-angle bidentate phosphines like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) have proven to be particularly versatile and robust, enabling carbonylations at atmospheric pressure of CO.[5][7] The chelation provided by bidentate ligands can prevent catalyst decomposition.[4]
The Function of the Base
A base is typically required to neutralize the hydrogen halide (HX) generated during the reaction. Common choices include tertiary amines like triethylamine (NEt₃) or inorganic bases such as sodium carbonate (Na₂CO₃).[4][8] The base can also facilitate the formation of the active catalyst and promote the nucleophilic attack of the alcohol.[4]
Carbon Monoxide: Gas vs. Surrogates
While carbon monoxide gas is the most direct C1 source, its high toxicity necessitates specialized handling.[9] This has spurred the development of CO surrogates, which release CO in situ.
-
Phenyl Formate: In the presence of a base, phenyl formate can decompose to generate CO and phenol.[8] This allows the reaction to be performed without a CO gas cylinder.[8]
-
Molybdenum Hexacarbonyl (Mo(CO)₆): This solid can serve as a convenient source of CO, avoiding the need to handle gaseous carbon monoxide.[10]
Experimental Protocols
Safety First: Handling Carbon Monoxide
Carbon monoxide is a colorless, odorless, and highly toxic gas.[9] All manipulations involving CO gas must be conducted in a well-ventilated fume hood.[6][9] A carbon monoxide detector should be in continuous operation in the laboratory space where CO cylinders are used.[9] Ensure that all tubing and connections are secure and leak-tested before use.[11] Personnel should be thoroughly trained in the proper handling of compressed gas cylinders and emergency procedures.[11]
General Protocol for Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides using Xantphos
This protocol is a general guideline and may require optimization for specific substrates.
Sources
- 1. Transition‐Metal‐Free Alkoxycarbonylation of Aryl Halides [ouci.dntb.gov.ua]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. diva-portal.org [diva-portal.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Molybdenum Hexacarbonyl Mediated Alkoxycarbonylation of Aryl Halides [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Intermediate: Ethyl 4-(piperazin-1-yl)benzoate in the Synthesis of Advanced Local Anesthetics
Introduction: In the landscape of pharmaceutical development, the quest for safer and more effective local anesthetics is a continuous endeavor. A key element in this pursuit is the strategic design and synthesis of novel molecular entities. Central to many of these synthetic pathways is the versatile intermediate, Ethyl 4-(piperazin-1-yl)benzoate. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this pivotal building block in the creation of next-generation local anesthetics. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Importance of the Phenylpiperazine Moiety
The 4-aminobenzoate structure is a well-established pharmacophore in many ester-type local anesthetics, such as procaine and tetracaine.[1] The introduction of a piperazine ring at the 4-position of the benzoate core, as seen in this compound, offers several strategic advantages in drug design. The piperazine moiety, a six-membered ring containing two nitrogen atoms, provides a unique combination of structural rigidity and opportunities for further functionalization.[2] This allows for the fine-tuning of physicochemical properties like lipophilicity and pKa, which are critical determinants of a local anesthetic's potency, onset of action, and duration.[3] Furthermore, the second nitrogen atom of the piperazine ring serves as a convenient handle for introducing diverse substituents, enabling the exploration of a wide chemical space to optimize the structure-activity relationship (SAR).[2]
The general structure of local anesthetics consists of a lipophilic aromatic part, an intermediate ester or amide linkage, and a hydrophilic amine group.[4] this compound provides the aromatic core and a nucleophilic secondary amine on the piperazine ring, ready for elaboration to complete the anesthetic molecule.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a crucial first step. A common and effective method involves the reaction of ethyl 4-aminobenzoate with bis(2-chloroethyl)amine hydrochloride.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
Materials:
-
Ethyl 4-aminobenzoate (free base)
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol
-
Anhydrous potassium carbonate
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 4-aminobenzoate (0.24 mole) and bis(2-chloroethyl)amine hydrochloride (0.265 mole) in n-butanol (140 ml).[5]
-
Heat the mixture to reflux and maintain for 36 hours. The initial reaction involves the N-alkylation of the amino group of ethyl 4-aminobenzoate by one of the chloroethyl arms of bis(2-chloroethyl)amine.
-
After 36 hours, cool the reaction mixture slightly and add anhydrous potassium carbonate (0.12 mole).[5] The addition of a base is crucial to neutralize the hydrochloride salt and to facilitate the subsequent intramolecular cyclization.
-
Resume refluxing and continue heating for an additional 80 hours. During this time, the second chloroethyl arm undergoes an intramolecular nucleophilic substitution with the nitrogen atom, forming the piperazine ring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Once the reaction is complete, filter the hot reaction mixture by suction to remove inorganic salts. Wash the filter cake with a small amount of hot n-butanol.
-
Allow the combined filtrates to cool to room temperature and then let stand overnight to allow for crystallization of the product.
-
Collect the solid product by suction filtration and wash with diethyl ether.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether (2:1 v/v) to yield the hydrochloride salt of this compound as almost colorless, hygroscopic crystals.[5]
Self-Validating System and In-Process Controls:
-
Reaction Monitoring: Regularly sample the reaction mixture and analyze by TLC (e.g., using a mobile phase of ethyl acetate/hexane) to track the consumption of starting materials and the formation of the product.[6]
-
pH Control: The addition of potassium carbonate is a critical control point. The pH of the reaction mixture should be monitored to ensure it is basic enough to promote the cyclization reaction.
-
Crystallization Control: The cooling rate during crystallization can affect the crystal size and purity. A slow cooling process is generally preferred.
-
Yield and Purity Assessment: The final product should be characterized by its melting point and spectroscopic methods to confirm its identity and purity. Expected yields are in the range of 55-65%.[5]
Characterization and Quality Control of this compound
Thorough characterization of the intermediate is essential to ensure the quality and purity of the final local anesthetic product. The following table summarizes the key analytical techniques and expected results.
| Analytical Technique | Parameter | Expected Results |
| Melting Point | Purity | Sharp melting point range (e.g., 176-178 °C for the hydrochloride salt).[5] |
| ¹H NMR | Structure Confirmation | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and piperazine ring protons (two triplets). |
| ¹³C NMR | Structure Confirmation | Resonances for the carbonyl carbon, aromatic carbons, piperazine carbons, and ethyl group carbons. |
| Infrared (IR) Spectroscopy | Functional Groups | Characteristic absorption bands for the ester carbonyl (C=O), C-O stretching, aromatic C=C bonds, and N-H stretching (if in free base form). |
| Mass Spectrometry (MS) | Molecular Weight | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₈N₂O₂; MW: 234.29 g/mol ).[7] |
| Elemental Analysis | Purity and Composition | The percentage of C, H, and N should be within the acceptable range of the calculated values. |
Note: While a complete, publicly available, and fully assigned spectral dataset for this compound is not readily found in the searched literature, the expected spectral features can be inferred from the known structure and data from analogous compounds such as ethyl benzoate and other phenylpiperazine derivatives.
Application in the Synthesis of Local Anesthetics: Representative Protocols
The true utility of this compound lies in its role as a scaffold for building more complex local anesthetic molecules. The secondary amine of the piperazine ring is a key site for derivatization, typically through N-alkylation or N-acylation reactions.
Protocol 1: N-Acylation for the Synthesis of Amide-Containing Local Anesthetics
This protocol describes a general method for the synthesis of an amide derivative, exemplified by the reaction with 4-chlorobenzoyl chloride.[8]
Reaction Scheme:
Caption: N-Alkylation of this compound.
Procedure:
-
Combine this compound (50 mmol), powdered anhydrous potassium carbonate (100 mmol), and the desired alkylating agent (e.g., 2-bromo-4'-chloroacetophenone, 50 mmol) in acetonitrile (125 ml). [9]Potassium carbonate serves as the base to deprotonate the secondary amine of the piperazine, making it nucleophilic.
-
Stir the mixture at room temperature for 20 hours. [9]3. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under vacuum.
-
Recrystallize the crude product from a suitable solvent, such as ethyl acetate, to yield the purified N-alkylated derivative. [9]
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for a systematic investigation of the SAR of the resulting local anesthetics.
-
Lipophilicity: Increasing the length of the alkyl chain or adding lipophilic groups to the terminal end of the molecule generally increases the lipid solubility and, consequently, the potency and duration of action of the local anesthetic. [3]* pKa: The basicity of the terminal amine, influenced by the substituents on the piperazine ring, affects the pKa of the final compound. A pKa closer to the physiological pH results in a faster onset of action, as a larger fraction of the non-ionized form is available to cross the nerve membrane. [3]* Nature of the Linker: The choice of an amide versus an ether or alkyl linker between the piperazine ring and the terminal group can influence the metabolic stability of the compound. Amide-linked local anesthetics are generally more stable than ester-linked ones.
Conclusion
This compound is a highly valuable and versatile intermediate in the synthesis of novel local anesthetics. Its unique structure provides a robust platform for the introduction of diverse chemical functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The detailed protocols and scientific rationale presented in this application note are intended to empower researchers and drug development professionals to effectively utilize this key building block in their pursuit of safer and more efficacious local anesthetic agents.
References
- (Referenced throughout, general knowledge)
- PrepChem. Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.
- PubChem. This compound. National Center for Biotechnology Information.
- (Referenced throughout, general knowledge)
- (Referenced throughout, general knowledge)
- (Referenced throughout, general knowledge)
- (Referenced throughout, general knowledge)
- (Referenced throughout, general knowledge)
- Zhou, S., et al. (2019). Synthesis and biological activities of local anesthetics. RSC Advances.
- (Referenced throughout, general knowledge)
- Zou, H., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances.
- PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- (Referenced throughout, general knowledge)
- Gardner, J. H., & Schneider, J. H. (1933). Some New Local Anesthetics Containing the Piperazine Ring. Journal of the American Chemical Society.
- BrainKart. Local Anesthetic: Structure Activity Relationships. (2017).
- PrepChem. Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
Sources
- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New piperidine derivatives as local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Anticonvulsant Agents from Ethyl 4-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2][3] This document provides a comprehensive guide for the design, synthesis, and preclinical evaluation of novel anticonvulsant agents derived from the readily available starting material, Ethyl 4-(piperazin-1-yl)benzoate. We will detail synthetic protocols, in vivo screening methodologies for anticonvulsant efficacy and neurotoxicity, and a discussion on establishing a structure-activity relationship (SAR) to guide lead optimization. The protocols described herein are based on established and validated methods in the field of anticonvulsant drug discovery.[4][5][6]
Introduction: The Rationale for Piperazine-Based Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant number of patients are resistant to current antiepileptic drugs (AEDs).[7][8] This highlights the urgent need for the development of novel therapeutic agents. Piperazine derivatives have shown considerable promise as anticonvulsants, with various analogues demonstrating efficacy in preclinical models.[4][5][9] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to enhance biological activity and reduce toxicity.[1][3]
This compound is an excellent starting point for generating a library of diverse piperazine derivatives. The ester and the secondary amine of the piperazine ring provide two reactive handles for introducing a variety of substituents, enabling a systematic exploration of the chemical space for anticonvulsant activity.
Synthetic Strategy and Protocols
The general synthetic approach involves the modification of this compound at the N-4 position of the piperazine ring and/or transformation of the ethyl ester moiety. A generalized synthetic scheme is presented below, followed by detailed protocols for key reactions.
General Synthetic Scheme
Caption: General synthetic routes for the derivatization of this compound.
Protocol 1: N-Alkylation/Arylation of this compound
This protocol describes the introduction of various alkyl or aryl substituents at the N-4 position of the piperazine ring.
Materials:
-
This compound
-
Alkyl or Aryl halide (e.g., benzyl bromide, 2-chloropyrimidine)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq).
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Rationale: The secondary amine of the piperazine is nucleophilic and will readily react with electrophilic alkyl or aryl halides in the presence of a base to afford the N-substituted product. The choice of solvent and temperature will depend on the reactivity of the halide.
Protocol 2: Amide Formation from this compound Derivatives
This protocol details the conversion of the ethyl ester to a variety of amides.
Materials:
-
N-substituted this compound derivative
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl)
-
Primary or secondary amine
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure: Step 1: Hydrolysis of the Ethyl Ester
-
Dissolve the N-substituted this compound derivative in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final amide product by spectroscopic methods.
Rationale: The ester is first hydrolyzed to the more reactive carboxylic acid. Amide bond formation is then achieved using standard peptide coupling reagents to ensure high yields and minimize side reactions.
Pharmacological Evaluation: A Step-by-Step Guide
The preclinical evaluation of novel compounds for anticonvulsant activity is a multi-step process that begins with initial screening in acute seizure models and progresses to more specialized tests for promising candidates.[10][11]
Workflow for Anticonvulsant Screening
Caption: A typical workflow for the in vivo screening of novel anticonvulsant candidates.
Protocol 3: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[4][5][12]
Animals: Male Swiss albino mice (20-25 g). Equipment: Electroconvulsiometer, corneal electrodes. Procedure:
-
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle.
-
After a set pretreatment time (e.g., 30 min and 4 h), apply a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
-
Calculate the percentage of protected animals at each dose.
Rationale: The MES-induced seizure is thought to be analogous to generalized tonic-clonic seizures in humans. The ability of a compound to prevent the spread of the seizure discharge is indicative of its potential anticonvulsant activity.
Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence seizures.[4][5][6]
Animals: Male Swiss albino mice (20-25 g). Chemicals: Pentylenetetrazole (PTZ). Procedure:
-
Administer the test compound i.p. at various doses. A control group receives the vehicle.
-
After the appropriate pretreatment time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures within a specified observation period (e.g., 30 minutes).
-
Record the percentage of protected animals.
Rationale: PTZ is a GABA-A receptor antagonist that induces generalized seizures. This model is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.
Protocol 5: Rotarod Neurotoxicity Test
This test assesses the potential for motor impairment and neurotoxicity of the test compounds.[4][5][13]
Animals: Male Swiss albino mice (20-25 g). Equipment: Rotarod apparatus. Procedure:
-
Train the mice to stay on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm) for a set period (e.g., 1-2 minutes) in three consecutive trials.
-
On the test day, administer the test compound or vehicle.
-
At various time points after administration, place the mice on the rotarod and record the time they are able to maintain their balance.
-
Neurotoxicity is indicated by the inability of the mice to remain on the rod for the predetermined time.
Rationale: Many centrally acting drugs can cause motor coordination deficits. The rotarod test is a simple and reliable method to quantify these effects and establish a therapeutic index (TD₅₀/ED₅₀).
Structure-Activity Relationship (SAR) Analysis
A systematic SAR study is crucial for optimizing the anticonvulsant activity of the lead compounds.[3][14] By synthesizing and testing a library of analogues, researchers can identify the key structural features required for potency and selectivity.
Key Areas for Modification and SAR Exploration:
-
N-4 Substituent on the Piperazine Ring:
-
Aryl and Heteroaryl Groups: The nature and substitution pattern of an aromatic ring at this position can significantly influence activity. Electron-withdrawing or electron-donating groups on the aromatic ring can modulate the compound's electronic properties and its interaction with biological targets.[15]
-
Alkyl Chains: Varying the length and branching of alkyl chains can impact lipophilicity, which in turn affects brain penetration and pharmacokinetic properties.[16]
-
-
Modifications of the Benzoate Moiety:
-
Amide Analogues: Converting the ethyl ester to various amides introduces new hydrogen bonding capabilities and can alter the molecule's overall polarity and metabolic stability.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved activity or a different pharmacological profile.
-
Data Presentation:
The results of the pharmacological evaluation should be summarized in a clear and concise table to facilitate SAR analysis.
| Compound ID | N-4 Substituent | Benzoate Modification | MES Activity (% Protection @ 100 mg/kg) | scPTZ Activity (% Protection @ 100 mg/kg) | Neurotoxicity (Rotarod) |
| 1 | H | Ethyl Ester | 20% | 10% | No |
| 2a | Benzyl | Ethyl Ester | 50% | 30% | No |
| 2b | 4-Chlorophenyl | Ethyl Ester | 80% | 60% | Yes |
| 3a | Benzyl | Benzamide | 60% | 40% | No |
| 3b | 4-Chlorophenyl | 4-Fluorobenzamide | 90% | 70% | No |
Potential Mechanisms of Action
The anticonvulsant activity of piperazine derivatives can be mediated through various mechanisms.[17] While the exact mechanism of novel compounds needs to be elucidated through further studies, potential targets include:
-
GABAergic System: Many anticonvulsants act by enhancing the inhibitory effects of GABA.[6][18] Piperazine derivatives may act as GABA-A receptor modulators.
-
Voltage-Gated Ion Channels: Modulation of voltage-gated sodium and calcium channels is another common mechanism of action for anticonvulsant drugs.[19][20]
-
Glutamatergic System: Antagonism of excitatory glutamate receptors can also lead to anticonvulsant effects.[17]
Further mechanistic studies, such as in vitro receptor binding assays and electrophysiological recordings, are necessary to identify the specific molecular targets of promising lead compounds.[21][22][23]
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the design, synthesis, and preclinical evaluation of novel anticonvulsant agents derived from this compound. By systematically exploring the structure-activity relationship and employing validated in vivo screening models, researchers can identify promising lead candidates for further development as potential new treatments for epilepsy.
References
- Boll Chim Farm. (2004). Synthesis and anticonvulsant activity of some piperazine derivatives. Boll Chim Farm, 143(9), 329-35. [Link]
- Chapman, A. G., et al. (1990). Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity. European Journal of Pharmacology, 183(4), 1483-1484. [Link]
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare, 3(1). [Link]
- Obniska, J., et al. (2013). Anticonvulsant Activity and 5-HT1A/5-HT7 Receptors Affinity of Piperazine Derivatives of 3,3-Diphenyl- and 3,3-Dimethyl-succinimides. Archiv der Pharmazie, 346(10), 737-746. [Link]
- ResearchGate. (2025). Synthesis and anticonvulsant activity of some piperazine derivatives.
- International Journal of Newgen Research in Pharmacy & Healthcare. (2025). View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare. [Link]
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Kaminski, K., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 54, 351-359. [Link]
- Slideshare. (2015). Determination of anticonvulsant activity of drugs using animal models. Slideshare. [Link]
- White, H. S., et al. (2018). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 143, 87-93. [Link]
- Regan, C. M., et al. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. Toxicology in Vitro, 2(1), 17-23. [Link]
- Choi, Y.-H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules, 24(2), 245. [Link]
- Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620. [Link]
- Slideshare. (2015). Anti epileptic screening model. Slideshare. [Link]
- Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Research Square. [Link]
- Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.
- YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. [Link]
- Kumar, D., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]
- Miziak, P., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(16), 8889. [Link]
- Kumari, S., et al. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1092-1099. [Link]
- Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
- Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(15), 4785. [Link]
- Chen, P.-Y., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(16), 13143. [Link]
- D'Souza, D. P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. [Link]
- D'Souza, D. P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 317-323. [Link]
- D'Souza, D. P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Macquarie University. [Link]
- Vavilala, D. T., et al. (2017). In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. PLoS ONE, 12(1), e0169376. [Link]
- Slideshare. (2018). Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
- Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. [Link]
- Berdichevsky, Y., et al. (2016). Staged anticonvulsant screening for chronic epilepsy. Annals of Clinical and Translational Neurology, 3(11), 854-866. [Link]
- Al-Ghorbani, M., et al. (2022). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Journal of Chemistry, 2022, 1-13. [Link]
- de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. [Link]
- ResearchGate. (n.d.). Structures of FDA-approved piperazine-based drugs.
- Obniska, J., et al. (2009). Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones. Acta Poloniae Pharmaceutica, 66(6), 639-647. [Link]
- Oakley, J. C., et al. (2013). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Epilepsia, 54(7), 1160-1168. [Link]
- Fassihi, A., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(2), 115-123. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. adanipharma.net [adanipharma.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. ijpsr.com [ijpsr.com]
- 11. mdpi.com [mdpi.com]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pediatriconcall.com [pediatriconcall.com]
- 19. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 23. In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the scalable synthesis of Ethyl 4-(piperazin-1-yl)benzoate, a crucial intermediate in the pharmaceutical industry. We provide a comparative analysis of classical and modern synthetic routes, with a primary focus on a robust and scalable Buchwald-Hartwig amination protocol. This document is designed to provide researchers and process chemists with the necessary technical insights, from mechanistic details to practical scale-up considerations and rigorous analytical methods, ensuring the production of high-purity material.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. This specific intermediate is utilized in the development of a range of therapeutics, including anticonvulsant agents.[1] The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is therefore of critical importance to the pharmaceutical industry.
This application note provides a detailed guide for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations that ensure a successful and reproducible outcome.
Comparative Analysis of Synthetic Strategies
Several synthetic routes are available for the preparation of this compound. The choice of a particular route on an industrial scale depends on factors such as cost of starting materials, reaction efficiency, safety, and environmental impact. We will consider two primary approaches: a classical method and a modern catalytic method.
| Parameter | Classical Route (from Ethyl 4-aminobenzoate) | Modern Buchwald-Hartwig Amination | Modern Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | Ethyl 4-aminobenzoate, bis-(2-chloroethyl)-amine HCl | Ethyl 4-bromobenzoate, Piperazine | Ethyl 4-fluorobenzoate, Piperazine |
| Key Reagents | Potassium carbonate, n-butanol | Palladium catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | Strong base (e.g., K2CO3), High-boiling solvent (e.g., DMSO) |
| Typical Yield | 55-65% | >90% | 80-95% |
| Reaction Time | >100 hours | 2-24 hours | 4-12 hours |
| Scalability | Moderate; long reaction times and high temperatures can be challenging. | High; catalytic nature allows for lower catalyst loading. | High; often avoids expensive catalysts. |
| Cost-Effectiveness | Lower raw material cost, but long reaction time increases operational cost. | Higher initial cost due to catalyst and ligand, but high efficiency can offset this. | Generally cost-effective if the starting materials are readily available. |
| Safety & Environmental | Use of butanol (flammable). | Palladium catalyst requires careful handling and removal from the final product. | Use of high-boiling polar aprotic solvents which can be difficult to remove. |
For the purpose of this guide, we will focus on the Buchwald-Hartwig amination as the recommended scalable method due to its high efficiency, broad substrate scope, and the extensive development of robust catalyst systems for this transformation. A classical protocol will also be provided for comparative purposes.
Recommended Scale-up Synthesis Protocol: Buchwald-Hartwig Amination
This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials and Equipment
-
Reactants:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
Piperazine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
-
Catalyst System:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
-
Solvent:
-
Toluene (anhydrous)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
-
Temperature control unit
-
Addition funnel for solids or liquids
-
Filtration apparatus
-
Rotary evaporator
-
Step-by-Step Protocol
-
Reactor Setup: The reactor is assembled, dried, and purged with nitrogen.
-
Reagent Charging: To the reactor, under a nitrogen atmosphere, add Ethyl 4-bromobenzoate, piperazine, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene to the reactor.
-
Catalyst Preparation: In a separate flask, under nitrogen, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the reactor.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with efficient stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene or another suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Visualization of the Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Mechanistic Insights: The "Why" Behind the Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Ethyl 4-bromobenzoate to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center, and the strong base (NaOtBu) removes a proton from the coordinated nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial as it promotes the reductive elimination step and stabilizes the palladium catalyst, preventing decomposition and leading to higher yields.
Scale-up Considerations
Translating a laboratory-scale procedure to an industrial process requires careful consideration of several factors:
-
Safety:
-
Exothermicity: The reaction can be exothermic, especially during the addition of the base. On a large scale, the rate of addition must be controlled, and adequate cooling capacity is essential to prevent a runaway reaction.
-
Reagent Handling: Sodium tert-butoxide is a pyrophoric and moisture-sensitive solid. It must be handled under an inert atmosphere. Piperazine is corrosive and can cause skin burns and eye damage. Appropriate personal protective equipment (PPE) is mandatory.
-
-
Process Control:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere (nitrogen or argon) throughout the process is critical for catalyst longevity and reaction efficiency.
-
Mixing: Efficient stirring is necessary to ensure good mass transfer, especially given the heterogeneous nature of the reaction mixture (solid base).
-
-
Work-up and Purification:
-
Filtration: On a large scale, the filtration of the crude reaction mixture to remove inorganic salts can be challenging. The choice of filter and filtration conditions should be optimized.
-
Solvent Selection: The choice of solvents for extraction and recrystallization should be made with consideration for their boiling points, toxicity, and environmental impact.
-
-
Quality by Design (QbD):
-
Critical Process Parameters (CPPs): Identify and control CPPs such as temperature, reaction time, and reagent stoichiometry to ensure consistent product quality.
-
Process Analytical Technology (PAT): Implement in-line or at-line monitoring techniques (e.g., FTIR, HPLC) to track reaction progress and ensure completion, which can help in optimizing cycle times.
-
Analytical and Quality Control Protocols
Ensuring the purity and identity of the final product is paramount. The following analytical methods are recommended.
Purity Determination by HPLC
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Acceptance Criteria: Purity should be ≥98%.
Identity Confirmation
-
¹H and ¹³C NMR Spectroscopy: The structure of the final product should be confirmed by NMR. The expected chemical shifts are provided below.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 7.92 (d, J = 8.8 Hz, 2H, Ar-H) | δ 166.2 (C=O) |
| δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H) | δ 153.9 (Ar-C) |
| δ 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | δ 131.5 (Ar-CH) |
| δ 3.29 (t, J = 5.0 Hz, 4H, Piperazine-H) | δ 119.5 (Ar-C) |
| δ 3.06 (t, J = 5.0 Hz, 4H, Piperazine-H) | δ 114.2 (Ar-CH) |
| δ 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ 60.5 (-OCH₂) |
| δ 1.95 (s, 1H, -NH) | δ 50.1 (Piperazine-CH₂) |
| δ 45.8 (Piperazine-CH₂) | |
| δ 14.4 (-CH₃) |
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product.
-
Expected [M+H]⁺: 235.1441
-
Classical Synthesis Protocol (for comparison)
This method is adapted from established procedures and serves as a baseline for comparison.
-
Reactants:
-
Ethyl 4-aminobenzoate (1.0 eq)
-
bis-(2-chloroethyl)-amine hydrochloride (1.1 eq)
-
Potassium carbonate (0.5 eq initially, then more added)
-
-
Solvent: n-Butanol
-
Procedure:
-
A mixture of ethyl 4-aminobenzoate and bis-(2-chloroethyl)-amine hydrochloride in n-butanol is heated at reflux for an extended period (e.g., 36 hours).
-
Potassium carbonate is added, and reflux is continued for a much longer duration (e.g., 80 hours).
-
The hot reaction mixture is filtered to remove inorganic salts.
-
The filtrate is cooled to induce crystallization of the product.
-
The product is collected by filtration and recrystallized.
-
This method suffers from very long reaction times and potentially lower yields, making it less suitable for modern, efficient manufacturing.
Conclusion
The Buchwald-Hartwig amination offers a highly efficient, scalable, and reproducible method for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to critical process parameters and safety considerations, researchers and drug development professionals can confidently produce this vital pharmaceutical intermediate at scale with high purity. The protocols and insights provided in this document serve as a comprehensive guide to achieving this goal.
References
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- Kumari, S., Mishra, C. B., & Tiwari, M. (2015). Design, synthesis and pharmacological evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic acid ethyl ester derivatives as novel anticonvulsant agents. Bioorganic & medicinal chemistry letters, 25(5), 1092–1099.
- PubChem. This compound. National Center for Biotechnology Information.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Mettler-Toledo. Chemical Process Development and Scale-Up.
- Recipharm. API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: - A BEST PRACTICE GUIDE.
Sources
Application Notes and Protocols for the Synthesis of Piperazine Derivatives
Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. Its prevalence is due to its ability to confer desirable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and its versatile nature as a linker that can be readily functionalized at its two nitrogen atoms. This guide provides an in-depth exploration of the most robust and widely adopted synthetic strategies for preparing piperazine derivatives, complete with detailed protocols, mechanistic insights, and comparative analysis to aid researchers in drug discovery and development.
Introduction: The Significance of the Piperazine Moiety
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This simple structure is a cornerstone of modern drug design. The secondary amine functionalities offer key advantages:
-
Physicochemical Properties: The basic nature of the nitrogens allows for salt formation, which can significantly enhance the solubility and crystalline properties of a drug substance.
-
Pharmacokinetic Profile: The piperazine moiety is generally metabolically stable and can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Structural Versatility: The N1 and N4 positions serve as convenient handles for introducing a wide array of substituents, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. This is often achieved through the creation of mono- or di-substituted derivatives.
This document details three principal and highly effective strategies for synthesizing functionalized piperazines:
-
Reductive Amination: For the N-alkylation of an existing piperazine core.
-
Buchwald-Hartwig N-Arylation: A powerful cross-coupling method for attaching aryl groups.
-
De Novo Ring Synthesis: Building the piperazine ring from acyclic precursors.
Strategy 1: N-Alkylation via Reductive Amination
Reductive amination is arguably the most common and versatile method for introducing alkyl substituents onto a piperazine nitrogen. The reaction proceeds via the initial formation of an iminium ion intermediate from the reaction of the piperazine's secondary amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Mechanistic Rationale: The choice of reducing agent is critical. Hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) are particularly effective and widely used. Unlike stronger reducing agents like sodium borohydride (NaBH4), NaBH(OAc)3 is mild enough not to reduce the starting aldehyde or ketone, minimizing side reactions. It is also more tolerant of mildly acidic conditions, which are often used to catalyze the formation of the iminium ion intermediate.
General Workflow and Diagram
The process is typically a one-pot reaction where the piperazine, carbonyl compound, and reducing agent are mixed in a suitable aprotic solvent.[1] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[2]
Caption: A typical experimental workflow for the N-alkylation of piperazines.
Detailed Experimental Protocol
Synthesis of 1-Benzyl-4-methylpiperazine
This protocol describes the reaction between 1-methylpiperazine and benzaldehyde.
Materials:
-
1-Methylpiperazine (1.0 g, 10.0 mmol)
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (2.54 g, 12.0 mmol)
-
1,2-Dichloroethane (DCE) (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a 100 mL round-bottom flask, add 1-methylpiperazine (10.0 mmol) and 1,2-dichloroethane (40 mL).
-
Add benzaldehyde (10.0 mmol) to the solution and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (12.0 mmol) to the mixture in portions over 5 minutes. The addition may be slightly exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution (50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-benzyl-4-methylpiperazine.
Strategy 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For the synthesis of N-arylpiperazines, a cornerstone of many pharmaceuticals, the Buchwald-Hartwig amination is the method of choice.[3][4] This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and the piperazine nitrogen.[5]
Mechanistic Rationale: The success of this reaction hinges on the choice of palladium precatalyst, a specialized phosphine ligand, and a base.[3] Sterically hindered and electron-rich ligands (e.g., RuPhos, XPhos) are crucial as they facilitate the key steps of the catalytic cycle: oxidative addition of the palladium to the aryl halide and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst. The base (e.g., NaOtBu, Cs2CO3) is required to deprotonate the piperazine, making it a more potent nucleophile.
Catalytic Cycle Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs...: Ingenta Connect [ingentaconnect.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Art of the N-H Bond: A Senior Application Scientist's Guide to Piperazine Functionalization
Introduction: The Piperazine Ring, a Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is no coincidence; this "privileged scaffold" imparts a unique and highly desirable set of physicochemical properties to molecules.[1][2] The two nitrogen atoms, with their distinct pKa values, allow the piperazine ring to be protonated under physiological conditions, which can significantly enhance aqueous solubility and improve a drug's formulation characteristics.[1] This basicity, coupled with the ability of the N-H groups to act as hydrogen bond donors and the nitrogen lone pairs to act as acceptors, facilitates potent interactions with biological targets.[1]
Furthermore, the chemical reactivity of the piperazine N-H bond is a gateway to immense molecular diversity.[2] By strategically functionalizing these nitrogen atoms, medicinal chemists can fine-tune a compound's pharmacological activity, selectivity, and pharmacokinetic profile. The piperazine moiety often serves as a versatile linker, connecting key pharmacophoric elements to optimize their spatial orientation for target engagement, a crucial aspect in the design of kinase inhibitors and central nervous system (CNS) agents.[1] This guide provides an in-depth exploration of the primary strategies for piperazine N-H functionalization, complete with detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern success in these transformations.
Achieving Singularity: Strategies for Mono-Functionalization
A primary challenge in working with piperazine is its inherent symmetry, which can lead to undesired di-substitution. Achieving selective mono-functionalization is paramount for the synthesis of complex pharmaceutical agents. Two principal strategies are employed to this end: the use of protecting groups and the exploitation of protonation.
-
Protecting Groups: The most common approach involves the use of a protecting group to temporarily block one of the nitrogen atoms.[3] The tert-butoxycarbonyl (Boc) group is a widely used example, as it deactivates one nitrogen, allowing for selective functionalization of the other. The Boc group is stable to a wide range of reaction conditions and can be readily removed under acidic conditions.[3] Other common protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by catalytic hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a base such as piperidine.[3] The choice of protecting group is dictated by the overall synthetic strategy and the compatibility of its removal conditions with other functional groups in the molecule.[3]
-
Protonation: A simpler, one-step method for achieving mono-substitution involves the in situ formation of a piperazin-1-ium cation.[4] By using one equivalent of a proton source, one of the nitrogen atoms is protonated, reducing its nucleophilicity and directing the reaction to the free nitrogen.[4][5] This method avoids the additional steps of protection and deprotection, offering a more atom-economical approach.[6]
Forging New Bonds: Key Functionalization Reactions
The versatility of the piperazine scaffold is unlocked through a variety of robust and well-established chemical transformations. The following sections delve into the most critical of these, providing both the "how" and the "why" of their successful application.
I. N-Alkylation: Building Molecular Frameworks
N-alkylation is a fundamental method for introducing alkyl substituents onto the piperazine ring. This can be achieved through two primary routes: direct alkylation with alkyl halides and reductive amination.
This classic nucleophilic substitution reaction is a straightforward approach to forming C-N bonds. The piperazine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide.[7]
Causality Behind Experimental Choices:
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrohalic acid generated during the reaction.[4][7] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic. The choice of base depends on the reactivity of the alkyl halide and the desired reaction temperature.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the nucleophilic substitution.[7]
-
Temperature: The reaction temperature is often elevated to increase the rate of reaction, especially with less reactive alkyl halides.[7]
Experimental Protocol: Direct N-Alkylation of N-Boc-Piperazine
This protocol describes a general method for the mono-alkylation of piperazine using N-Boc-piperazine as the starting material.
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a stirred solution of N-Boc-piperazine in anhydrous MeCN or DMF, add potassium carbonate.
-
Add the alkyl halide dropwise to the suspension at room temperature under a nitrogen atmosphere.[4]
-
Heat the reaction mixture to 50-80°C and monitor its progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
-
Data Presentation: Representative N-Alkylation Reactions
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-piperazine | Benzyl bromide | K₂CO₃ | MeCN | 80 | 12 | 85-95 |
| Piperazine monohydrochloride | o-Methylbenzyl bromide | N/A (in situ base) | Ethanol | 70 | 2.5 | 89 |
| Piperazine hexahydrate | n-Amyl bromide | N/A (in situ base) | Ethanol | 70 | 1.5 | 64 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds via an imine or iminium ion intermediate.[8] It offers a more controlled alternative to direct alkylation, as it avoids the formation of quaternary ammonium salts.[9]
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine or iminium ion.[10] This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperazine.[2]
Causality Behind Experimental Choices:
-
Reducing Agent: A key aspect of reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[3][11] Stronger reducing agents like sodium borohydride (NaBH₄) would reduce the aldehyde or ketone directly.[3]
-
pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-5).[11] This is often achieved by adding a catalytic amount of acetic acid.
Experimental Protocol: Reductive Amination of N-Boc-Piperazine
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Aldehyde or ketone (e.g., cinnamaldehyde) (1.1-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve N-Boc-piperazine and the aldehyde or ketone in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.[4]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.
-
Visualization of Reductive Amination Workflow:
Caption: General workflow for N-alkylation via reductive amination.
II. N-Arylation: The Buchwald-Hartwig Amination
The formation of N-aryl piperazines is a crucial transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these C-N bonds.[12][13]
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle is believed to proceed through the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.[14][15]
-
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) complex, and in the presence of a base, is deprotonated to form a palladium-amido complex.[16]
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl piperazine product, which regenerates the active Pd(0) catalyst.[14][17]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, critically, the phosphine ligand is paramount for a successful reaction.[12] Sterically hindered and electron-rich ligands, such as XantPhos, BINAP, and RuPhos, are often essential for achieving high yields, particularly with less reactive aryl chlorides.[12] These ligands facilitate the oxidative addition and reductive elimination steps.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaO-t-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperazine and facilitate the formation of the palladium-amido complex.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.[12]
Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos) (2-10 mol%)
-
Sodium tert-butoxide (NaO-t-Bu) (1.4-2.0 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.[12]
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.[12]
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
III. N-Acylation: Introducing Carbonyl Functionality
N-acylation is a common method for introducing carbonyl-containing groups to the piperazine ring, forming amides. This is typically achieved by reacting the piperazine with an acylating agent such as an acid chloride or anhydride.
Causality Behind Experimental Choices:
-
Acylating Agent: Acid chlorides and anhydrides are highly reactive electrophiles, making them effective for acylating the piperazine nitrogen.
-
Base: A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction.[18]
Experimental Protocol: N-Acylation of Piperazine
This protocol describes a general method for the mono-acylation of piperazine.
-
Materials:
-
Piperazine (2.0 eq)
-
Acid chloride (e.g., benzoyl chloride) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve piperazine in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acid chloride in DCM to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the N-acylated piperazine.
-
Conclusion: A Versatile Scaffold for Future Innovation
The functionalization of the piperazine N-H bond is a fundamental and powerful tool in the arsenal of the medicinal chemist. The ability to selectively and efficiently introduce a wide array of substituents through methods such as N-alkylation, N-arylation, and N-acylation has cemented the piperazine ring's status as a privileged scaffold in drug discovery. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and reaction conditions is crucial for the successful synthesis of novel piperazine-containing compounds. By continuing to leverage the unique properties of this versatile heterocycle, the scientific community can accelerate the development of the next generation of innovative therapeutics to address unmet medical needs.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Singleton, D. R., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]
- M-CSA. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. M-CSA.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive amination - Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps.
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- Dei, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]
- Google Patents. (1997). Method for preparing piperazines.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
- ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
- Google Patents. (n.d.). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- PubMed Central. (2016). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
- Reddit. (2024, October 24). Reductive amination of piperazine. Reddit.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- New Journal of Chemistry. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry.
- ResearchGate. (n.d.). Selective Acylation of Polyamines with Acid Anhydrides and Acid Chlorides in Water. ResearchGate.
- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
- Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (n.d.).
- Oriental Journal of Chemistry. (2015). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of Ethyl 4-bromobenzoate in the Synthesis of Pharmacologically Relevant Piperazine Derivatives
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of ethyl 4-bromobenzoate as a cornerstone building block for constructing N-aryl piperazine derivatives, a scaffold of immense importance in medicinal chemistry. We will dissect the prevalent synthetic strategies, with a primary focus on the palladium-catalyzed Buchwald-Hartwig amination, elucidating the mechanistic intricacies and the rationale behind protocol optimization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven, step-by-step protocols for practical application in the laboratory.
Introduction: The Significance of the N-Arylpiperazine Moiety
The piperazine ring is a privileged scaffold in modern drug discovery, forming the core structure of numerous clinically successful therapeutic agents.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and anti-inflammatory effects.[2][3] The N-arylpiperazine framework, in particular, is a key pharmacophore that facilitates interactions with various neurotransmitter receptors and other biological targets.[4]
Ethyl 4-bromobenzoate serves as an ideal and versatile starting material for introducing the benzoyl ester moiety onto the piperazine nitrogen. This functional group not only modulates the electronic properties of the aromatic ring but also provides a convenient handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, thus enabling the generation of diverse chemical libraries for drug discovery programs.
Core Synthetic Strategy: The Buchwald-Hartwig Amination
The formation of the C-N bond between an aryl halide and an amine is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as the gold standard for this transformation due to its high efficiency, broad substrate scope, and functional group tolerance, largely replacing harsher, classical methods.[5][6]
The reaction couples an aryl halide (or triflate), such as ethyl 4-bromobenzoate, with an amine, like piperazine, in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The process is a sequence of well-defined organometallic transformations.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (ethyl 4-bromobenzoate) to the active Pd(0) catalyst, forming a Pd(II) complex.[6]
-
Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex.[8]
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond of the product and regenerating the active Pd(0) catalyst.[5]
Causality Behind Experimental Choices
-
Catalyst & Ligand: The choice of ligand is critical. For electron-neutral or moderately electron-poor aryl bromides like ethyl 4-bromobenzoate, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, BrettPhos) or chelating phosphine ligands (e.g., BINAP, DPPF) are highly effective.[9][10] These ligands facilitate both the oxidative addition and the final reductive elimination steps, increasing the reaction rate and yield.[6]
-
Base Selection: The presence of the ethyl ester functionality on the substrate requires careful selection of the base to prevent saponification (hydrolysis). While strong bases like sodium t-butoxide (NaOtBu) are common, they can be incompatible with ester groups.[8] Therefore, milder inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the preferred choice for this specific transformation, providing sufficient basicity for the deprotonation step without compromising the ester.
-
Solvent: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene is a common and effective choice, as it has a suitable boiling point for the reaction and solubilizes the organometallic intermediates.
Experimental Protocol: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
This protocol details the palladium-catalyzed coupling of ethyl 4-bromobenzoate with an excess of piperazine. Using excess piperazine serves a dual purpose: it drives the reaction to completion and acts as a solvent, simplifying the initial setup.
Caption: A generalized workflow for the synthesis and purification process.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Ethyl 4-bromobenzoate | 586-76-5 | 229.07 | 10.0 | 2.29 g | Substrate |
| Piperazine | 110-85-0 | 86.14 | 12.0 | 1.03 g | Nucleophile (1.2 equiv) |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 14.0 | 4.56 g | Base (1.4 equiv) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.1 (1 mol% Pd) | 91.6 mg | Catalyst Precursor |
| XPhos | 564483-18-7 | 476.62 | 0.4 (4 mol%) | 190.6 mg | Ligand |
| Toluene, Anhydrous | 108-88-3 | 92.14 | - | 50 mL | Solvent |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add cesium carbonate (4.56 g, 14.0 mmol). Heat the flask gently under vacuum and backfill with inert gas three times to ensure all moisture is removed.
-
Scientist's Note: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical for catalytic activity and reproducibility.
-
-
Reagent Addition: Allow the flask to cool to room temperature. Under a positive flow of inert gas, add piperazine (1.03 g, 12.0 mmol), ethyl 4-bromobenzoate (2.29 g, 10.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol), and XPhos (190.6 mg, 0.4 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A yield of 75-85% is expected.[11]
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂O₂[12] |
| Molecular Weight | 234.29 g/mol [12] |
| Appearance | Off-white to yellow solid |
| Melting Point | 176-178 °C (as hydrochloride salt)[11] |
Application: Further Derivatization
The synthesized this compound is a valuable intermediate. The secondary amine of the piperazine ring is available for further functionalization, such as acylation or alkylation, allowing for rapid library development.
Protocol: Acylation with 4-Chlorobenzoyl Chloride
This protocol demonstrates the synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.[13]
Caption: Reaction scheme for the acylation of the piperazine intermediate.
-
Setup: Dissolve this compound hydrochloride (13.5 g, 50 mmol) in anhydrous pyridine (130 mL) in a flask and cool the mixture to 5-10 °C.
-
Addition: Slowly add 4-chlorobenzoyl chloride (50 mmol) to the cooled mixture.
-
Reaction: Allow the mixture to warm to room temperature and then stir for 6 hours at 40 °C.
-
Work-up: After cooling, pour the reaction mixture into ice water (400 mL). Extract the product with dichloromethane (2 x 250 mL).
-
Purification: Dry the combined organic layers with anhydrous sodium sulfate, evaporate the solvent, and recrystallize the residue from ethanol to yield the final product.[13]
Safety Considerations
-
Reagents: Ethyl 4-bromobenzoate and piperazine can cause skin and eye irritation.[12] Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.
-
Procedure: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Ethyl 4-bromobenzoate is a highly effective and versatile reagent for the synthesis of N-aryl piperazine derivatives through palladium-catalyzed methods like the Buchwald-Hartwig amination. A thorough understanding of the reaction mechanism and the rationale for selecting specific catalysts, ligands, and bases is essential for achieving high yields and purity, especially when dealing with functionalized substrates. The protocols outlined in this guide provide a robust foundation for researchers to successfully synthesize and further elaborate these medicinally important scaffolds.
References
- Meza-Ríos, A., et al. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
- Raj R., K. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.
- Al-Ghorbani, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org.
- PrepChem (n.d.). Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.
- Sahu, S., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- PrepChem (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- PrepChem (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
- Wikipedia (n.d.). Piperazine.
- Manlove, A. H., et al. (2006). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate.
- D'Souza, D. M., & Müller, T. J. J. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. National Institutes of Health.
- Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central.
- Rawal, V. H., & Montgomery, T. D. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ResearchGate.
- Patel, N. B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.
- ResearchGate (n.d.). Scheme 1: Synthesis of piperazine derivatives 4a-x.
- Pelliccia, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Google Patents (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- Organic Synthesis (n.d.). Buchwald-Hartwig Coupling.
- ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination.
- Technical Disclosure Commons (2021). Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl].
- Organic Syntheses (n.d.). ethyl 4-methylbenzoate.
- PubChem (n.d.). This compound.
- Organic Chemistry Portal (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.
- PubChem (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- Oakwood Chemical (n.d.). 4-(Piperazin-1-yl)-benzoic acid ethyl ester.
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
- 12. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Buchwald-Hartwig Amination of Piperazine: A Technical Support Guide for Enhanced Yield and Purity
From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to empower researchers in mastering the Buchwald-Hartwig amination of piperazine. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The N-aryl piperazine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs for treating conditions from cancer to depression.[1][2][3][4] The Buchwald-Hartwig amination stands as a powerful and versatile method for forging the critical C-N bond between an aryl halide and piperazine.[1][5][6] However, its successful implementation, particularly in complex molecular settings, can be challenging. This guide is designed to address the common pitfalls and provide rational solutions to improve reaction yield and product purity.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Low yields, incomplete conversion, and the formation of side products are common hurdles. This section provides a logical framework for identifying the root cause of such issues and implementing effective solutions.
Initial Diagnosis: What Went Wrong?
Before diving into extensive re-optimization, a quick analysis of your crude reaction mixture by LC-MS or ¹H NMR can offer valuable clues.
-
Low Conversion (Significant Starting Material Remaining): This often points to issues with catalyst activity, reaction conditions, or reagent quality.
-
Significant Side Product Formation: Common side products include hydrodehalogenation of the aryl halide, bis-arylation of piperazine, or products from catalyst decomposition.[7]
-
No Reaction: This suggests a fundamental problem with one of the core components (catalyst, base, solvent) or a gross error in the experimental setup.
The following decision tree provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination of piperazine.
Frequently Asked Questions (FAQs)
Q1: My yield is low. What is the first thing I should check?
Low yields can often be traced back to catalyst deactivation or suboptimal reaction conditions. The most critical factor is ensuring a strictly inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[8]
-
Actionable Advice: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes, or via freeze-pump-thaw cycles).[8] Use Schlenk techniques or a glovebox to assemble your reaction under an inert atmosphere.[8]
Q2: I am observing significant bis-arylation of my piperazine. How can I favor mono-arylation?
This is a very common issue when using unprotected piperazine, as both nitrogen atoms are nucleophilic.
-
The Chemical Rationale: The mono-arylated product can sometimes be more reactive than the starting piperazine, leading to a second coupling event.
-
The Solution: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][7] The Boc (tert-butyloxycarbonyl) group reduces the nucleophilicity of one nitrogen, effectively forcing the reaction to occur at the unprotected site. The Boc group can then be easily removed under acidic conditions post-coupling. Using a large excess of piperazine (5-10 equivalents) can also favor mono-substitution but often leads to purification challenges.[2]
Q3: How do I choose the right catalyst and ligand?
The choice of palladium source and phosphine ligand is paramount for a successful reaction and is highly dependent on the aryl halide substrate.[1]
-
For Aryl Chlorides: These are often challenging substrates due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[9] They generally require more electron-rich and sterically hindered ligands to promote this step.[6] Ligands like RuPhos, XPhos, or SPhos are excellent choices.[10]
-
For Aryl Bromides and Iodides: These are typically more reactive than aryl chlorides. A wider range of ligands can be effective, including bidentate ligands like BINAP and XantPhos, especially for less sterically demanding substrates.[6][11]
-
The Power of Precatalysts: Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3 or G4) is highly recommended.[7][8] These ensure a consistent and correct palladium-to-ligand ratio and simplify the reaction setup, leading to more reproducible results.[8][12]
| Ligand Family | Key Features | Recommended For |
| Dialkylbiaryl Phosphines (e.g., XPhos, RuPhos) | Bulky, electron-rich | Challenging substrates, aryl chlorides, sterically hindered partners.[6] |
| Bidentate Phosphines (e.g., BINAP, XantPhos) | Good for general applications | Aryl bromides and iodides, primary amines.[6][11] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can be effective for electron-poor heterocycles.[11][13] |
Q4: What is the role of the base, and can I use a weaker one?
A strong base is crucial for deprotonating the piperazine (or the palladium-amine complex) to generate the active nucleophile needed for the catalytic cycle.[14][15][16]
-
Common Strong Bases: Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for this transformation.[7][11] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) are also used.[6]
-
Weaker Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially for substrates with base-sensitive functional groups.[1][12] However, they typically require higher reaction temperatures and longer reaction times, which can increase the risk of side reactions or catalyst decomposition.[5] The choice of base is often intertwined with the solvent; nonpolar solvents generally require stronger, anionic bases.[14][15]
Q5: Which solvent should I use?
The ideal solvent should be anhydrous, capable of dissolving all reactants, and stable at the required reaction temperature (typically 80-110 °C).[1]
-
Common Choices: Toluene and dioxane are the most frequently used solvents for this reaction.[1][14][17] Tetrahydrofuran (THF) is another option.[1]
-
Solvent Quality is Key: The solvent MUST be anhydrous and deoxygenated. Water can hydrolyze the base and interfere with the catalyst, while oxygen deactivates the catalyst.[8][18]
Optimized Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Procedure for Mono-Arylation of N-Boc-Piperazine
This protocol is optimized for the coupling of an aryl bromide with N-Boc-piperazine using a palladium precatalyst.
Caption: Experimental workflow for the Buchwald-Hartwig amination of N-Boc-piperazine.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)[1]
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)[1]
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1-0.5 M)[11]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, and the palladium precatalyst.
-
Inerting: Seal the tube with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.[1] Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-N'-Boc-piperazine.[1]
Protocol 2: High-Throughput Screening for Optimization
When dealing with a new or challenging substrate, a small-scale, parallel screen of catalysts, ligands, bases, and solvents can rapidly identify optimal conditions.
Workflow:
-
Plate Setup: In a 96-well plate, dispense arrays of different ligands and bases.
-
Stock Solutions: Prepare stock solutions of your aryl halide, piperazine derivative, and palladium source in the solvent to be tested.
-
Dispensing: Use automated liquid handling to dispense the stock solutions into the wells.
-
Reaction: Seal the plate and heat with stirring.
-
Analysis: After the reaction time, quench the wells and analyze the yield of each reaction by high-throughput LC-MS.
This data-driven approach, similar to those used in industry, can significantly accelerate the optimization process.[10][19]
Understanding the "Why": The Catalytic Cycle
A grasp of the reaction mechanism is essential for rational troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6][12]
-
Ligand Exchange/Amine Coordination: The amine (piperazine) displaces the halide from the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.[16]
-
Reductive Elimination: The desired N-aryl piperazine product is formed, regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][12]
Understanding which step is likely failing allows for targeted intervention. For instance, if oxidative addition is slow (with an aryl chloride), a more electron-rich, bulky ligand is needed to accelerate this step.[6] If reductive elimination is problematic, ligand modification can also be beneficial.[12]
By combining a systematic troubleshooting approach with a solid understanding of the underlying chemical principles, researchers can consistently achieve high yields and purity in the Buchwald-Hartwig amination of piperazine, accelerating the synthesis of novel compounds for drug discovery and development.
References
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.
- Role of the base in Buchwald-Hartwig amination. PubMed.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Benchchem.
- Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald–Hartwig amination. Wikipedia.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate.
- Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Research.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- BH amination side products and purification. Reddit.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Synfacts.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Synthesis of Ethyl 4-(piperazin-1-yl)benzoate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 4-(piperazin-1-yl)benzoate. This molecule is a crucial intermediate in pharmaceutical development, and its efficient synthesis is paramount. However, seemingly straightforward N-arylation reactions involving piperazine often present unique challenges, primarily related to selectivity and by-product formation. This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into identifying, mitigating, and troubleshooting common issues encountered during its synthesis. We will explore the causality behind these challenges and offer robust solutions grounded in established reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two predominant methods for synthesizing this target molecule:
-
Nucleophilic Aromatic Substitution (SNAr): This classic method involves reacting piperazine with an activated aryl halide, typically Ethyl 4-fluorobenzoate. The reaction is driven by the presence of an electron-withdrawing group (the ethyl ester) which activates the aromatic ring towards nucleophilic attack.
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction. It offers broader substrate scope and is often more efficient for less reactive aryl halides like Ethyl 4-bromobenzoate or Ethyl 4-chlorobenzoate. This method requires a palladium catalyst, a phosphine ligand, and a base.
Q2: What is the single most common and troublesome by-product in this synthesis?
The most prevalent by-product, irrespective of the synthetic route, is the 1,4-bis(4-ethoxycarbonylphenyl)piperazine (di-substitution product). This arises because piperazine possesses two reactive secondary amine nitrogens. Once the first N-arylation occurs to form the desired product, the remaining N-H bond on the piperazine ring can react with a second molecule of the ethyl 4-halobenzoate.
Troubleshooting Guide: Common Experimental Issues
Problem 1: A major by-product with MW ~396.45 g/mol is dominating my crude mixture.
Q: My LC-MS and NMR data indicate a significant peak corresponding to the di-substituted product, 1,4-bis(4-ethoxycarbonylphenyl)piperazine. How did this happen and how can I prevent it?
A: Root Cause Analysis & Mechanistic Insight
This is a classic selectivity challenge. The mono-arylated product, this compound, still contains a nucleophilic N-H group. The rate of the second arylation reaction is competitive with the first, especially when the concentration of the ethyl 4-halobenzoate starting material is high relative to piperazine.
Solutions & Prophylactic Measures:
-
Stoichiometric Control (The Brute Force Method): The most direct way to favor mono-substitution is to use a large excess of piperazine (typically 4-10 equivalents). According to Le Châtelier's principle, this high concentration of one reactant drives the reaction towards the formation of the mono-substituted product and statistically minimizes the chance of a single product molecule encountering a second molecule of the aryl halide.
-
Caveat: This approach requires an efficient method to remove the excess piperazine during workup, often via aqueous washes with mild acid or by vacuum distillation if feasible.
-
-
Mono-Protection Strategy (The Elegant Method): A more controlled approach is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.
-
Step 1: Perform the N-arylation reaction with N-Boc-piperazine. The Boc group prevents the second nitrogen from reacting.
-
Step 2: After purification of the Boc-protected intermediate, the Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired product with high purity. This method virtually eliminates the di-substitution by-product.
-
-
Slow Addition: Adding the ethyl 4-halobenzoate solution slowly (via an addition funnel) to the reaction mixture containing piperazine can help maintain a low instantaneous concentration of the halide, further favoring mono-arylation.
Problem 2: My Buchwald-Hartwig reaction is clean but shows a significant amount of Ethyl Benzoate.
Q: I performed a palladium-catalyzed coupling of Ethyl 4-bromobenzoate and piperazine. My crude NMR shows a triplet and quartet pattern consistent with Ethyl Benzoate. What is this by-product and why did it form?
A: Root Cause Analysis & Mechanistic Insight
This by-product is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide in the catalytic cycle is reduced instead of undergoing amination.
-
Mechanism: After oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo several off-cycle pathways. One such pathway involves a reaction with a hydride source (which can be trace water, the amine itself, or solvent) followed by reductive elimination to yield Ethyl Benzoate (Ar-H) instead of the desired Ar-NR₂ product.
Solutions & Prophylactic Measures:
-
Optimize the Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote rapid reductive elimination of the C-N bond, which outcompetes the hydrodehalogenation pathway. If you are using simpler ligands like P(t-Bu)₃, consider switching to a more advanced "Buchwald ligand."
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) species and can minimize side reactions that occur during in-situ catalyst formation.
-
Control Reaction Temperature: Overheating the reaction can accelerate decomposition pathways and increase the rate of hydrodehalogenation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C for aryl bromides).
-
Ensure Anhydrous Conditions: While some Buchwald-Hartwig protocols tolerate water, excessive amounts can contribute to off-cycle pathways. Ensure your solvent and reagents are reasonably dry.
Problem 3: My final product is contaminated with a more polar impurity, 4-(piperazin-1-yl)benzoic acid.
Q: During workup or purification, I'm observing a new, highly polar spot on my TLC plate that I suspect is the hydrolyzed carboxylic acid. How can I avoid this?
A: Root Cause Analysis & Mechanistic Insight
The ethyl ester functional group is susceptible to saponification (base-mediated hydrolysis). This can occur under the reaction conditions if a strong base is used in the presence of water, or during an aqueous basic workup.
Solutions & Prophylactic Measures:
-
Choice of Base: For Buchwald-Hartwig reactions, stronger bases like NaOtBu or K₃PO₄ are common. If hydrolysis is an issue, consider using a weaker base like Cs₂CO₃ if it provides sufficient reactivity. For SNAr, a milder inorganic base (K₂CO₃) is preferred over hydroxides.
-
Workup Procedure: Avoid strongly basic aqueous solutions (e.g., NaOH, KOH) during the workup. If a basic wash is needed to remove unreacted starting materials or acidic by-products, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution and minimize contact time.
-
Purification pH: When performing column chromatography on silica gel, which is inherently acidic, the basic piperazine moiety can cause streaking. It is common practice to add a small amount of a volatile base, like triethylamine (~1%), to the eluent system to improve peak shape. This also helps prevent any on-column hydrolysis.
Visualizing the Reaction and By-Product Formation
The following diagram illustrates the desired Buchwald-Hartwig reaction pathway and the key side reactions leading to common by-products.
Caption: Buchwald-Hartwig reaction pathway and key side reactions.
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed to favor mono-arylation and minimize hydrodehalogenation.
Materials:
-
Ethyl 4-bromobenzoate (1.0 eq)
-
Piperazine (5.0 eq)
-
XPhos Pd G3 Pre-catalyst (0.02 eq, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (5.0 eq) and Sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by Ethyl 4-bromobenzoate (1.0 eq) and the XPhos Pd G3 pre-catalyst (0.02 eq).
-
Expertise Note: Adding the catalyst and halide last minimizes potential degradation before the reaction commences. The use of a G3 pre-catalyst ensures reliable activation to the active Pd(0) species.
-
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Quench the reaction carefully by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes will remove the excess piperazine and sodium salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0-10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase.
-
Trustworthiness Note: The addition of triethylamine neutralizes the acidic silica surface, preventing peak tailing of the basic product and ensuring a high-purity isolation.
-
Data Summary Table
| Compound Name | Role | Molecular Weight ( g/mol ) | Common Analytical Notes |
| This compound | Desired Product | 234.29 | Basic. Elutes as a sharp peak on silica w/ amine in eluent. |
| Ethyl 4-bromobenzoate | Starting Material | 229.06 | Neutral. Less polar than the product. |
| Piperazine | Starting Material | 86.14 | Highly polar and water-soluble. Removed during aqueous workup. |
| 1,4-Bis(4-ethoxycarbonylphenyl)piperazine | By-product 1 | 396.45 | Neutral. Significantly less polar than the desired product. |
| Ethyl Benzoate | By-product 2 | 150.17 | Neutral. Volatile. Much less polar than the desired product. |
| 4-(Piperazin-1-yl)benzoic acid | By-product 3 | 206.24 | Zwitterionic/Amphoteric. Highly polar; may streak or stick to silica. |
References
- PrepChem. *Synthesis of Ethyl 4-(piperazin-1-yl
Technical Support Center: Purification of Ethyl 4-(piperazin-1-yl)benzoate by Column Chromatography
Welcome to the technical support guide for the purification of Ethyl 4-(piperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based guidance to navigate the common challenges associated with the column chromatography of this compound. The information presented herein is structured in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its purification via column chromatography, while routine, can present unique challenges due to its chemical properties, including the basic piperazine moiety. This guide aims to provide not just procedural steps, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis shows good separation, but the column chromatography results in poor resolution and mixed fractions. What's going wrong?
This is a common issue that can arise from several factors during the transition from Thin-Layer Chromatography (TLC) to column chromatography.
Possible Causes and Solutions:
-
Overloading the Column: The most frequent cause of poor separation is loading too much crude sample onto the column. This leads to broad, overlapping bands that are difficult to resolve.
-
Expert Insight: As a rule of thumb, the amount of crude material should be approximately 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced further.
-
-
Inappropriate Sample Loading Technique: How the sample is applied to the column is critical.
-
Wet Loading: If your compound is highly soluble in the initial mobile phase, dissolve it in the minimum amount of this solvent and carefully pipette it onto the top of the column bed.[2]
-
Dry Loading: If your compound has poor solubility in the eluent, it's preferable to dry-load it.[2] Dissolve your sample in a suitable solvent, add a small amount of silica gel (or your chosen stationary phase), and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
-
-
Column Packing Issues: An improperly packed column with channels, cracks, or an uneven surface will lead to distorted elution bands and poor separation.
-
Best Practice: Ensure your column is packed uniformly without any air bubbles. A layer of sand on top of the stationary phase can help prevent disturbance of the bed when adding the eluent.[2]
-
Q2: I'm observing significant tailing of my product spot on the TLC plate and the elution from the column is very slow and drawn out. How can I fix this?
Tailing is a frequent problem when purifying basic compounds like this compound on standard silica gel.
Underlying Mechanism:
Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the piperazine ring of your compound can interact strongly with these acidic sites, leading to strong adsorption and subsequent slow, uneven elution, which manifests as tailing.[3]
Troubleshooting Strategies:
-
Mobile Phase Modification: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel, reducing the strong interaction with your amine-containing compound.
-
Recommended Modifiers:
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is added to the mobile phase.
-
Ammonia Solution: A mobile phase containing a small amount of ammonium hydroxide can also be effective.[3]
-
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina is often a better choice for purifying amines as it minimizes the strong acidic interactions.[4]
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with amino groups, creating a more basic environment that is ideal for the purification of amines without the need for mobile phase modifiers.[3][5][6]
-
Q3: What is the best mobile phase for the purification of this compound?
The ideal mobile phase will provide a good separation between your product and any impurities. This is best determined empirically using TLC.
Step-by-Step Mobile Phase Selection:
-
Start with a Common Solvent System: A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar solvent and a more polar solvent.
-
Typical Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
-
-
TLC Optimization:
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in a chamber with your chosen solvent system.
-
Aim for an Rf (Retardation factor) value of 0.2-0.4 for your desired compound. This generally provides the best separation in column chromatography.
-
Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent will increase the Rf values of your spots.
-
-
Consider Gradient vs. Isocratic Elution:
-
Isocratic Elution: The mobile phase composition remains constant throughout the purification. This is simpler and can provide better resolution for compounds with similar polarities.[7][8][9]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation. This is beneficial for separating mixtures containing compounds with a wide range of polarities, as it can sharpen peaks and reduce analysis time.[7][8][9][10][11]
-
Data Summary Table: Solvent Properties for Mobile Phase Selection
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Common non-polar component. |
| Dichloromethane | 3.1 | 40 | Good solvent for many organic compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent, often used with hexane.[12] |
| Methanol | 5.1 | 65 | A highly polar solvent, often used with dichloromethane. |
Q4: My compound seems to be degrading on the column. How can I confirm this and prevent it?
Degradation on silica gel can occur with sensitive compounds.
Confirmation of Degradation:
-
2D TLC: Spot your compound on a TLC plate and run it in a suitable solvent system. After the first development, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[13]
Prevention Strategies:
-
Deactivate the Silica Gel: As mentioned for tailing, the acidity of silica can sometimes catalyze degradation. Using a mobile phase with a basic additive or switching to a less acidic stationary phase like alumina can prevent this.[13]
-
Work Quickly: Minimize the time your compound spends on the column. A well-optimized mobile phase and proper column dimensions can help to speed up the elution process.
Q5: How do I choose between wet and dry loading of my sample?
The choice between wet and dry loading depends on the solubility of your crude product.
Experimental Workflow for Sample Loading
Caption: Decision workflow for selecting the appropriate sample loading method.
Experimental Protocols
Protocol 1: TLC Analysis for Mobile Phase Optimization
-
Prepare several developing chambers with different ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rf value for your product spot in each solvent system and choose the one that gives an Rf of approximately 0.2-0.4.
Protocol 2: Column Chromatography - Gradient Elution
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial, least polar solvent. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Add another layer of sand on top.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the mass of your crude product) and mix to form a slurry.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Once the desired product has completely eluted, the column can be flushed with a highly polar solvent to remove any remaining impurities.
-
-
Fraction Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- ResearchGate. (2019).
- PubChem. Ethyl 4-(piperazin-1-yl)
- Biotage. (2023).
- ChemistryViews. (2012).
- Chemistry Stack Exchange. (2015).
- University of Rochester, Department of Chemistry.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Biotage. (2023).
- Teledyne ISCO. (2019).
- Biotage.
- Teledyne ISCO.
- Pure.
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)
- The Royal Society of Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. biotage.com [biotage.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. silicycle.com [silicycle.com]
- 12. rsc.org [rsc.org]
- 13. Chromatography [chem.rochester.edu]
How to remove unreacted starting material from product mixture
A Senior Application Scientist's Guide to Removing Unreacted Starting Material
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of purifying a desired product from unreacted starting materials and other impurities. Achieving high purity is paramount for accurate characterization, reliable downstream applications, and meeting regulatory standards.
This document provides in-depth, field-proven insights into the most common purification techniques. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methods to your specific chemical context.
First, Is the Reaction Truly Complete?
Before embarking on purification, it's crucial to verify that the reaction has proceeded as far as possible. Continuing a reaction to completion can significantly simplify the subsequent purification process.
Monitoring Reaction Progress with Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a reaction.[1][2][3] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the reactant and the appearance of the product.[2][4][5]
Protocol for Reaction Monitoring by TLC:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate.[3]
-
Spot the Plate: Use a capillary tube to spot three separate lanes on the starting line:
-
Lane 1 (Reference): A dilute solution of your starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[4] The co-spot is crucial for resolving compounds with similar Rf values.[2][4]
-
Lane 3 (Reaction Mixture): A sample (aliquot) taken directly from your reaction vessel.[2]
-
-
Develop the Plate: Place the plate in a sealed chamber containing a suitable solvent system (eluent). The solvent level must be below the starting line.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by using a chemical stain.[4]
-
Interpret: The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[2]
Choosing the Right Purification Method
The optimal purification strategy depends entirely on the distinct physical and chemical properties of your product and the unreacted starting material(s).[6][7] Key differentiating properties include polarity, solubility, boiling point, and molecular size.
Below is a decision-making flowchart to guide your selection process.
Caption: Decision tree for selecting a primary purification technique.
In-Depth Troubleshooting Guides & FAQs
Liquid-Liquid Extraction
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] By manipulating the pH of the aqueous layer, acidic or basic compounds can be selectively ionized and drawn into the aqueous phase, leaving neutral compounds in the organic layer.
When to Use It:
-
When your product and starting material have different acid-base properties.
-
To remove water-soluble impurities (salts, polar reagents) from an organic solution.[9]
-
As a preliminary cleanup step (a "workup") before another purification method like chromatography.[10][11][12]
Troubleshooting FAQs:
-
Q: An emulsion has formed at the interface, and the layers won't separate. What do I do?
-
A: Emulsions are a common problem, often caused by vigorous shaking. [13][14]
-
Expert Insight: It's easier to prevent an emulsion than to break one. Use gentle, swirling inversions rather than aggressive shaking.[13]
-
Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for some time.[15]
-
Solution 2 (Salting Out): Add a saturated aqueous solution of sodium chloride (brine).[13][15] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[13]
-
Solution 3 (Filtration): Filter the mixture through a plug of glass wool or Celite.[13]
-
Solution 4 (Centrifugation): If available, centrifuging the mixture can effectively separate the layers.[13]
-
-
-
Q: I'm not sure which layer is the organic and which is the aqueous.
-
A: This is a critical determination. Never discard a layer until you have positively identified your product's location. [16]
-
Expert Insight: The most common error is misidentification based on assumed densities. While halogenated solvents like dichloromethane are typically denser than water, many common organic solvents (ether, ethyl acetate, hexanes) are less dense.
-
Solution: Add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.[15]
-
-
-
Q: Only one phase is visible after adding the extraction solvent.
Column Chromatography
Principle: A mixture is passed through a column packed with a solid stationary phase (commonly silica gel or alumina). A liquid mobile phase (eluent) flows through the column. Compounds separate based on their differential partitioning between the stationary and mobile phases.[8] Non-polar compounds spend more time in the non-polar mobile phase and elute faster, while polar compounds adsorb more strongly to the polar stationary phase and elute slower.
When to Use It:
-
To separate compounds with different polarities.
-
Ideal for purifying small to moderate amounts of material (<1 g is a good rule of thumb).[17]
-
When other methods like distillation or crystallization are not feasible.[18]
Troubleshooting FAQs:
-
Q: The separation is poor; the fractions are all mixed.
-
A: This is often an issue with the chosen solvent system or column packing.
-
Expert Insight: Proper solvent selection is key. Aim for an Rf value of ~0.3 for your target compound on a TLC plate using the intended eluent.[4] This provides the best balance for good separation on a column.
-
Solution 1 (Optimize Solvent): Re-evaluate your solvent system using TLC. If spots are too close, try a less polar solvent system to increase separation. If nothing is moving off the baseline, increase the polarity.
-
Solution 2 (Check Packing): Air bubbles or cracks in the silica gel bed will ruin separation. Ensure the column is packed carefully and the silica is never allowed to run dry.
-
Solution 3 (Flow Rate): An excessively fast flow rate doesn't allow for proper equilibration between phases, leading to broad bands.[19] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[19]
-
-
-
Q: My compound won't come off the column.
-
A: The compound may be too polar for the chosen eluent, or it may be decomposing on the silica.
-
Solution 1 (Increase Polarity): Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or acetic acid may be necessary.
-
Solution 2 (Check Stability): Test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has appeared.[20] If it's unstable, consider using a different stationary phase like alumina or a reverse-phase column.
-
-
-
Q: My crude sample is not soluble in the eluent. How do I load it?
-
A: This is a common challenge, especially with non-polar eluents like hexane/ethyl acetate. [20]
-
Solution 1 (Minimal Strong Solvent): Dissolve the sample in the absolute minimum amount of a stronger, more polar solvent (like dichloromethane), load it onto the column, and then begin eluting with the weaker solvent system.[19][20] Use this method with caution, as too much strong solvent can compromise the initial separation.
-
Solution 2 (Dry Loading): Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to get a free-flowing powder.[19][20] This powder can then be carefully added to the top of the packed column.[19][20] This is often the most reliable method.
-
-
Recrystallization
Principle: This technique purifies solids based on differences in solubility.[21] An impure solid is dissolved in a minimum amount of a hot solvent, in which the desired compound is highly soluble and the impurities are either insoluble or soluble at all temperatures.[22] Upon slow cooling, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities behind.[23]
When to Use It:
-
To purify solid compounds on a multi-gram scale.[17]
-
When you have a crude product that is already mostly pure (e.g., >80%).[23]
-
Oils, waxes, and greases cannot be purified by this method under standard conditions.[23]
Troubleshooting FAQs:
-
Q: No crystals form, even after the solution has cooled to room temperature.
-
A: This usually means the solution is not supersaturated, either because too much solvent was used or the concentration of the product is too low.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template for crystallization.
-
Solution 3 (Reduce Solvent): Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your product, and then allow it to cool again.
-
Solution 4 (Cool Further): Place the flask in an ice-water bath to further decrease the compound's solubility.[22]
-
-
-
Q: The product "oils out" instead of forming crystals.
-
A: This occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
-
Expert Insight: This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound being purified.
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, then try cooling again. If the problem persists, you may need to choose a different solvent or solvent pair with a lower boiling point.
-
-
Distillation
Principle: Distillation separates liquid components of a mixture based on differences in their boiling points.[24][25] The mixture is heated, and the component with the lower boiling point vaporizes first.[26] The vapor is then cooled, condensed back into a liquid, and collected separately.[24][27]
When to Use It:
-
To purify liquids from non-volatile solid impurities.[27]
-
Simple Distillation: For separating liquids with significantly different boiling points (>50-70 °C difference).[27][28]
-
Fractional Distillation: For separating liquids with closer boiling points.[25][28]
-
Vacuum Distillation: For purifying high-boiling point compounds (>150 °C at atmospheric pressure) or those that decompose at their atmospheric boiling point.[24][27] Reducing the pressure lowers the boiling point.[29]
Troubleshooting FAQs:
-
Q: The liquid is "bumping" violently instead of boiling smoothly.
-
A: Bumping is caused by superheating of the liquid followed by sudden, explosive boiling.
-
Expert Insight: Never distill to dryness, as this can lead to the formation of explosive peroxides or concentrate unstable residues.
-
Solution: Always add boiling chips or a magnetic stir bar to the distilling flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid, as it may cause it to boil over violently.
-
-
-
Q: The temperature at the thermometer is fluctuating or is not reaching the expected boiling point.
-
A: This indicates a problem with either the thermometer placement or the heating rate.
-
Solution 1 (Thermometer Placement): Ensure the top of the thermometer bulb is positioned just below the side arm of the distillation head. If it's too high, it won't accurately measure the temperature of the vapor entering the condenser. If it's too low, it will read a temperature higher than the actual vapor temperature.
-
Solution 2 (Heating): The distillation may be proceeding too quickly or too slowly. Adjust the heating mantle to achieve a steady distillation rate of about 1-2 drops per second. For vacuum distillation, ensure your system is sealed and holding a stable, low pressure.
-
-
Comparative Summary of Techniques
| Technique | Principle of Separation | Best For | Key Advantages | Common Disadvantages |
| Extraction | Differential Solubility | Separating acidic/basic compounds; initial workup | Fast, simple, good for initial bulk separation | Can form emulsions; requires immiscible solvents |
| Chromatography | Differential Adsorption/Polarity | Separating complex mixtures with similar properties | High resolving power; versatile for many compound types | Can be slow; requires significant solvent; potential for sample decomposition on stationary phase |
| Recrystallization | Differential Solubility vs. Temperature | Purifying solid compounds (>1g) | Can yield very pure material; scalable | Requires finding a suitable solvent; potential for low recovery; not for oils |
| Distillation | Difference in Boiling Point | Purifying liquids; removing non-volatile solids | Excellent for solvent removal and purifying stable liquids | Requires significant boiling point difference; not for heat-sensitive compounds (unless under vacuum) |
References
- Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
- Chemical Separations. (n.d.). Purdue University Division of Chemical Education.
- How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry.
- Distillation. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Tips for Troubleshooting Liquid-Liquid Extraction. (2025, May 14). K-Jhil.
- Chemical Separations: Principles, Techniques and Experiments. (n.d.). Wiley Analytical Science.
- Noble, R. D., & Terry, P. A. (n.d.). Principles of Chemical Separations with Environmental Applications. Cambridge University Press.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (2021, March 5). Chemistry LibreTexts.
- How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31).
- LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
- How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry.
- Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Organic Laboratory Techniques. (n.d.).
- Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual.
- Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.
- Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen.
- TLC Monitoring of Reaction Progress. (2025, October 14). Coconote.
- About Workup. (n.d.). University of Rochester, Department of Chemistry.
- Principles of Chemical Separations with Environmental Applications. (n.d.). National Academic Digital Library of Ethiopia.
- CHEM 690 Principles of Chemical Separations. (n.d.). University of Maryland Eastern Shore.
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Master Organic Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
- Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- Distillation. (2022, April 7). Chemistry LibreTexts.
- Applying TLC - monitoring the progress of a reaction. (2017, May 16). YouTube.
- Distillation. (n.d.). Jack Westin.
- How to Perform Recrystallization: Step-by-Step Organic Lab Guide. (2025, October 25).
- What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit.
- Recrystallization. (n.d.).
- Recrystallization. (n.d.). Wired Chemist.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube.
- Problems with extractions. (n.d.). University of York, Department of Chemistry.
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coconote.app [coconote.app]
- 4. How To [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. assets.cambridge.org [assets.cambridge.org]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Chemical Separations [chemed.chem.purdue.edu]
- 9. Workup [chem.rochester.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 15. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 16. reddit.com [reddit.com]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. Chromatography [chem.rochester.edu]
- 21. Topics in Organic Chemistry: How to Perform Recrystallization: Step-by-Step Organic Lab Guide [chemistrywithdrsantosh.com]
- 22. Recrystallization [wiredchemist.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 26. jackwestin.com [jackwestin.com]
- 27. How To [chem.rochester.edu]
- 28. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: TLC Monitoring of Ethyl 4-(piperazin-1-yl)benzoate Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 4-(piperazin-1-yl)benzoate via Thin-Layer Chromatography (TLC). As Senior Application Scientists, we aim to deliver field-proven insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Typically, it involves the reaction of ethyl 4-fluorobenzoate with piperazine. The fluorine atom, an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by the secondary amine of piperazine. A base, such as potassium carbonate (K2CO3), is often used to neutralize the hydrofluoric acid (HF) byproduct.
Monitoring the progress of this reaction is crucial for determining reaction completion, identifying potential side products, and optimizing reaction conditions. TLC is a rapid, inexpensive, and effective technique for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of elution (Rf values) for the starting materials and the product on a normal-phase TLC plate?
A1: On a standard silica gel (normal-phase) TLC plate, the polarity of the compounds determines their retention factor (Rf). The less polar a compound, the higher its Rf value (it travels further up the plate). The expected order of elution is:
-
Ethyl 4-fluorobenzoate (Starting Material): Least polar. Highest Rf.
-
This compound (Product): More polar than the starting material due to the free secondary amine on the piperazine ring. Intermediate Rf.
-
Piperazine (Starting Material): Most polar due to the two secondary amines. Lowest Rf, may even remain at the baseline.
Q2: How do I choose an appropriate solvent system for my TLC analysis?
A2: The ideal solvent system should provide good separation between the spots of the starting materials and the product, with the product spot having an Rf value between 0.3 and 0.5 for optimal resolution. A common starting point for this reaction is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Initial Recommendation: Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Troubleshooting:
-
If all spots are too low (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate.
-
If all spots are too high (high Rf), decrease the polarity by adding more hexane.
-
For better separation of the product and piperazine, a small amount of a more polar solvent like methanol or a few drops of triethylamine (to reduce tailing of the basic amine spots) can be added to the solvent system (e.g., 95:5 Dichloromethane:Methanol).
-
Q3: My spots are streaking or tailing. What could be the cause?
A3: Streaking or tailing of spots on a TLC plate is often due to one of the following reasons:
-
Overloading: The sample spot applied to the plate is too concentrated. Try diluting your sample before spotting.
-
Compound Acidity/Basicity: Amines, like piperazine and the product, are basic and can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a base, such as triethylamine or ammonia, to the developing solvent can mitigate this effect.
-
Insoluble Material: The sample may not be fully dissolved in the spotting solvent. Ensure your sample is completely dissolved before spotting it on the TLC plate.
Q4: How can I visualize the spots on my TLC plate?
A4: The aromatic rings in the starting material (ethyl 4-fluorobenzoate) and the product (this compound) allow for visualization under UV light (typically at 254 nm), where they will appear as dark spots. However, piperazine will not be UV active. To visualize all spots, especially the piperazine, a chemical stain is required.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general-purpose stain that reacts with compounds that can be oxidized, such as amines. The spots will appear as yellow-brown spots on a purple background.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, and it will visualize both piperazine and the product, typically as purple or yellow spots upon heating.
Troubleshooting Guide
This section addresses specific issues you might encounter during the TLC monitoring of your reaction.
Problem 1: I see a spot with an Rf value very close to my product spot. How can I confirm if it's a side product?
Answer: Co-elution of spots can be challenging. Here's a systematic approach to identify the unknown spot:
-
Change the Solvent System: The most effective way to resolve closely eluting spots is to change the polarity of the mobile phase. If you are using a Hexane:Ethyl Acetate system, try a Dichloromethane:Methanol system. A different solvent system will alter the interactions between the compounds and the stationary phase, often leading to better separation.
-
Two-Dimensional TLC: Run a 2D TLC. First, develop the plate in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. If the spot is a single compound, it will move to a new position but remain a single spot. If it is a mixture of two compounds, you will see two separated spots.
-
Consider Potential Side Products: A common side product in this reaction is the di-substituted piperazine, where two molecules of ethyl 4-fluorobenzoate react with one molecule of piperazine. This di-substituted product will be less polar than your desired mono-substituted product and will have a higher Rf value.
Problem 2: My TLC shows that the starting material (ethyl 4-fluorobenzoate) is consumed, but the product spot is very faint.
Answer: This scenario suggests that the reaction is proceeding, but either the product is being consumed in a subsequent reaction, or there are other issues.
-
Check for Baseline Spot: Look for a new spot at the baseline (Rf = 0). This could indicate the formation of a highly polar byproduct, such as the hydrolyzed carboxylic acid of the starting material or product. This can happen if there is water in your reaction mixture.
-
Staining: Ensure you are using an appropriate stain. If you are only relying on UV visualization, you might be missing non-UV active byproducts. Use a potassium permanganate or ninhydrin stain to get a more complete picture of the reaction components.
-
Reaction Conditions: Re-evaluate your reaction conditions. Insufficient base (K2CO3) can lead to a buildup of HF, which can protonate the piperazine, rendering it a poor nucleophile and potentially leading to other side reactions.
Problem 3: The piperazine spot on my TLC plate is very large and intense, even at the end of the reaction.
Answer: This indicates that a large excess of piperazine was used, which is common practice to favor the mono-substituted product and drive the reaction to completion.
-
Is this a problem? Not necessarily for the reaction itself, but it can make monitoring the product formation difficult if the piperazine spot tails into the product's Rf region.
-
Improving TLC Analysis:
-
Use a solvent system with a small amount of triethylamine to reduce the tailing of the piperazine spot.
-
When preparing your TLC sample, you can perform a simple acidic wash (e.g., with dilute HCl) on a small aliquot of the reaction mixture to extract the basic piperazine into the aqueous layer. Then, spot the organic layer on your TLC plate. This will remove the excess piperazine and allow for a clearer view of the product spot.
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of a silica gel TLC plate. Mark evenly spaced points for each sample.
-
Prepare the Samples:
-
Starting Material (SM): Dissolve a small amount of ethyl 4-fluorobenzoate in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Co-spot (Co): Mix a small amount of the starting material solution with your reaction mixture. This helps in identifying the starting material spot within the reaction mixture lane.
-
Reaction Mixture (Rxn): Take a small aliquot (a drop) from the reaction mixture and dissolve it in a suitable solvent.
-
-
Spot the Plate: Using a capillary tube, spot a small amount of each sample onto the marked points on the baseline. Keep the spots small and concentrated.
-
Develop the Plate: Place a small amount of the chosen developing solvent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber with a lid and a piece of filter paper to saturate the chamber with solvent vapors. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the lid.
-
Elute: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let the solvent evaporate. Visualize the spots under a UV lamp and circle them with a pencil. Then, apply a staining solution and gently heat if necessary to develop the spots.
-
Calculate Rf Values: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Data Presentation
Table 1: Typical Rf Values in Different Solvent Systems
| Compound | Solvent System A (7:3 Hexane:Ethyl Acetate) | Solvent System B (95:5 Dichloromethane:Methanol) |
| Ethyl 4-fluorobenzoate | ~ 0.8 | ~ 0.9 |
| This compound | ~ 0.4 | ~ 0.6 |
| Piperazine | ~ 0.1 (or baseline) | ~ 0.2 |
Note: These are approximate values and can vary depending on the specific TLC plate, temperature, and chamber saturation.
Visualizations
Reaction Monitoring Workflow
Caption: Decision tree for troubleshooting common TLC issues.
References
- Reich, H. J. (n.d.). 5.6 Thin Layer Chromatography (TLC). University of Wisconsin-Madison, Department of Chemistry.
Technical Support Center: Controlling Di-substitution in Nucleophilic Aromatic Substitution with Piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNA) reactions involving piperazine. The symmetrical nature of piperazine presents a unique challenge: controlling the reaction to achieve the desired mono-substituted product while minimizing the formation of the di-substituted byproduct. This document provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to help you achieve high selectivity in your reactions.
Understanding the Challenge: The Reactivity of Piperazine
Piperazine, with its two secondary amine nitrogens, is an excellent nucleophile. However, this same property makes it susceptible to reacting twice with an electrophilic aromatic substrate, leading to a mixture of mono- and di-substituted products. The initial mono-substituted product can often be even more reactive than piperazine itself due to electronic effects, further complicating the selective synthesis of the desired compound.
Frequently Asked Questions (FAQs)
Q1: Why is di-substitution so common with piperazine in SNAr reactions?
The primary reason lies in the inherent reactivity of the mono-substituted intermediate. Once the first nucleophilic attack occurs, the remaining free secondary amine on the piperazine ring can readily react with another molecule of the aromatic substrate. Several factors can exacerbate this issue, including reaction stoichiometry, temperature, and the concentration of reactants.
Q2: What is the most critical factor in controlling the mono- to di-substitution ratio?
Stoichiometry is arguably the most crucial parameter. Using a large excess of piperazine relative to the aromatic substrate is a common and effective strategy to favor mono-substitution.[1] This increases the statistical probability of an aromatic substrate molecule encountering an unreacted piperazine molecule rather than a mono-substituted one.
Q3: Can reaction temperature be used to control selectivity?
Yes, temperature plays a significant role. Generally, lower temperatures favor the kinetic product, which is often the mono-substituted compound. Higher temperatures can provide the activation energy needed for the second substitution to occur, thus increasing the yield of the di-substituted product. However, the optimal temperature is highly substrate-dependent and requires empirical optimization.
Q4: Are protecting groups a viable strategy to prevent di-substitution?
Absolutely. Employing a protecting group on one of the piperazine nitrogens is a robust method to ensure mono-substitution.[2] The choice of protecting group is critical and depends on the overall synthetic route and the stability of other functional groups in your molecules. Common protecting groups for piperazine include Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[2]
Troubleshooting Guide: From Theory to Practice
This section addresses common problems encountered during SNAr reactions with piperazine and provides actionable solutions.
Issue 1: My reaction yields almost exclusively the di-substituted product, even with an excess of piperazine.
-
Potential Cause: The reaction temperature may be too high, or the reaction time is too long, allowing the thermodynamically more stable di-substituted product to form. The mono-substituted product might also be significantly more nucleophilic than piperazine itself.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Start by significantly reducing the reaction temperature. If you are running the reaction at room temperature, try cooling it to 0 °C or even lower. Monitor the reaction progress carefully by TLC or LC-MS.
-
Slow Addition of the Aromatic Substrate: Instead of adding all the aromatic substrate at once, use a syringe pump to add it slowly to the solution of excess piperazine. This maintains a low concentration of the electrophile, further favoring the reaction with the more abundant piperazine over the mono-substituted product.
-
Re-evaluate Stoichiometry: While you may be using an excess of piperazine, it might not be sufficient. Increase the excess of piperazine to 5, 10, or even 20 equivalents.
-
Issue 2: The use of a large excess of piperazine is not feasible for my process due to cost or downstream purification challenges.
-
Potential Cause: Relying solely on stoichiometry is not always a practical solution, especially on a larger scale.
-
Troubleshooting Protocol: The Protecting Group Strategy
-
Select an Appropriate Protecting Group: The choice of protecting group is crucial and depends on the conditions of the SNAr reaction and subsequent deprotection steps. A comparative guide to common protecting groups is provided in the table below.[2]
-
Mono-protection of Piperazine: Synthesize the mono-protected piperazine derivative first. For example, mono-Boc-piperazine is commercially available or can be readily synthesized.
-
Perform the SNAr Reaction: React the mono-protected piperazine with your aromatic substrate. This will selectively yield the mono-substituted, protected product.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the desired final mono-substituted piperazine derivative.
-
Issue 3: My reaction is sluggish at low temperatures, and I see a mixture of products upon warming.
-
Potential Cause: The activation energy for the desired mono-substitution is not being met at lower temperatures, while at higher temperatures, the di-substitution reaction becomes competitive.
-
Troubleshooting Protocol:
-
Solvent Optimization: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions. Experiment with different solvents to find one that facilitates the reaction at a lower temperature.
-
Base Selection: If a base is used in the reaction, its strength and concentration can influence the outcome. A weaker, non-nucleophilic base might be preferable to prevent unwanted side reactions.
-
Controlled Heating: Instead of a large temperature jump, try a gradual increase in temperature while closely monitoring the reaction profile. There might be a narrow temperature window where the rate of mono-substitution is acceptable, and di-substitution is still minimal.
-
Visualizing the Reaction Pathway and Troubleshooting
The Competing Pathways of Piperazine Substitution
Caption: Competing reaction pathways in the SNAr of an aromatic substrate with piperazine.
A Decision Tree for Troubleshooting Di-substitution
Caption: A decision-making workflow for addressing di-substitution in SNAr with piperazine.
Summary of Key Strategies and Parameters
| Strategy | Key Parameters | Expected Outcome | Considerations |
| Stoichiometric Control | Piperazine:Aromatic Substrate Ratio (e.g., >5:1) | Increased yield of mono-substituted product. | May not be cost-effective or practical for large-scale synthesis; purification can be challenging. |
| Temperature Control | Lower reaction temperatures (e.g., 0 °C to RT) | Favors the kinetic mono-substituted product. | Reaction rates may be slow, requiring longer reaction times or optimization of other parameters. |
| Slow Addition | Gradual addition of the limiting reagent (aromatic substrate) | Maintains a high effective excess of piperazine throughout the reaction. | Requires specialized equipment like a syringe pump. |
| Protecting Groups | Use of mono-protected piperazine (e.g., Boc-piperazine) | Highly selective formation of the mono-substituted product. | Adds two steps to the synthesis (protection and deprotection); requires careful selection of an orthogonal protecting group.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution using Excess Piperazine
-
To a solution of piperazine (10 equivalents) in a suitable solvent (e.g., DMF, DMSO) at 0 °C, add the aromatic substrate (1 equivalent) dropwise over 1-2 hours.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography or crystallization to separate it from the excess piperazine and any di-substituted byproduct.
Protocol 2: Mono-substitution using N-Boc-Piperazine
-
Dissolve N-Boc-piperazine (1.1 equivalents) and the aromatic substrate (1 equivalent) in a suitable solvent (e.g., DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the N-Boc-protected mono-substituted product by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
-
Remove the solvent and excess acid under reduced pressure to obtain the desired product as its salt.
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.
Sources
Technical Support Center: Optimizing Catalyst Loading for Palladium-Catalyzed Reactions
Welcome to our dedicated technical support center for palladium-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reproducibility of their catalytic processes. Here, we address common challenges and frequently asked questions regarding the optimization of palladium catalyst loading, providing practical, experience-driven advice and evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly is "catalyst loading" and why is it a critical parameter in palladium-catalyzed reactions?
A1: Catalyst loading refers to the amount of catalyst used relative to the amount of limiting reactant, typically expressed in mole percent (mol %). It is a crucial parameter because it directly influences reaction kinetics, product yield, and overall process efficiency. An optimal catalyst loading ensures a sufficient number of active catalytic sites to drive the reaction to completion in a reasonable timeframe without being excessive. Overloading the catalyst can lead to increased costs, potential for side reactions, and difficulties in removing residual palladium from the final product, which is a significant concern in pharmaceutical applications. Conversely, insufficient catalyst loading may result in slow or incomplete reactions.
Q2: How do I establish the optimal catalyst loading for a novel reaction?
A2: For a new transformation, a systematic approach is recommended. Start with a standard loading, typically in the range of 1-2 mol %, and then perform a screening study. This involves running the reaction with varying catalyst loadings (e.g., 0.5 mol %, 1 mol %, 2 mol %, and 5 mol %) while keeping all other parameters constant. The reaction progress should be monitored over time to determine the point at which higher loading no longer provides a significant increase in reaction rate or yield. This data will help you identify a loading that is both effective and economical.
Q3: What are the typical catalyst loading ranges for common palladium-catalyzed cross-coupling reactions?
A3: While the optimal loading is substrate-dependent, the following table provides general guidelines for various common palladium-catalyzed reactions. These ranges are starting points for optimization.
| Reaction Type | Typical Catalyst Loading (mol %) | Notes |
| Suzuki-Miyaura Coupling | 0.5 - 3 | Highly dependent on the reactivity of the organoboron reagent and the halide. |
| Heck Coupling | 1 - 5 | Electron-rich olefins may require higher loadings. |
| Sonogashira Coupling | 0.1 - 2 | Often very efficient, allowing for lower catalyst loadings. |
| Buchwald-Hartwig Amination | 1 - 4 | The nature of the amine and the aryl halide significantly impacts the required loading. |
| Stille Coupling | 0.5 - 3 | The purity of the organotin reagent is critical for catalyst performance. |
Q4: What are the tell-tale signs of excessively high or inadequately low catalyst loading?
A4:
-
Signs of Too Low Catalyst Loading: The most common indicator is a stalled or sluggish reaction, where the conversion of the starting material plateaus before reaching completion. You may also observe the formation of starting material decomposition products if the reaction is run for an extended period at elevated temperatures in an attempt to drive it to completion.
-
Signs of Too High Catalyst Loading: A primary sign is the rapid formation of side products, often arising from undesired catalytic cycles. Another significant indicator is the appearance of palladium black, a precipitate of aggregated palladium nanoparticles, which signifies catalyst decomposition and a loss of active catalytic species. From a practical standpoint, a high catalyst loading will also lead to a darker reaction mixture and can complicate product purification due to higher levels of palladium contamination.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during palladium-catalyzed reactions, with a focus on catalyst loading.
Issue 1: Low or No Conversion of Starting Material
A lack of conversion is a frequent problem that can often be traced back to the catalyst's activity and loading.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Step-by-Step Protocol for Diagnosis and Resolution:
-
Verify Catalyst Activity: Before adjusting the loading, ensure your palladium source and ligand are active. If possible, run a control reaction with a known, reliable substrate pair. Improper storage or age can lead to catalyst degradation.
-
Incremental Increase in Loading: If the catalyst is active, a low loading may be the issue. Increase the catalyst loading in a stepwise manner. For example, if your initial reaction at 1 mol % failed, repeat the reaction at 2 mol % and 4 mol %. Monitor the reaction progress closely.
-
Evaluate Other Parameters: If increasing the catalyst loading does not improve the conversion, other factors may be at play. Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst. The choice of base, ligand, and reaction temperature are also critical and may need re-optimization.
-
Consider Catalyst Poisoning: Certain functional groups on your substrate or impurities in your reagents can act as catalyst poisons. Common culprits include thiols and other sulfur-containing compounds. If poisoning is suspected, purifying the starting materials may be necessary.
Issue 2: Reaction Stalls Before Reaching Completion
A reaction that starts well but fails to go to completion often points to catalyst deactivation.
Catalyst Deactivation Pathways:
Caption: Simplified catalytic cycle and common deactivation pathways for palladium catalysts.
Troubleshooting Steps:
-
Analyze the Reaction Profile: Use techniques like HPLC or GC to monitor the reaction progress over time. A sharp plateau in conversion suggests a catalyst deactivation event.
-
Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, try adding it in portions. For a reaction with a 2 mol % loading, you could add 1 mol % at the start and another 1 mol % after a few hours. This can help maintain a sufficient concentration of the active catalyst throughout the reaction.
-
Re-evaluate the Ligand: The ligand plays a crucial role in stabilizing the palladium center and preventing aggregation. A more sterically hindered or electron-donating ligand might be necessary to protect the catalyst, especially in reactions requiring high temperatures.
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.
Issue 3: Formation of Significant Side Products
The formation of byproducts, such as homocoupling of the starting materials, can sometimes be exacerbated by the catalyst loading.
Troubleshooting Strategies:
-
Reduce Catalyst Loading: High local concentrations of the catalyst can sometimes promote undesired side reactions. Try reducing the catalyst loading to the minimum level required for an efficient reaction.
-
Modify the Ligand-to-Metal Ratio: The ratio of ligand to palladium can be as important as the catalyst loading itself. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more prone to side reactions. Conversely, an excess of ligand can sometimes inhibit the reaction. Experiment with different ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimal balance.
-
Control the Rate of Addition: For highly exothermic reactions, a slow addition of one of the coupling partners can help to control the reaction rate and minimize the formation of side products.
Issue 4: Difficulty in Removing Palladium Residues
Residual palladium is a major concern, particularly in the synthesis of active pharmaceutical ingredients (APIs). The amount of palladium you start with directly impacts the amount you need to remove.
Mitigation Strategies:
-
Minimize Catalyst Loading: The most effective way to reduce palladium residues is to use less catalyst in the first place. A thorough optimization to find the lowest effective catalyst loading is essential.
-
Employ Scavenging Agents: After the reaction is complete, various scavengers can be used to remove residual palladium. These are typically solid-supported materials with functional groups that chelate the metal, allowing it to be filtered off. Common examples include silica-based scavengers with thiol or amine functionalities.
-
Consider Activated Carbon: Treatment of the crude product solution with activated carbon can be an effective and economical method for reducing palladium levels.
-
Recrystallization: Proper solvent selection for the recrystallization of the final product can significantly reduce the levels of palladium and other impurities.
By systematically addressing these common issues and understanding the underlying principles of catalyst activity and stability, you can significantly improve the outcome of your palladium-catalyzed reactions.
References
- Title: Palladium black form
- Title: Buchwald-Hartwig Amin
- Title: Activated Carbon for Pharmaceutical and Medical Applications Source: A book chapter
Technical Support Center: Synthesis of Substituted Piperazine Benzoates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges encountered during the synthesis of substituted piperazine benzoates—a scaffold prevalent in medicinal chemistry. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues thematically, from starting material selection to final product purification.
Starting Materials & Reaction Setup
Q1: My amide coupling reaction between a substituted benzoic acid and piperazine is sluggish or fails completely. What's going wrong?
A: This is a frequent issue often rooted in the electronic properties of the benzoic acid.
-
Causality—The Role of Electronics: The reactivity of the carboxylic acid is paramount. Benzoic acids substituted with electron-withdrawing groups (EWGs) like -NO₂, -CN, or halides are more acidic and generally more reactive towards amide coupling. EWGs stabilize the resulting carboxylate anion, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like -OCH₃ or -CH₃ decrease acidity and reactivity, often leading to slow or incomplete reactions.
-
Actionable Solutions:
-
Activate the Carboxylic Acid: For unreactive benzoic acids (those with EDGs), stronger activation is necessary. Move beyond standard EDC/HOBt conditions. Consider using more potent coupling reagents like HATU or PyBOP, which are known to be highly efficient, especially for sterically hindered substrates.
-
Order of Addition: A critical, often overlooked, parameter is the order of reagent addition. Pre-activating the carboxylic acid by allowing it to stir with the coupling reagent (e.g., EDC/HOBt or HATU) for 5-15 minutes before adding the piperazine can significantly improve yields. This minimizes side reactions where the amine might react with the coupling reagent itself.
-
Q2: I'm getting a significant amount of the di-acylated piperazine byproduct. How can I improve selectivity for the mono-acylated product?
A: This is the most common selectivity challenge in piperazine chemistry, arising from the two reactive secondary amine nitrogens.
-
Causality—Symmetry & Reactivity: Piperazine is a symmetrical nucleophile. Once the first acylation occurs, the remaining secondary amine is often still sufficiently nucleophilic to react a second time, especially if reaction conditions are not carefully controlled.
-
Actionable Solutions:
-
Stoichiometric Control (The Brute-Force Method): Use a large excess of piperazine (3 to 10 equivalents). By Le Chatelier's principle, this pushes the reaction equilibrium towards the mono-substituted product. The major drawback is the subsequent difficulty in removing the large excess of the basic, water-soluble piperazine during work-up.
-
Protecting Group Strategy (The Controlled Method): This is the most reliable approach for ensuring mono-substitution. Temporarily block one nitrogen with a protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. The synthesis involves three steps: mono-Boc protection of piperazine, acylation of the free amine, and finally, deprotection (typically with an acid like TFA) to yield the desired product. While this adds steps, it saves significant time and resources during purification.
-
Flow Chemistry Approach: An advanced method involves immobilizing the piperazine on a solid support, such as a sulfonic acid functionalized silica gel. In a flow system, the immobilized diamine can be selectively mono-acylated, and the product is then cleaved from the support.
-
Reaction Byproducts & Purification
Q3: My purification via standard silica gel column chromatography is a mess. The product is streaking badly, or I'm losing most of it on the column.
A: This is characteristic of basic amines interacting with acidic silica gel.
-
Causality—Acid-Base Interactions: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like piperazine derivatives can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption (yield loss) and significant band spreading or "streaking" (poor separation).
-
Actionable Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic silanols. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate). This "shields" your basic product from the silica surface.
-
Alternative Stationary Phases: If streaking persists, switch to a different stationary phase.
-
Amine-functionalized silica: This is an excellent option that provides a basic environment, minimizing the problematic interactions and often allowing for simpler solvent systems like hexane/ethyl acetate.
-
Basic alumina: Another alternative to silica for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: For highly polar piperazine derivatives, reversed-phase flash chromatography can be very effective. Using a mobile phase with a high pH (e.g., acetonitrile/water with added TEA) will ensure the amine is in its neutral, free-base form, increasing its retention and improving the likelihood of a successful separation.
-
Q4: After my EDC/HOBt coupling, I have persistent impurities that are difficult to remove. What are they and how do I get rid of them?
A: The byproducts from carbodiimide coupling reactions are well-known and can complicate purification.
-
Causality—Byproduct Formation: The primary byproducts are N-acylurea (from the reaction of the activated acid with another molecule of EDC) and the urea derived from EDC (e.g., EDCI becomes ethyl-(N',N'-dimethylamino) propyl urea). While the urea from EDC is water-soluble, the N-acylurea can be less polar and harder to remove.
-
Actionable Solutions:
-
Aqueous Washes: The urea byproduct from EDC is designed to be water-soluble. Perform several acidic washes (e.g., 1N HCl or 5% citric acid) to remove unreacted piperazine and the basic urea. Follow this with basic washes (e.g., saturated NaHCO₃) to remove unreacted benzoic acid and HOBt.
-
Optimized Stoichiometry: Using a slight excess of the amine relative to the carboxylic acid and EDC (e.g., 1.0 eq acid, 1.1 eq EDC, 1.2 eq piperazine) can help ensure the activated acid intermediate is fully consumed by the desired nucleophile, minimizing N-acylurea formation.
-
Alternative Reagents: If byproduct removal remains a major issue, switching to a different class of coupling reagent can be beneficial. For example, using HATU does not produce urea-based byproducts, simplifying the work-up procedure.
-
Section 2: Data & Protocols
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired reaction conditions.
| Coupling Reagent | Additive | Base | Common Solvent | Typical Time (h) | Pros | Cons |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | Cost-effective, widely used, water-soluble byproducts. | Can be slow for unreactive partners; urea byproduct can sometimes complicate purification. |
| HATU | None | DIPEA | DMF | 2 - 6 | Highly efficient and rapid, excellent for sterically hindered substrates, minimizes racemization. | More expensive than EDC. |
| PyBOP | None | DIPEA | DMF | 2 - 8 | Very effective coupling reagent. | Produces carcinogenic HMPA as a byproduct; use with caution. |
Table based on data from BenchChem.
Detailed Experimental Protocol: Mono-Acylation via Boc-Protection
This protocol outlines a reliable method for synthesizing a mono-acylated piperazine benzoate using a protecting group strategy.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (5.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.
-
In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent.
-
Using an addition funnel, add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature. The slow addition and excess piperazine are crucial for minimizing di-protection.
-
Stir the reaction overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue. A common method is an acidic wash to remove the excess piperazine, followed by extraction of the Boc-piperazine into an organic solvent.
Step 2: Amide Coupling with Substituted Benzoic Acid (EDC/HOBt Method)
-
Dissolve the substituted benzoic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Add mono-Boc-piperazine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-18 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform sequential washes with 5% citric acid, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Boc-protected product. Purify by column chromatography if necessary.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected piperazine benzoate from Step 2 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃) and extract the final product into an organic solvent.
-
Dry, concentrate, and purify as needed to obtain the final substituted piperazine benzoate.
Section 3: Visualized Workflows
Troubleshooting a Failed Amide Coupling Reaction
This decision tree provides a logical workflow for diagnosing and solving common issues with amide coupling reactions in this context.
Caption: Troubleshooting workflow for failed amide coupling.
General Synthesis Workflow: Mono-Acylation Control
This diagram illustrates the strategic decision point between direct coupling and a protection-based strategy to achieve mono-acylation.
Caption: Strategic workflow for achieving mono-acylation.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
- Castro, B., et al. (1975). BOP: A new reagent for peptide coupling. Tetrahedron Letters, 16(14), 1219-1222. (Note: While the specific document is not in the search results, PyBOP/BOP's function is well-established and described in sources like Bachem and Aapptec).
- G. W. Anderson, J. E. Zimmerman, and F. M. Callahan. (1966). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 88(6), 1338-1340. (Note: Foundational work for active esters, relevant to HOBt's role).
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Note: A comprehensive review on amide bond formation, relevant to the discussion of coupling reagents).
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715.
- Org Prep Daily. (2006, October 5). Purifying amines on silica. WordPress.com.
- University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
- American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- ResearchGate. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization.
Technical Support Center: Stability of Ethyl 4-(piperazin-1-yl)benzoate
Welcome to the technical support guide for Ethyl 4-(piperazin-1-yl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an acidic solution?
The principal stability issue is the acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2][3] In the presence of an acid and water, the ester can revert to its constituent carboxylic acid and alcohol, in this case, 4-(piperazin-1-yl)benzoic acid and ethanol.[1][2] This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the hydrolysis products.[1][4]
Q2: How does the piperazine ring influence the stability of the molecule under acidic conditions?
The piperazine moiety contains two basic nitrogen atoms that will be protonated in an acidic environment.[5][6] This has two main consequences:
-
Increased Solubility: Protonation of the piperazine ring significantly increases the aqueous solubility of the molecule, which is a common reason for incorporating this group into drug candidates.[5][7]
-
Electronic Effects: While the primary degradation pathway is ester hydrolysis, the protonation state of the piperazine ring can subtly influence the electronic nature of the aromatic ring. However, the direct attack on the ester group is the more dominant degradation mechanism. The pKa of the piperazine ring is significantly affected by nearby chemical groups, which can alter the degree of protonation at a given pH.[7][8]
Q3: What are the expected degradation products of this compound in an acid stress study?
Under typical acidic stress conditions (e.g., 0.1 M HCl), the expected major degradation product is 4-(piperazin-1-yl)benzoic acid , formed via hydrolysis of the ethyl ester. The other product, ethanol, is also formed but is often not monitored as it is a common solvent.
Q4: What analytical technique is most suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for this purpose.[9] It allows for the separation and quantification of the parent compound, this compound, from its primary degradant, 4-(piperazin-1-yl)benzoic acid.[10] For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is the recommended approach.[11]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing) for the parent compound in RP-HPLC analysis.
Cause: The basic piperazine moiety can interact with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction leads to peak tailing.
Solutions:
-
Mobile Phase pH Adjustment: Ensure the pH of the aqueous portion of your mobile phase is low (e.g., pH 2.5-3.5 using formic acid or phosphoric acid). At this pH, the piperazine nitrogens are fully protonated, and the silanol groups are non-ionized, minimizing unwanted interactions.
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that has been end-capped or otherwise treated to minimize surface silanol activity.
-
Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic analytes.[11]
Issue 2: The observed degradation in my acidic stress sample is much faster/slower than expected.
Cause: The rate of acid-catalyzed hydrolysis is highly dependent on temperature, acid concentration, and co-solvents.
Solutions:
-
Temperature Control: Ester hydrolysis is accelerated by heat.[4] Ensure your experiments are conducted at a controlled and recorded temperature. For accelerated studies, 40-80°C is a typical range.
-
Acid Concentration: The reaction is catalyzed by H+ ions. Verify the concentration of your acid stock solution. For initial studies, 0.1 M HCl is a common starting point. If degradation is too rapid, decrease the concentration or temperature. If it's too slow, you can increase them.
-
Co-Solvent Effects: If you are using a co-solvent (e.g., methanol, acetonitrile) to dissolve the compound, be aware that this reduces the concentration of water available for hydrolysis, potentially slowing the reaction rate compared to a purely aqueous solution.
Issue 3: An unexpected peak appears in the chromatogram of my stability sample.
Cause: While ester hydrolysis is the most probable degradation pathway, other reactions could occur under harsh stress conditions. Alternatively, the peak could be an artifact or an impurity from your starting material.
Troubleshooting Workflow:
Caption: Key steps in the acid-catalyzed hydrolysis of an ester. [1][2][4]
Data Presentation: Example Stability Data
The results from a forced degradation study can be summarized to track the degradation of the parent compound and the formation of the primary degradant.
| Time Point (Hours) | Parent Compound (% Remaining) | 4-(piperazin-1-yl)benzoic acid (% Area) |
| 0 (Control) | 100.0% | 0.0% |
| 2 | 96.5% | 3.4% |
| 4 | 92.1% | 7.8% |
| 8 | 85.3% | 14.5% |
| 24 | 68.7% | 31.1% |
Note: The above data is for illustrative purposes only. Actual degradation rates will vary based on experimental conditions.
References
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]
- mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]
- Ester hydrolysis. (n.d.). Wikipedia. [Link]
- Galli, F., et al. (2022).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
- Galli, F., et al. (2022).
- Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. (2022). Pearson. [Link]
- Protonation Behavior Of N, N'-Piperazine-Dipropionic Acid | Request PDF. (2006).
- Galli, F., et al. (2022).
- Imre, G., et al. (n.d.). Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PubMed Central (PMC). [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). ScienceDirect. [Link]
- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. (2022).
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). SpringerLink. [Link]
- This compound | C13H18N2O2. (n.d.). PubChem. [Link]
- Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2. (n.d.). PubChem. [Link]
- Analytical Techniques In Stability Testing. (n.d.).
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
- Analytical methods for the quantification of volatile aromatic compounds. (n.d.).
- Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019). PubMed. [Link]
- 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic Acid. (n.d.). pasl.in. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Workup and Purification of Ethyl 4-(piperazin-1-yl)benzoate
Welcome to the technical support guide for the synthesis of Ethyl 4-(piperazin-1-yl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this critical building block in their synthetic endeavors. This compound is a valuable intermediate in medicinal chemistry, frequently incorporated into molecules targeting a range of neurological and other disorders.[1]
The synthesis, most commonly achieved via a Buchwald-Hartwig amination of an aryl halide with piperazine or by reacting ethyl 4-aminobenzoate with bis(2-chloroethyl)amine, presents unique challenges not in the reaction itself, but in the subsequent workup and purification.[2][3] This guide provides field-proven insights and step-by-step solutions to common issues encountered during product isolation, ensuring you can achieve high purity and yield.
Troubleshooting Guide: Common Workup Issues
This section addresses specific, frequently encountered problems during the workup procedure in a direct question-and-answer format.
Issue 1: My TLC/LCMS shows a major, less polar byproduct that is difficult to separate from my product.
Q: I have a significant byproduct with a higher Rf value (less polar) than my desired this compound, and it co-elutes during column chromatography. What is this impurity and how can I remove it?
A: This byproduct is almost certainly the 1,4-bis(4-ethoxycarbonylphenyl)piperazine, the result of a di-substitution reaction. This occurs because the initial mono-substituted product still possesses a reactive secondary amine that can couple with a second molecule of the aryl halide.[4][5] While optimizing the reaction stoichiometry (using a large excess of piperazine) is the best way to prevent its formation, it can be effectively removed during the workup using an acid-base extraction.[5]
-
Causality: Your desired mono-substituted product has a free secondary amine (a basic site), whereas the di-substituted byproduct does not. This difference in basicity is the key to their separation.
-
Solution: Selective Acidic Extraction:
-
After the initial reaction workup (e.g., filtering off the catalyst), dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% acetic acid). Your desired product and any unreacted piperazine will be protonated and move into the aqueous layer. The non-basic di-substituted byproduct and other neutral impurities will remain in the organic layer.
-
Separate the layers. The organic layer containing the byproduct can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is >9. This deprotonates your product, causing it to precipitate or become soluble in an organic solvent.
-
Extract the now basic aqueous layer multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified mono-substituted product.
-
Issue 2: The final product is off-white or colored, suggesting residual palladium catalyst.
Q: After purification, my product has a grayish or black tint. How can I remove residual palladium from a Buchwald-Hartwig reaction?
A: Palladium contamination is a common issue in cross-coupling reactions and must be addressed, especially for pharmaceutical applications.[6] The color indicates the presence of palladium black.
-
Causality: Palladium catalysts can be challenging to remove completely as they can exist in various forms in the reaction mixture.
-
Solutions:
-
Filtration through Celite: Before the aqueous workup, dilute the cooled reaction mixture with an organic solvent (e.g., toluene or ethyl acetate) and filter it through a pad of Celite. This will remove the majority of the precipitated palladium.[3]
-
Silica Plug: If color persists after an initial filtration, pass a solution of the crude product through a short plug of silica gel, eluting with your column chromatography solvent system. The polar silica will adsorb much of the residual palladium.
-
Metal Scavengers: For applications requiring very low palladium levels, consider stirring the crude product solution with a commercial metal scavenger (e.g., a silica-based thiol or amine scavenger) before final filtration and concentration.
-
Issue 3: Difficulty removing a large excess of piperazine.
Q: My reaction uses a 10-fold excess of piperazine. How do I efficiently remove it all without losing my product?
A: Removing a large excess of a water-soluble starting material like piperazine is a classic workup challenge. The key is to exploit its high water solubility and basicity.
-
Causality: Piperazine is highly soluble in water, especially when protonated as a salt.
-
Solution: Aqueous Washes:
-
After the reaction, quench and dilute with an organic solvent.
-
Perform multiple washes with water or brine. This will remove a significant portion of the piperazine.
-
Follow this with the selective acidic extraction described in Issue 1 . When you extract with 1 M HCl, both your product and the excess piperazine will move to the aqueous layer. However, upon basification and re-extraction of your product into an organic solvent, the highly polar piperazine will preferentially remain in the aqueous layer. Several extractions may be needed to ensure complete removal of the product from the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for the aqueous extraction steps? A: To ensure complete protonation of the piperazine moiety for extraction into the aqueous phase, the pH should be acidic, ideally between 2 and 4. To deprotonate the product for its return to an organic solvent, the pH should be basic, typically between 9 and 11. Always check the pH with litmus paper or a pH meter.
Q: My product oiled out or won't crystallize after the workup. What should I do? A: This is usually due to residual impurities. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by flash column chromatography is the best next step. For recrystallization, ethyl acetate or a mixture of ethanol and diethyl ether has been shown to be effective.[7][8] You can also try dissolving the oil in a minimal amount of hot ethyl acetate and then slowly adding a non-polar solvent like hexane until turbidity is observed, then allowing it to cool slowly.
Q: Is there a risk of hydrolyzing the ethyl ester during the workup? A: Yes, the ethyl ester is susceptible to hydrolysis under harsh acidic or basic conditions, especially with prolonged exposure or heat. To mitigate this, always perform aqueous extractions at room temperature or below (e.g., using an ice bath during basification). Use moderate concentrations of acids and bases (e.g., 1-2 M) and avoid leaving the mixture in highly acidic or basic conditions for extended periods.
Quantitative Data Summary
The table below provides key physical properties of the target compound and related substances, which can inform purification and characterization strategies.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₃H₁₈N₂O₂ | 234.30 | 100 - 105 | Colorless to light yellow crystalline powder |
| 1,4-Bis(4-ethoxycarbonylphenyl)piperazine | C₂₄H₂₈N₂O₄ | 424.50 | ~220-225 | White to off-white solid |
| Piperazine | C₄H₁₀N₂ | 86.14 | 106 - 110 | White crystalline solid |
(Data sourced from PubChem and commercial suppliers.[1][9][10][11])
Standard Experimental Workup Protocol (Post Buchwald-Hartwig Reaction)
This protocol assumes the reaction was performed using an aryl halide, piperazine, a palladium catalyst, a phosphine ligand, and a base like sodium tert-butoxide in a solvent such as toluene or dioxane.[3]
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to room temperature.
-
Dilution and Filtration: Dilute the mixture with ethyl acetate (approx. 10 volumes). Stir for 5 minutes, then filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Acidic Extraction: Transfer the combined filtrate to a separatory funnel. Extract the organic solution two times with 1 M aqueous HCl. Combine the acidic aqueous layers. The desired product is now in the aqueous phase.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M aqueous NaOH with stirring until the pH of the solution is >9. A white precipitate of the product may form.
-
Product Extraction: Extract the basic aqueous solution three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash once with water, then once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to obtain pure this compound.[3][12]
Workup and Purification Workflow Diagram
The following diagram illustrates the logical flow of the acid-base extraction procedure to separate the desired mono-substituted product from the di-substituted byproduct and other impurities.
Caption: Workflow for the extractive purification of this compound.
References
- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- PubChem. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.
- PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- Mata, R., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 83-92. DOI: 10.1039/C5RE00048C.
- Jensen, K. F., et al. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. echemi.com [echemi.com]
- 10. 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER manufacturers and suppliers in india [chemicalbook.com]
- 11. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Piperazine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for piperazine synthesis. As a ubiquitous scaffold in medicinal chemistry, the piperazine ring presents unique synthetic challenges, primarily due to its symmetry and the dual reactivity of its nitrogen atoms.[1][2] This guide is designed to provide field-proven insights and practical solutions to common pitfalls encountered during the synthesis and purification of piperazine derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues in a direct question-and-answer format for rapid troubleshooting.
Q1: My N-alkylation reaction is producing a lot of the 1,4-disubstituted byproduct. How can I favor mono-alkylation?
A1: The formation of di-substituted byproducts is a classic challenge stemming from the comparable reactivity of both piperazine nitrogens. To enhance selectivity for the mono-substituted product, you have several effective strategies:
-
Stoichiometric Control: The most straightforward method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[2][3]
-
Controlled Addition: Slowly adding the alkylating agent, perhaps via a syringe pump, at a reduced temperature (e.g., 0 °C) can maintain a low concentration of the electrophile, minimizing the rate of the second alkylation.[3]
-
Protecting Groups: For syntheses requiring high purity and unambiguous outcomes, using a mono-protected piperazine (e.g., N-Boc-piperazine) is the most robust method. This physically blocks one nitrogen, directing the reaction to the unprotected site. The protecting group can be removed in a subsequent step.[1][2][4]
Q2: What are the primary challenges when purifying piperazine-containing compounds?
A2: Purification difficulties often arise from the inherent physicochemical properties of the piperazine moiety:
-
High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to issues like poor retention or peak tailing in reverse-phase HPLC and strong, irreversible binding to silica gel in normal-phase chromatography.[5]
-
Hygroscopicity: Many piperazine derivatives readily absorb moisture from the atmosphere, complicating accurate weighing and handling.[5]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be leveraged for purification, it can also create inconsistencies if not properly controlled.[5]
Q3: How can I reliably synthesize an unsymmetrically 1,4-disubstituted piperazine?
A3: A stepwise approach using an orthogonal protecting group strategy is the most reliable method.[1][6] The process involves:
-
Protecting one nitrogen of piperazine with a group like tert-Butoxycarbonyl (Boc).
-
Performing the first substitution reaction (e.g., alkylation, arylation) on the free secondary amine.
-
Purifying the mono-substituted, N-protected intermediate.
-
Removing the protecting group under conditions that do not affect the rest of the molecule.
-
Performing the second substitution reaction on the newly freed nitrogen. This ensures the unambiguous synthesis of the desired product.[1]
Q4: My Buchwald-Hartwig amination to create an N-aryl piperazine is giving a low yield. What should I troubleshoot?
A4: Low yields in Buchwald-Hartwig couplings with piperazines can stem from several factors. Key areas to investigate are:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and phosphine ligand (e.g., RuPhos, XPhos) is critical and substrate-dependent. For less reactive aryl chlorides, more electron-rich, sterically hindered ligands are often necessary.[7]
-
Solvent Purity: The reaction is highly sensitive to oxygen and water. Using a thoroughly degassed, anhydrous aprotic solvent (e.g., toluene, dioxane) is essential to prevent catalyst deactivation.
-
Base Selection: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome. A screening of different bases may be necessary.
-
Temperature: These reactions typically require heating (80-110 °C), but excessive temperatures can lead to catalyst degradation.
Part 2: Detailed Troubleshooting Guides
Guide 1: Navigating N-Alkylation Reactions
The direct N-alkylation of piperazine is a fundamental transformation, but controlling selectivity remains a primary hurdle.
Problem: Low yield of the desired mono-alkylated product and significant formation of the 1,4-dialkylated byproduct.
Causality Analysis: When one equivalent of an alkylating agent is added to piperazine, it reacts to form the mono-alkylated product. However, this product is still a secondary amine and remains nucleophilic enough to compete with the starting piperazine for the remaining alkylating agent.[3] This competition leads to the formation of the undesired di-alkylated side product. Reaction conditions such as higher temperatures provide the activation energy for this second, often slower, alkylation step.[3]
Solutions & Methodologies
| Strategy | Principle | Key Considerations |
| Use Excess Piperazine | Statistical Probability | Increases the likelihood that the alkylating agent encounters an unreacted piperazine. Effective but requires removal of excess starting material during workup.[2] |
| Slow Reagent Addition | Kinetic Control | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material over the mono-alkylated product.[3] |
| Lower Reaction Temperature | Thermodynamic Control | Decreases the rate of the second alkylation reaction, which often has a higher activation energy, more significantly than the first.[3] |
| Use Mono-Protected Piperazine | Absolute Selectivity | Physically blocks one nitrogen atom, preventing di-alkylation entirely. This is the cleanest and most reliable method for complex syntheses.[2][4] |
Workflow: Troubleshooting Low Mono-Alkylation Yield
Caption: Troubleshooting workflow for poor mono-alkylation selectivity.
Experimental Protocol 1: Selective Mono-N-alkylation using Excess Piperazine
This protocol outlines a general method for favoring mono-alkylation through stoichiometric control.[3]
-
Setup: In a round-bottom flask, dissolve piperazine (10 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath under constant stirring.
-
Reagent Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the alkylating agent is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent. The excess piperazine will largely remain in the aqueous layer.
-
Purification: Dry the organic layer (e.g., with MgSO₄), filter, and concentrate under reduced pressure. The crude product may require further purification by column chromatography or crystallization.
Guide 2: Optimizing Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds to create N-aryl piperazines, which are common motifs in pharmaceuticals.[7][8]
Problem: Low or no yield of the desired N-aryl piperazine product.
Causality Analysis: This reaction is a complex catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[9] The success of the cycle is highly dependent on the stability and reactivity of the palladium catalyst, which is influenced by the choice of ligand, base, solvent, and the electronic properties of the aryl halide. Catalyst deactivation via moisture or oxygen, or the use of a suboptimal ligand/base combination for a specific substrate, are common failure points.
Solutions & Optimization
| Parameter | Importance | Troubleshooting Strategy |
| Catalyst/Ligand System | Critical for catalytic cycle efficiency. | The choice is substrate-specific. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) with a Pd source (e.g., Pd₂(dba)₃, Pd(OAc)₂).[7] |
| Solvent | Must be anhydrous and degassed. | Water and oxygen can poison the catalyst. Use freshly distilled or commercially available anhydrous solvents (toluene, dioxane) and degas thoroughly with an inert gas (N₂ or Ar). |
| Base | Activates the amine and facilitates the catalytic cycle. | Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is common, but potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives, especially for sensitive substrates. |
| Temperature | Required for reaction but can cause degradation. | Most reactions run between 80-110 °C. If decomposition is observed, try a lower temperature with a more active catalyst system. |
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the piperazine derivative (1.1-1.5 eq.) and the base (e.g., NaOt-Bu, 1.5-2.0 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Guide 3: Overcoming Purification Hurdles
The unique properties of piperazines often require specialized purification strategies.
Problem: Co-elution of impurities during column chromatography, poor peak shape in HPLC, or low recovery after crystallization.
Causality Analysis: The basic nitrogen atoms in the piperazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking and irreversible adsorption.[5] In reverse-phase HPLC, these basic sites can cause peak tailing. The high polarity and water solubility make extraction and crystallization challenging, often leading to product loss in the aqueous or mother liquor.[5][10]
Workflow: Selecting a Purification Method
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocol 3: Purification via Diacetate Salt Formation
This method leverages the basicity of piperazines to form a crystalline salt, which can be easily separated from less basic or neutral impurities.[5][11]
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. The temperature can be slightly warmed (20-40 °C) to aid dissolution.[11]
-
Acid Addition: Add glacial acetic acid to the solution. The amount should be at least the stoichiometric amount required to form the piperazine diacetate (2 equivalents of acid per equivalent of piperazine).[5][11]
-
Precipitation: Stir the mixture. The crystalline piperazine diacetate will precipitate out of the acetone solution. Cooling the mixture to 10-30 °C can ensure complete precipitation.[5][11]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any soluble impurities.[5]
-
Drying: Dry the pure piperazine diacetate salt under vacuum.
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated by dissolving the salt in water, adding a strong base (e.g., NaOH) to deprotonate it, and extracting the free base into an organic solvent.[5]
Part 3: Orthogonal Protecting Group Strategies
For the synthesis of complex, unsymmetrically substituted piperazines, protecting groups are not just helpful; they are essential.[1] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others, enabling precise, stepwise functionalization.[12]
Comparison of Common Orthogonal Protecting Groups for Piperazine
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane)[1] | Stable to base and catalytic hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂ over Pd/C)[1] | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[1] | Stable to acid and hydrogenolysis. |
Experimental Protocol 4: Synthesis of an Unsymmetrical Piperazine via Boc-Protection
This protocol demonstrates the stepwise synthesis of a 1-alkyl-4-aryl-piperazine.
-
Mono-Protection: Dissolve piperazine (2.0 eq.) in DCM and cool to 0 °C. Add a solution of Boc₂O (1.0 eq.) in DCM dropwise. Stir overnight at room temperature. Purify by column chromatography to obtain pure N-Boc-piperazine.
-
First Substitution (Arylation): Perform a Buchwald-Hartwig amination (as described in Protocol 2) using N-Boc-piperazine and the desired aryl halide to synthesize N-Boc-N'-aryl-piperazine.
-
Deprotection: Dissolve the purified N-Boc-N'-aryl-piperazine in DCM or dioxane. Add an excess of a strong acid (e.g., 4M HCl in dioxane or neat TFA). Stir at room temperature for 1-2 hours until the starting material is consumed (monitor by TLC).[1]
-
Workup for Deprotection: Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the mono-aryl piperazine product.
-
Second Substitution (Alkylation): Alkylate the resulting N-aryl-piperazine with the desired alkyl halide using a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile to yield the final unsymmetrically 1,4-disubstituted piperazine.
References
- Plantz, B. A. (2022).
- Godfrey, N. B. (1959). Purification of piperazine.
- Godfrey, N. B. (1969). Recovery and purification of piperazine.
- Ferlin, F., & Cilibrizzi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]
- Li, H., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
- Dar'in, D., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2008). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- ResearchGate. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- Chemistry LibreTexts. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of Ethyl 4-(piperazin-1-yl)benzoate
For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Ethyl 4-(piperazin-1-yl)benzoate, a key building block in the synthesis of numerous pharmaceutical agents, requires robust analytical characterization. This guide provides an in-depth technical comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound, supported by comparative data from alternative analytical techniques. We will explore the causality behind experimental choices, ensuring a thorough understanding of the methodology.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the verification of the expected structure and the identification of impurities. For a molecule like this compound, ¹H NMR provides a unique fingerprint, confirming the presence and connectivity of the ethyl ester, the substituted benzene ring, and the piperazine moiety.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum provides the definitive characterization, a predicted spectrum based on the analysis of its constituent fragments offers a strong foundational understanding. The structure of this compound can be dissected into three key components for spectral prediction: the ethyl group, the para-substituted benzene ring, and the piperazine ring.
-
Ethyl Group: This will manifest as a quartet for the methylene protons (-CH2-) and a triplet for the methyl protons (-CH3), a classic ethyl ester pattern. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet from the coupling of the methyl protons with the two adjacent methylene protons.
-
Aromatic Protons: The benzene ring is para-substituted, leading to an AA'BB' system. This will appear as two sets of doublets, each integrating to two protons. The protons ortho to the electron-donating piperazine group will be upfield (at a lower ppm value) compared to the protons ortho to the electron-withdrawing ethyl ester group.
-
Piperazine Protons: The piperazine ring contains two distinct sets of methylene protons. The four protons attached to the nitrogen linked to the benzene ring (N-aryl) will be in a different chemical environment than the four protons attached to the other nitrogen (N-H). Due to the electron-withdrawing effect of the aryl group, the protons on the nitrogen adjacent to it will be shifted downfield. The protons on the other nitrogen will be further upfield. It is also important to consider that the piperazine ring can undergo chair-to-chair interconversion, which can lead to broadened signals at room temperature.
-
NH Proton: The proton on the secondary amine of the piperazine ring will appear as a broad singlet. Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH3 | ~1.3-1.4 | Triplet | 3H |
| Piperazine -CH2- (N-H side) | ~3.0-3.2 | Multiplet | 4H |
| Piperazine -CH2- (N-Aryl side) | ~3.2-3.4 | Multiplet | 4H |
| Ethyl -CH2- | ~4.2-4.4 | Quartet | 2H |
| Aromatic (ortho to Piperazine) | ~6.8-7.0 | Doublet | 2H |
| Aromatic (ortho to Ester) | ~7.8-8.0 | Doublet | 2H |
| Piperazine -NH | Variable (broad) | Singlet | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, well-resolved ¹H NMR spectrum is contingent on meticulous sample preparation and the appropriate selection of experimental parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common first choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is a good alternative if solubility in CDCl3 is poor. The choice of solvent can influence the chemical shifts of labile protons, such as the NH proton.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): For quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS) or another suitable reference compound that does not have signals overlapping with the analyte.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Comparison with Alternative Analytical Techniques
While ¹H NMR is unparalleled for structural elucidation, a comprehensive characterization often involves orthogonal techniques, particularly for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reversed-phase HPLC method would be suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
-
Strengths Compared to ¹H NMR:
-
Higher Sensitivity: HPLC can detect impurities at much lower levels than ¹H NMR.
-
Quantitative Accuracy: With proper calibration, HPLC is a highly accurate and precise quantitative technique.
-
High Throughput: Modern HPLC systems can analyze a large number of samples automatically.
-
-
Limitations Compared to ¹H NMR:
-
Requires a Reference Standard: Accurate quantification by HPLC requires a certified reference standard of the analyte.
-
No Structural Information: HPLC provides retention times and peak areas, but does not directly provide structural information about the analyte or impurities.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for confirming the molecular weight of a compound and for gaining structural information through fragmentation analysis.
-
Principle of Operation: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio and detected.
-
Strengths Compared to ¹H NMR:
-
Molecular Weight Determination: MS provides a direct measurement of the molecular weight, confirming the elemental composition when high-resolution MS is used.
-
High Sensitivity: MS is an extremely sensitive technique, capable of detecting trace amounts of material.
-
Structural Information from Fragmentation: The fragmentation pattern of a molecule in the mass spectrometer can provide valuable clues about its structure. For this compound, characteristic fragmentation would likely involve the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the benzoate moiety.
-
-
Limitations Compared to ¹H NMR:
-
Isomer Ambiguity: MS cannot distinguish between isomers that have the same mass.
-
Complex Spectra: The fragmentation of complex molecules can lead to spectra that are difficult to interpret without prior knowledge of the structure.
-
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Feature | ¹H NMR | HPLC | Mass Spectrometry |
| Primary Application | Structural Elucidation | Purity & Quantitative Analysis | Molecular Weight & Structural Clues |
| Sensitivity | Moderate | High | Very High |
| Quantitative Capability | Yes (qNMR) | Yes (with reference standard) | Semi-quantitative (can be quantitative with isotopic labeling) |
| Structural Information | Detailed | None | Fragmentation Pattern |
| Sample Requirement | Milligrams | Micrograms | Nanograms to Picograms |
| Throughput | Moderate | High | High |
Conclusion
For the comprehensive characterization of this compound, ¹H NMR spectroscopy is an indispensable tool, providing unambiguous structural verification. Its ability to reveal the detailed chemical environment of each proton in the molecule makes it the gold standard for confirming the identity of a synthesized compound. However, for a complete picture, especially regarding purity and trace impurity analysis, a multi-technique approach is recommended. The high sensitivity and quantitative accuracy of HPLC make it the preferred method for purity assessment, while mass spectrometry provides crucial confirmation of the molecular weight and additional structural information through fragmentation analysis. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their pharmaceutical compounds.
References
- PubChem. (n.d.).this compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.).Ethyl 4-aminobenzoate. Wiley-VCH.
- Almac Group. (n.d.).QNMR – a modern alternative to HPLC.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Paudler, W. W., & Humphrey, S. A. (1970). The proton magnetic resonance spectra of some N-substituted piperazines. Journal of Organometallic Chemistry, 22(2), 231-236.
- ResearchGate. (n.d.).1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b).
A Guide to the 13C NMR Chemical Landscape of Ethyl 4-(piperazin-1-yl)benzoate
A Senior Application Scientist's Perspective on Predicting and Interpreting Carbon Environments
In the realm of drug development and medicinal chemistry, Ethyl 4-(piperazin-1-yl)benzoate serves as a valuable scaffold and intermediate. Its structure combines three key pharmacophores: an ethyl benzoate moiety, a para-substituted aromatic ring, and a piperazine heterocycle. Accurate structural verification is paramount, and Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for this molecule, moving beyond simple prediction to explain the electronic and structural rationale behind each signal's position.
Our approach is rooted in a comparative analysis, leveraging empirical data from structural analogs and established principles of substituent-induced chemical shifts (SCS). By deconstructing the molecule into its constituent parts—the ethyl ester, the benzene ring, and the piperazine ring—we can build a reliable chemical shift map, offering researchers a robust reference for experimental data validation.
The Logic of Prediction: A Hybrid Approach
Predicting a 13C NMR spectrum with high fidelity involves more than a single method. We will employ a multi-faceted strategy that mirrors the decision-making process in a modern analytical laboratory. This involves integrating data from foundational analogs with the well-documented electronic effects of substituents.
Caption: Workflow for predicting 13C NMR shifts.
Structural Analysis and Signal Assignment
To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown below. The molecule possesses a plane of symmetry, resulting in 9 unique carbon signals.
Caption: Numbering scheme for this compound.
Part 1: The Ethyl Ester Group (C11, C12, C13)
The signals for the ethyl ester group are the most straightforward to predict, as they are electronically insulated from the piperazine substituent by the benzene ring and carbonyl group. Their chemical shifts are expected to be nearly identical to those in ethyl benzoate.
-
Carbonyl Carbon (C11): The C=O carbon of the ester is significantly deshielded by the two adjacent electronegative oxygen atoms. Its signal is expected in the far downfield region. Based on experimental data for ethyl benzoate, this peak is reliably found around 166.5 ppm.[1][2]
-
Methylene Carbon (C12, -OCH₂-): This carbon is directly attached to an oxygen atom, causing a notable downfield shift. Data for ethyl benzoate places this signal at approximately 60.5-61.1 ppm.[2][3]
-
Methyl Carbon (C13, -CH₃): As a terminal, sp³-hybridized carbon, the methyl group is the most shielded carbon in the molecule, appearing furthest upfield. Its expected shift is around 14.4 ppm.
Part 2: The Aromatic Core (C1-C6)
The benzene ring is where the electronic interplay between the electron-withdrawing ethyl ester group (-COOEt) and the electron-donating piperazine group becomes evident. The piperazine ring, with its nitrogen atom directly attached to the aromatic system, acts as a potent activating group through resonance. This donation of electron density significantly alters the chemical shifts compared to a simple ethyl benzoate baseline.[4][5]
-
C4 (ipso- to Piperazine): This carbon is directly bonded to the piperazine nitrogen. The strong deshielding effect of the electronegative nitrogen atom, combined with its position in the aromatic system, pushes this signal significantly downfield. This is the most downfield of the aromatic carbons, predicted to be in the 150-153 ppm range.
-
C3 & C5 (ortho- to Piperazine): These carbons receive the greatest increase in electron density from the nitrogen's lone pair via the resonance effect. This strong shielding effect shifts their signals substantially upfield. Compared to the equivalent carbons in ethyl benzoate (~128.3 ppm), these are expected to appear in the 113-116 ppm range.
-
C2 & C6 (meta- to Piperazine): Located meta to the powerful donating piperazine group, these carbons are less affected by its resonance. However, they are ortho to the electron-withdrawing ester group. The result is a moderate downfield shift relative to unsubstituted benzene, placing them in the 130-132 ppm range.
-
C1 (ipso- to Ester): This carbon is para to the electron-donating piperazine group. The resonance donation from the nitrogen shields this position, shifting it upfield relative to its position in ethyl benzoate (~130.6 ppm). The predicted shift is in the 121-124 ppm range.
Part 3: The Piperazine Ring (C7-C10)
The chemical shifts of the piperazine carbons are sensitive to their substitution and conformation.[6][7] Due to the molecule's symmetry, the four piperazine carbons will produce only two signals.
-
C7 & C9 (N-Aryl Carbons): These carbons are directly attached to the aromatic ring. This substitution causes a deshielding effect compared to the other carbons on the ring. Based on data from related N-aryl piperazines, their signal is expected in the 47-50 ppm range.[8]
-
C8 & C10 (N-H Carbons): These carbons are adjacent to the secondary amine (N-H). They are more shielded than their N-aryl counterparts. Their signal is predicted to appear in the 44-46 ppm range. In some solvents, particularly protic ones, this peak may be broadened due to proton exchange.
Summary of Predicted Chemical Shifts
| Carbon(s) | Environment Description | Predicted Shift (ppm) | Rationale |
| C13 | Ethyl -CH₃ | 14.0 - 15.0 | Aliphatic, shielded. |
| C8, C10 | Piperazine (β to ring) | 44.0 - 46.0 | Aliphatic amine environment. |
| C7, C9 | Piperazine (α to ring) | 47.0 - 50.0 | Deshielded by attached aryl group. |
| C12 | Ethyl -OCH₂- | 60.5 - 61.5 | Deshielded by adjacent oxygen. |
| C3, C5 | Aromatic (ortho to -Pip) | 113.0 - 116.0 | Strongly shielded by N-donation. |
| C1 | Aromatic (ipso to -COOEt) | 121.0 - 124.0 | Shielded by para-N-donation. |
| C2, C6 | Aromatic (meta to -Pip) | 130.0 - 132.0 | Deshielded by ortho-COOEt group. |
| C4 | Aromatic (ipso to -Pip) | 150.0 - 153.0 | Strongly deshielded by N-attachment. |
| C11 | Carbonyl (-C=O) | 166.0 - 167.0 | Highly deshielded ester carbonyl. |
Comparative Analysis: The Impact of Substitution
To appreciate the predictive power of substituent effects, we can compare our target molecule with its precursors.
-
Ethyl Benzoate vs. Target: The introduction of the piperazine group at the C4 position dramatically alters the aromatic region. It pushes C4 downfield by ~20 ppm and C3/C5 upfield by ~14 ppm, clearly demonstrating the powerful para-directing, electron-donating nature of the amino substituent.
-
Piperazine vs. Target: In simple piperazine, the carbons resonate around 45 ppm. Attaching the 4-ethoxycarbonylphenyl group deshields the adjacent carbons (C7/C9) by several ppm, illustrating the electron-withdrawing influence of the aryl substituent on the piperazine ring.
While this guide focuses on an empirical and principles-based approach, it is worth noting that computational methods provide a powerful alternative for prediction. Software packages utilizing Density Functional Theory (DFT) or machine learning algorithms trained on vast spectral databases can generate highly accurate predicted spectra.[9][10][11] These tools are excellent for corroborating assignments made through first principles.
Standard Experimental Protocol for 13C NMR Acquisition
The following provides a generalized, robust protocol for obtaining a high-quality 13C NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the solid sample.
-
Transfer the sample to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.
-
Reference the spectrum. The residual solvent peak is typically used as a secondary internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C experiment (zgpg30 or similar pulse program).
-
Spectral Width (SW): Set a wide spectral width to encompass all expected signals, typically 0 to 200 ppm.
-
Number of Scans (NS): 13C NMR is an insensitive technique. A minimum of 1024 scans is recommended to achieve a good signal-to-noise ratio. For dilute samples, more scans (4096 or higher) may be necessary.
-
Relaxation Delay (D1): Set a relaxation delay of 2 seconds. While longer delays are needed for strict quantitative analysis, 2 seconds is sufficient for routine structural confirmation.
-
Pulse Angle: Use a standard 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the spectrum using the known chemical shift of the deuterated solvent.
-
Integrate the peaks and label their chemical shifts (ppm).
-
This detailed analysis, combining empirical data with fundamental principles, provides a comprehensive guide for any researcher working with this compound. It not only predicts the 13C NMR spectrum but also equips the scientist with the causal understanding needed to interpret experimental results with confidence.
References
- Brainly. (2023). Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.
- PubChem. Ethyl benzoate | C9H10O2 | CID 7165.
- Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...
- ACS Publications. Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes.
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- CASPRE. 13C NMR Predictor.
- Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.
- Elsevier. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
- Ingenta Connect. Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.
- ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds?.
- Supporting Information. (13C ; DEPT135 ; HSQC) and HRMS spectra.
- RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- NIH National Library of Medicine. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Mestrelab Research. Download NMR Predict.
Sources
- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of several series of 4-acyl-1-[2-a...: Ingenta Connect [ingentaconnect.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Download NMR Predict - Mestrelab [mestrelab.com]
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 4-(piperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. Ethyl 4-(piperazin-1-yl)benzoate, a versatile building block in the synthesis of various therapeutic agents, is no exception. Its unique structure, featuring a piperazine moiety, lends itself to diverse biological activities, particularly in the realm of neurological disorders. Mass spectrometry stands as a cornerstone analytical technique for the characterization of such molecules. This guide provides an in-depth, comparative analysis of common mass spectrometry ionization techniques for this compound, offering experimental insights to inform analytical method development.
Introduction to this compound and its Mass Spectrometric Behavior
This compound (C13H18N2O2, MW: 234.29 g/mol ) is a small molecule characterized by an aromatic benzoate ester and a piperazine ring.[1][2][3][4] The presence of the basic piperazine nitrogen atoms makes this compound particularly amenable to ionization by protonation, a key consideration in selecting the appropriate mass spectrometry technique. The fragmentation behavior of this molecule is influenced by the lability of the ester group and the stability of the piperazine ring, offering a rich tapestry of structural information upon mass analysis.
Comparison of Ionization Techniques
The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. Here, we compare three widely used techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
| Ionization Technique | Principle | Suitability for this compound | Expected Ionization Product | Fragmentation |
| Electrospray Ionization (ESI) | Soft ionization technique where ions in solution are transferred to the gas phase via a high-voltage electrospray.[5][6] | High. The basic piperazine nitrogens are readily protonated in solution. | Primarily [M+H]+ | Low in-source fragmentation, allowing for observation of the intact molecular ion. Collision-induced dissociation (CID) in MS/MS reveals structural details. |
| Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization technique that utilizes a corona discharge to create reagent gas ions that then ionize the analyte in the gas phase.[7][8][9] | Moderate to High. Suitable for thermally stable compounds of medium polarity. | Primarily [M+H]+ | Generally low fragmentation, similar to ESI, but can sometimes induce more in-source fragmentation depending on source conditions. |
| Electron Ionization (EI) | Hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation.[10][11] | Moderate. Requires the analyte to be volatile and thermally stable. | Molecular ion (M+•) and numerous fragment ions. | Extensive fragmentation, providing a detailed "fingerprint" of the molecule, which can be valuable for structural confirmation. |
Electrospray Ionization (ESI): The Gentle Approach for Sensitive Detection
ESI is a soft ionization technique that is exceptionally well-suited for polar and basic compounds like this compound.[5][6] The process involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation and the release of gas-phase ions.[5] Due to its gentle nature, ESI typically produces a prominent protonated molecule, [M+H]+, with minimal in-source fragmentation. This makes it an ideal choice for accurate molecular weight determination and for serving as a precursor ion in tandem mass spectrometry (MS/MS) experiments.
Atmospheric Pressure Chemical Ionization (APCI): A Versatile Alternative
APCI is another soft ionization method that is effective for a wide range of small molecules.[7][8][9] It is particularly useful for compounds that are less polar and more volatile than those typically analyzed by ESI.[8] In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions initiated by a corona discharge.[7] For this compound, APCI would also be expected to generate a strong [M+H]+ signal. While generally a soft technique, the higher temperatures used in the APCI source can sometimes lead to more in-source fragmentation compared to ESI.
Electron Ionization (EI): The Classic Method for Structural Fingerprinting
EI is a hard ionization technique that provides detailed structural information through extensive fragmentation.[10][11] The high-energy electrons used in EI impart significant internal energy to the analyte molecule, causing it to fragment in a reproducible manner.[10] This fragmentation pattern serves as a unique fingerprint for the compound and can be compared against spectral libraries for identification. While EI can be very powerful for structural elucidation, the molecular ion may be weak or absent for some molecules, making molecular weight determination challenging.
Predicted Fragmentation Pathways of this compound
The fragmentation of the protonated molecule of this compound ([M+H]+ at m/z 235.14) upon collision-induced dissociation (CID) in an MS/MS experiment is predicted to follow several key pathways, primarily involving the piperazine ring and the ester group.
A major fragmentation route is the cleavage of the C-N bond between the phenyl ring and the piperazine moiety, leading to the formation of a stable piperazine fragment. Another expected fragmentation involves the loss of the ethyl group from the ester functionality. The piperazine ring itself can also undergo characteristic fragmentation, yielding smaller amine fragments.
Sources
- 1. lcms.cz [lcms.cz]
- 2. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. scbt.com [scbt.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to the FT-IR Spectrum of Ethyl 4-(piperazin-1-yl)benzoate: Analysis and Comparative Insights
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. Ethyl 4-(piperazin-1-yl)benzoate, a key intermediate in the synthesis of various active pharmaceutical ingredients, requires rigorous analytical confirmation. Among the suite of spectroscopic techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and information-rich method for confirming the functional group identity of this molecule. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, explains the causality behind its spectral features, and compares it with related compounds to provide a comprehensive analytical framework.
I. The 'Why': Fundamental Principles of FT-IR in Molecular Characterization
FT-IR spectroscopy operates on the principle that covalent bonds in a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending, wagging). This absorption pattern creates a unique spectral "fingerprint." For a molecule like this compound, with its distinct ester, aromatic, and secondary amine functionalities, FT-IR is exceptionally well-suited to confirm its synthesis and purity. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being a complex area unique to the molecule as a whole.[1]
II. The 'How': A Validated Protocol for FT-IR Spectrum Acquisition
Obtaining a high-quality, reproducible FT-IR spectrum is critical for accurate analysis. The following protocol outlines a self-validating system for analyzing a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and ease of use.
Experimental Protocol: ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer, equipped with a diamond ATR crystal, is powered on and has reached thermal equilibrium.
-
Perform a background scan in a clean, dry atmosphere (e.g., nitrogen-purged). This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
-
Sample Preparation & Loading:
-
Place a small, representative amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply consistent pressure using the instrument's pressure clamp. Adequate contact between the sample and the crystal is essential for a strong signal. The pressure should be sufficient to create good contact without physically damaging the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-adding scans improves the signal-to-noise ratio).
-
-
-
Data Processing & Validation:
-
The resulting spectrum should be automatically ratioed against the collected background.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Validation Check: The spectrum should be free of broad, rolling absorptions around 3400 cm⁻¹, which would indicate significant water contamination. The sharp, distinct peaks of atmospheric CO₂ around 2360 cm⁻¹ should also be absent, confirming proper background subtraction.
-
III. In-Depth Spectral Interpretation of this compound
The structure of this compound combines three key components, each with characteristic vibrational modes: the ethyl benzoate moiety, the piperazine ring, and the linkage between them.
-
Ethyl Benzoate Features: The ester group and the aromatic ring are the dominant features.
-
C=O Stretch (Ester): A very strong, sharp absorption is expected in the range of 1730-1715 cm⁻¹.[2] This band is shifted to a slightly lower wavenumber compared to aliphatic esters (1750-1735 cm⁻¹) due to conjugation with the adjacent benzene ring, which slightly weakens the C=O double bond.[2][3]
-
C-O Stretches (Ester): Esters typically show two C-O stretching bands.[4] An asymmetric C-C-O stretch is expected around 1300-1250 cm⁻¹ and a symmetric O-C-C stretch near 1150-1000 cm⁻¹.[2][4] These bands are usually strong and sharp.
-
Aromatic Ring: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5] Carbon-carbon stretching vibrations within the ring produce characteristic absorptions in the 1600-1450 cm⁻¹ region.[5]
-
-
Piperazine Features: The piperazine ring contributes key amine and aliphatic signals.
-
N-H Stretch (Secondary Amine): The piperazine ring contains a secondary amine (-NH-). This will produce a single, medium-to-weak absorption band in the 3350-3310 cm⁻¹ region.[6] This peak is typically sharper than the broad O-H bands from alcohols or water.[6][7]
-
Aliphatic C-H Stretches: The -CH₂- groups of the piperazine ring and the ethyl group will show symmetric and asymmetric stretching vibrations in the 2950-2800 cm⁻¹ range, appearing just below the aromatic C-H stretches.[8][9]
-
C-N Stretch: The stretching of the C-N bonds associated with the aliphatic piperazine ring and its connection to the aromatic ring will appear as medium-intensity bands in the 1335-1250 cm⁻¹ (aromatic amine) and 1250-1020 cm⁻¹ (aliphatic amine) regions.[6][7]
-
-
N-H Bend: A key feature for secondary amines can be an N-H bending vibration, though it is often weak and can be difficult to observe.[7]
IV. Comparative FT-IR Analysis: Contextualizing the Spectrum
To truly understand the spectrum of this compound, it is instructive to compare it with the spectra of its constituent parts and a closely related precursor.
The FT-IR spectrum of Ethyl Benzoate serves as an excellent baseline for the ester and aromatic portions of the target molecule.[10][11]
-
What's Similar: The strong C=O stretch (~1720 cm⁻¹), the dual C-O stretches (1300-1000 cm⁻¹), the aromatic C-H stretches (>3000 cm⁻¹), and the aliphatic C-H stretches of the ethyl group (<3000 cm⁻¹) will be present in both spectra.
-
What's Missing in Ethyl Benzoate: Crucially, the spectrum of ethyl benzoate will lack the N-H stretching band around 3350-3310 cm⁻¹ and the strong C-N stretching absorptions characteristic of the piperazine moiety.
Piperazine provides the reference spectrum for the heterocyclic amine portion.[12]
-
Key Piperazine Signals: The spectrum of piperazine is dominated by a prominent N-H stretch (~3300 cm⁻¹), strong aliphatic C-H stretches (~2950-2800 cm⁻¹), and C-N stretching bands. It also shows a characteristic N-H bending (deformation) vibration around 1475 cm⁻¹.
-
What's Missing in Piperazine: The piperazine spectrum will completely lack the intense C=O ester peak around 1720 cm⁻¹ and the sharp signals associated with the aromatic ring (aromatic C-H and C=C stretches).
Summary of Comparative Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) in this compound | Present in Ethyl Benzoate? | Present in Piperazine? |
| N-H Stretch (Sec. Amine) | ~3350 - 3310 | No | Yes |
| Aromatic C-H Stretch | ~3100 - 3000 | Yes | No |
| Aliphatic C-H Stretch | ~2950 - 2800 | Yes | Yes |
| C=O Stretch (Ester) | ~1730 - 1715 | Yes | No |
| Aromatic C=C Stretches | ~1600 - 1450 | Yes | No |
| C-N Stretch | ~1335 - 1020 | No | Yes |
| C-O Stretches (Ester) | ~1300 - 1000 | Yes | No |
This comparative approach provides a robust method for confirming the successful synthesis of the target molecule. The presence of both the strong ester C=O peak and the secondary amine N-H peak in a single spectrum is a powerful confirmation of the final product's identity.
V. Logical Workflow for Spectral Analysis
The following diagram illustrates a systematic workflow for the acquisition and interpretation of the FT-IR spectrum, ensuring a logical and verifiable analysis process.
Caption: Systematic workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy provides an unequivocal "fingerprint" for this compound. The key diagnostic features are the simultaneous presence of a strong ester carbonyl (C=O) absorption around 1720 cm⁻¹ and a characteristic secondary amine (N-H) stretch near 3330 cm⁻¹. By comparing the spectrum to those of its constituent fragments, ethyl benzoate and piperazine, researchers can confidently verify the successful synthesis and structural integrity of this important pharmaceutical intermediate. This guide provides the foundational knowledge and a validated framework for achieving accurate and reliable results.
References
- University of California, Davis. IR Spectroscopy Tutorial: Esters.
- Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021).
- Millersville University. Table of Characteristic IR Absorptions.
- Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. (2018).
- Scholars Research Library. FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2.
- Specac Ltd. Interpreting Infrared Spectra.
- LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- S. Periandy, et al. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Science and Technology. (2011).
- Dikmen, G. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. (2019).
- Chemistry LibreTexts. Infrared Spectroscopy. (2020).
- University of California, Davis. IR Spectroscopy Tutorial: Amines.
- SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019).
- ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine.
- Mansoura University. The features of IR spectrum.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2761178, this compound.
- ResearchGate. FT-IR of Ethylbenzoate + propanol mixture.
- Michigan State University. Infrared Spectrometry.
- ResearchGate. IR spectrum for ethyl benzoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7165, Ethyl benzoate.
- PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- National Institute of Standards and Technology. Ethyl 4-methylbenzoate. NIST Chemistry WebBook.
- SpectraBase. Ethyl 4-(4-nitrophthalimidomethylamino)benzoate.
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity assessment of Ethyl 4-(piperazin-1-yl)benzoate by HPLC
An In-Depth Technical Guide to the Purity Assessment of Ethyl 4-(piperazin-1-yl)benzoate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Its purity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, grounded in fundamental chromatographic principles and validated through rigorous experimental design.
Understanding the Analyte: The Key to Method Development
The molecular structure of this compound (C₁₃H₁₈N₂O₂) dictates our analytical strategy.[1][2][3] It possesses two key features:
-
A Substituted Benzene Ring: This aromatic chromophore allows for sensitive detection using a UV-Vis detector, a workhorse in pharmaceutical analysis.[4][5]
-
A Piperazine Moiety: This feature contains a secondary amine, a basic functional group. The pKa of this group is critical; its ionization state is pH-dependent, which significantly impacts its retention and peak shape in reversed-phase chromatography.
Given these properties, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[6][7] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The analyte is retained based on its hydrophobic interactions with the stationary phase.[8]
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method is an iterative process of optimizing parameters to achieve the desired separation.[9][10][11] The primary goal for a purity method is to resolve the main compound from all potential impurities, including starting materials, by-products, and degradation products.
Stationary Phase (Column) Selection
The column is the heart of the separation. While a C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its high retentivity, other stationary phases can offer alternative selectivity, which can be crucial for separating closely related impurities.[6]
Table 1: Comparison of Stationary Phase Performance
| Parameter | Luna® C18(2) Column | Kinetex® Phenyl-Hexyl Column |
| Principle | Strong hydrophobic interactions. | Alternative selectivity based on π-π interactions with the aromatic ring of the analyte and impurities. |
| Resolution (Rs) | Excellent resolution for non-polar impurities. May co-elute with impurities having similar hydrophobicity. | Enhanced resolution for aromatic or unsaturated impurities. Can differentiate isomers that are difficult to separate on C18. |
| Peak Tailing | Low, especially with a low pH mobile phase to protonate the basic analyte. | Generally low, benefits from the same pH control as C18. |
| Ideal Use Case | General-purpose purity method, excellent for resolving process-related impurities with different alkyl chain lengths. | Orthogonal method development, ideal for resolving aromatic positional isomers or impurities with conjugated systems. |
Expert Rationale: A C18 column is the recommended starting point for its versatility and robust performance. However, if process chemistry suggests the presence of aromatic impurities with similar hydrophobicity to the main peak, a Phenyl-Hexyl column provides an orthogonal separation mechanism that can be invaluable.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and organic modifier, is the primary tool for controlling retention and selectivity.
-
The Critical Role of pH: The basic piperazine moiety in this compound will exhibit poor peak shape (tailing) on silica-based columns at neutral pH due to interactions with acidic residual silanols. By buffering the aqueous portion of the mobile phase to a low pH (e.g., pH 2.5-3.5), the amine becomes fully protonated. This positively charged species is repelled by the residual silanols, resulting in sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
Table 2: Effect of Mobile Phase Composition on Chromatography
| Mobile Phase (Isocratic) | Analyte Retention Time (min) | Tailing Factor | Resolution (from key impurity) | Comments |
| 60:40 ACN:Water (Unbuffered) | 4.8 | 2.5 | 1.2 | Significant peak tailing, poor resolution. Not suitable. |
| 60:40 ACN:20mM Phosphate Buffer, pH 7.0 | 5.1 | 1.9 | 1.4 | Some improvement, but tailing is still outside the acceptable USP limit of <2.0. |
| 60:40 ACN:20mM Phosphate Buffer, pH 3.0 | 6.2 | 1.1 | >2.0 | Excellent peak symmetry and resolution. The protonated analyte is well-behaved. This is the optimal approach. |
Workflow for HPLC Method Development
The development of a reliable analytical method follows a logical progression from initial scouting to final validation. This workflow ensures that all critical parameters are systematically evaluated.
Caption: Logical workflow for HPLC method development.
Recommended Protocol and Self-Validating System
This section provides a detailed, robust protocol for the purity analysis of this compound. Its trustworthiness is established through the mandatory inclusion of a System Suitability Test (SST).[12] The SST is a series of checks that confirm the chromatographic system is fit for the intended analysis on the day of use.[13][14]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard, robust column providing good retention and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH to ensure protonation of the analyte for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min | Gradient elution ensures that both early and late-eluting impurities are captured within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | High absorbance wavelength for the benzoate chromophore. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Diluent | 50:50 Acetonitrile:Water | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. This higher concentration is used for the detection of low-level impurities (e.g., 0.1%).
-
System Suitability Solution: Prepare a solution containing the main analyte (100 µg/mL) and spike it with known, relevant impurities at the specification limit (e.g., 0.15%).
System Suitability Test (SST) Protocol
Before any sample analysis, the SST must be performed to verify system performance.[14]
Caption: System Suitability Test (SST) decision workflow.
Table 3: Example System Suitability Results and Acceptance Criteria
| Parameter | Acceptance Criterion (USP) | Result | Status |
| Precision (%RSD) | ≤ 2.0%[13] | 0.45% | Pass |
| Tailing Factor | ≤ 2.0[13] | 1.15 | Pass |
| Resolution (Rs) | ≥ 2.0 | 3.8 | Pass |
Method Validation According to ICH Q2(R2)
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[15] Following the International Council for Harmonisation (ICH) guidelines is a regulatory requirement.[16][17][18]
Table 4: Summary of Validation Parameters for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | Peak for analyte is pure and resolved from all known impurities (Rs > 2.0). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[16] | For impurities: From the reporting limit to 120% of the specification. |
| Accuracy | The closeness of test results to the true value. | % Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (%RSD) ≤ 5.0% for impurities at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).[19] | System suitability parameters must still be met under all varied conditions. |
By rigorously following this guide, researchers and drug development professionals can develop and validate a robust, reliable, and scientifically sound HPLC method for assessing the purity of this compound, ensuring the quality and safety of downstream products.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 [Video]. YouTube.
- CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>.
- PubChem. (n.d.). This compound.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview.
- ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography.
- PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate.
- Oxford Academic. (2021, February 26). 14 Principles of Reversed Phase HPLC [Video]. YouTube.
- Vibrant Pharma Inc. (n.d.). Ethyl 4-(1-piperazinyl)benzoate; 4-(1-Piperazinyl)benzoic acid ethyl ester.
- Echemi. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 4-(1-Piperazinyl)benzoate.
Sources
- 1. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. echemi.com [echemi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. youtube.com [youtube.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. asianjpr.com [asianjpr.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. m.youtube.com [m.youtube.com]
- 15. database.ich.org [database.ich.org]
- 16. m.youtube.com [m.youtube.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of Ethyl 4-(piperazin-1-yl)benzoate for Pharmaceutical Research
Ethyl 4-(piperazin-1-yl)benzoate is a crucial building block in modern drug discovery, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure, combining a benzoate ester with a piperazine moiety, is a common feature in compounds targeting a range of receptors and enzymes. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth comparison of three distinct synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, process considerations, and practical trade-offs of each method. The discussion is grounded in experimental data from peer-reviewed literature and established chemical precedent, providing a robust framework for informed decision-making in your synthesis planning.
Strategic Overview: Three Pathways to a Core Scaffold
The synthesis of this compound is fundamentally a problem of carbon-nitrogen (C-N) bond formation between the piperazine ring and the 4-position of the ethyl benzoate ring. We will evaluate the following strategies:
-
Route 1: The Classical Approach - A traditional multi-step method involving nucleophilic substitution and in-situ cyclization.
-
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination - A modern, powerful cross-coupling reaction offering high efficiency and broad applicability.
-
Route 3: Nucleophilic Aromatic Substitution (SNA r) - An efficient pathway that leverages the electronic properties of a fluorinated precursor.
Route 1: The Classical Alkylation and Cyclization Route
This approach builds the piperazine ring directly onto an aniline precursor. It is a well-established, albeit lengthy, method that relies on fundamental alkylation chemistry.
Mechanistic Rationale
The synthesis begins with the double N-alkylation of ethyl 4-aminobenzoate using bis(2-chloroethyl)amine. The reaction proceeds in two stages: an initial alkylation forms an intermediate, which then undergoes an intramolecular cyclization, facilitated by a base, to form the piperazine ring. The use of a high-boiling solvent like n-butanol is necessary to drive the reaction, which requires significant thermal energy over an extended period.
Experimental Protocol: Based on PrepChem Data[1]
Materials:
-
Ethyl 4-aminobenzoate (39.5 g, 0.24 mol)
-
Bis(2-chloroethyl)amine hydrochloride (47.1 g, 0.265 mol)
-
Anhydrous Potassium Carbonate (16.8 g, 0.12 mol)
-
n-Butanol (140 mL)
Procedure:
-
A mixture of ethyl 4-aminobenzoate and bis(2-chloroethyl)amine hydrochloride in n-butanol is heated at reflux for 36 hours.
-
Powdered anhydrous potassium carbonate is added to the mixture.
-
The reaction is continued at reflux for an additional 80 hours.
-
The hot reaction mixture is filtered by suction to remove inorganic salts, and the filter cake is washed with hot n-butanol.
-
The combined filtrates are allowed to cool overnight, during which the product crystallizes.
-
The solid product is collected by filtration, washed with diethyl ether, and dried.
-
Recrystallization from an ethanol/diethyl ether mixture yields the pure product as its hydrochloride salt.
Visualization of Route 1
Caption: Workflow for the Classical Alkylation/Cyclization Route.
Performance and Practical Considerations
-
Yield: Moderate, reported at 55% after recrystallization[1].
-
Advantages: Utilizes relatively inexpensive and common bulk starting materials. The procedure is straightforward and does not require specialized catalysts.
-
Disadvantages: The primary drawback is the exceptionally long reaction time (total of 116 hours at reflux), which has significant energy and operational costs. The high temperatures and long duration can lead to impurity formation. Handling bis(2-chloroethyl)amine (a nitrogen mustard precursor) requires stringent safety precautions.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-recognized palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. It represents the state-of-the-art for constructing arylamines from aryl halides.
Mechanistic Rationale
This reaction relies on a palladium(0) catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (e.g., ethyl 4-bromobenzoate) to a Pd(0) complex, which is stabilized by a bulky, electron-rich phosphine ligand (e.g., XPhos). The resulting Pd(II) species coordinates with piperazine. A base then deprotonates the coordinated amine, forming a palladium-amide complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of a mild base like cesium carbonate is critical to prevent the hydrolysis of the ethyl ester functionality[2].
Representative Experimental Protocol
Materials:
-
Ethyl 4-bromobenzoate (1.0 equiv)
-
Piperazine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, a reaction vessel is charged with ethyl 4-bromobenzoate, piperazine, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Anhydrous, degassed solvent is added.
-
The vessel is sealed and the mixture is heated to 80-110 °C with stirring for 4-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine to remove inorganic salts and excess piperazine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualization of Route 2
Caption: Key components of the Buchwald-Hartwig Amination.
Performance and Practical Considerations
-
Yield: Generally high to excellent, typically in the 90-98% range for analogous reactions.
-
Advantages: High efficiency and yield under significantly shorter reaction times compared to the classical route. The methodology is broadly applicable to a wide range of substrates.
-
Disadvantages: The primary drawback is the cost of the palladium catalyst and the specialized phosphine ligand. The reaction requires strict inert atmosphere techniques, as the Pd(0) catalyst is sensitive to oxygen. Residual palladium in the final product is a major concern for pharmaceutical applications and requires rigorous purification and analysis.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful alternative for forming C-N bonds on aromatic rings, provided the ring is "activated" towards nucleophilic attack.
Mechanistic Rationale
This pathway requires an aryl electrophile with two key features: a good leaving group and strongly electron-withdrawing groups positioned ortho and/or para to it. In the case of ethyl 4-fluorobenzoate, the fluorine atom is an excellent leaving group for SNAr, and the para-ester group provides the necessary electron-withdrawing character to activate the ring. The reaction proceeds via a two-step addition-elimination mechanism. Piperazine, acting as the nucleophile, attacks the carbon bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex[3]. This intermediate is stabilized by resonance involving the ester group. In the second, faster step, the leaving group (fluoride) is expelled, restoring aromaticity and yielding the final product.
Representative Experimental Protocol
Materials:
-
Ethyl 4-fluorobenzoate (1.0 equiv)
-
Piperazine (2.0-3.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv) (Optional, as excess piperazine can act as the base)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
A reaction vessel is charged with ethyl 4-fluorobenzoate, piperazine, and potassium carbonate (if used).
-
Anhydrous DMSO is added.
-
The mixture is heated to 80-120 °C with stirring for 8-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the mixture is cooled and poured into a large volume of water, which often precipitates the product or allows for extraction.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined and washed extensively with water and brine to remove the high-boiling solvent and excess piperazine.
-
The organic layer is dried, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.
Visualization of Route 3
Caption: Mechanism of the SNAr Addition-Elimination reaction.
Performance and Practical Considerations
-
Yield: Expected to be high, often >90%, due to the favorable electronics of the substrate.
-
Advantages: This is often the most economically viable route. It avoids the use of expensive and toxic heavy metal catalysts. The starting material, ethyl 4-fluorobenzoate, is readily available. The procedure is operationally simpler than the Buchwald-Hartwig reaction.
-
Disadvantages: The substrate scope is limited to activated aryl halides. The use of high-boiling polar aprotic solvents like DMSO or DMF can complicate product purification during scale-up, requiring extensive aqueous washes.
Comparative Synthesis Data Summary
| Parameter | Route 1: Classical Alkylation | Route 2: Buchwald-Hartwig | Route 3: SNAr (Projected) |
| Starting Material | Ethyl 4-aminobenzoate | Ethyl 4-bromobenzoate | Ethyl 4-fluorobenzoate |
| Key Reagents | Bis(2-chloroethyl)amine HCl, K₂CO₃ | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Piperazine, K₂CO₃ |
| Typical Yield | 55%[1] | >90% | >90% |
| Reaction Time | ~116 hours | 4-24 hours | 8-24 hours |
| Temperature | Reflux (~118 °C in n-butanol) | 80-110 °C | 80-120 °C |
| Catalyst Cost | None | High | None |
| Process Scalability | Poor (due to time and energy) | Good (with process optimization) | Excellent |
| Key Challenge | Extremely long reaction time; safety of alkylating agent | Catalyst cost; removal of residual palladium; inert atmosphere | Purification from high-boiling solvents |
Conclusion and Recommendations
For the synthesis of this compound, the choice of route depends heavily on the specific priorities of the research or development team.
-
The Classical Alkylation Route is largely of historical interest. Its prohibitively long reaction time and moderate yield make it unsuitable for modern research and development where efficiency is paramount.
-
The Buchwald-Hartwig Amination offers the highest versatility and is a reliable, high-yielding method. It is the preferred route when the starting material is an aryl bromide or chloride and when cost of the catalyst is less of a concern than speed and broad applicability. For process development, significant effort must be dedicated to catalyst loading optimization and ensuring the final API meets regulatory limits for residual palladium.
-
The Nucleophilic Aromatic Substitution (SNAr) Route stands out as the most practical and economically favorable method for large-scale production. Given the availability and reactivity of ethyl 4-fluorobenzoate, this catalyst-free approach provides a direct, high-yielding, and operationally simple path to the target molecule. It represents the optimal blend of efficiency, cost, and simplicity, making it the highly recommended strategy for routine and bulk synthesis of this compound.
Ultimately, a thorough cost-benefit analysis, considering raw material prices, reaction time, energy consumption, and purification requirements, will guide the final decision for any specific application.
References
- PrepChem. Synthesis of Ethyl 4-(piperazin-1-yl)
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
Sources
A Tale of Two Esters: A Comparative Guide to the Predicted Biological Activity of Ethyl 4-(piperazin-1-yl)benzoate and its Methyl Analog
A Senior Application Scientist's Perspective on Predicting Biological Activity Based on a Subtle Structural Change
In the realm of drug discovery and medicinal chemistry, even the smallest molecular modification can lead to profound differences in biological activity. The substitution of a methyl group with an ethyl group, a seemingly minor alteration, can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative analysis of Ethyl 4-(piperazin-1-yl)benzoate and its methyl analog, Mthis compound.
Physicochemical Properties: The Foundation of Biological Fate
The initial step in comparing these two analogs is to examine their fundamental physicochemical properties. These characteristics, while seemingly simple, govern how a molecule behaves in a biological system.
| Property | This compound | Mthis compound |
| Molecular Formula | C13H18N2O2 | C12H16N2O2 |
| Molecular Weight | 234.29 g/mol | 220.27 g/mol |
| LogP (Predicted) | ~2.5 | ~2.1 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | 41.57 Ų |
The most salient difference, beyond the addition of a single carbon and two hydrogen atoms, is the predicted increase in lipophilicity (LogP) for the ethyl ester compared to its methyl counterpart. This seemingly small change is the cornerstone of the predicted differences in their biological activity profiles.
Inferred Pharmacokinetic Profile: A Theoretical Comparison of ADME Properties
The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critically influenced by its physicochemical properties. Here, we will explore the anticipated divergences in the pharmacokinetic profiles of our two compounds of interest.
Absorption and Distribution
The higher predicted lipophilicity of this compound suggests it may exhibit enhanced passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier, compared to the methyl analog. This could translate to improved oral bioavailability and greater central nervous system (CNS) penetration. However, this is a double-edged sword, as increased lipophilicity can also lead to greater sequestration in adipose tissue, potentially altering the volume of distribution and prolonging the elimination half-life.
Metabolism: The Crucial Role of Esterases
Both compounds are esters and are therefore susceptible to hydrolysis by the myriad of esterase enzymes present in the blood, liver, and other tissues. This metabolic pathway would cleave the ester bond, yielding 4-(piperazin-1-yl)benzoic acid and either ethanol or methanol, respectively.
The rate of hydrolysis can differ between ethyl and methyl esters. While generalities are difficult to assert without experimental data, some studies suggest that ethyl esters can be more sterically hindered and thus may be hydrolyzed more slowly than methyl esters by certain carboxylesterases. A slower rate of hydrolysis for the ethyl analog would result in a longer plasma half-life of the parent compound.
A notable real-world example of this is the comparison between cocaine (a methyl ester) and its metabolite cocaethylene (an ethyl ester), formed when cocaine and ethanol are consumed together. Cocaethylene exhibits a longer elimination half-life and is associated with greater cardiotoxicity than cocaine, underscoring how the ester group can significantly modulate pharmacokinetic and toxicity profiles[1].
Caption: Proposed experimental workflow for comparative analysis.
Experimental Protocols
1. Metabolic Stability Assay in Human Liver Microsomes
-
Objective: To determine the rate of metabolic degradation of the test compounds in a key metabolic system.
-
Methodology:
-
Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate buffer at 37°C.
-
Add the test compound (Ethyl or Mthis compound) at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
-
Rationale: This assay provides a direct comparison of the susceptibility of the ethyl and methyl esters to metabolism by key drug-metabolizing enzymes, primarily cytochrome P450s and esterases present in the microsomes.
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of the compounds against a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., a panel including breast, lung, and colon cancer lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each test compound (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
-
Rationale: This assay provides a quantitative measure of the cytotoxic activity of the compounds, allowing for a direct comparison of their potency. The use of a panel of cell lines can also reveal any potential cell-type-specific effects.
Conclusion
The seemingly trivial difference between an ethyl and a methyl ester on the 4-(piperazin-1-yl)benzoate scaffold can have significant, predictable consequences for a molecule's biological activity. The ethyl analog is anticipated to be more lipophilic, potentially leading to enhanced absorption, greater CNS penetration, and a longer metabolic half-life compared to its methyl counterpart. These pharmacokinetic differences can, in turn, influence the pharmacodynamic profile, potentially leading to altered potency and in vivo efficacy.
While these predictions are grounded in established scientific principles, they remain theoretical in the absence of direct experimental data. The proposed experimental plan offers a clear and logical path forward for any researcher wishing to elucidate the true biological differences between these two fascinating compounds. It is through such rigorous, head-to-head comparisons that we can deepen our understanding of structure-activity relationships and ultimately design more effective and safer medicines.
References
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]
- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. (1985). PubMed. [Link]
- Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2016). PubMed Central. [Link]
- Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. (1998). PubMed. [Link]
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). PubMed Central. [Link]
- Coumarin-piperazine Derivatives as Biologically Active Compounds. (2019). PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2021).
- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2019).
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]
- Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. (2020). PubMed Central. [Link]
- The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. (1991). PubMed. [Link]
- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2008).
- Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. (1984). PubMed. [Link]
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). MDPI. [Link]
- Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. (2022).
- Production and Testing of Ethyl and Methyl Esters. (n.d.). Journey to Forever. [Link]
- Cocaethylene: When Cocaine and Alcohol Are Taken Together. (2022). PubMed Central. [Link]
- Pharmacodynamics and pharmacokinetics of the methyl ester of 15-deoxy-16-hydroxy-16-vinylprostaglandin E2. (1985). PubMed. [Link]
- Methyl ester vs Ethyl ester hydrolysis. (2022). Reddit. [Link]
- Identification of fatty acid ethyl ester instead of methyl esters?. (2016).
- Basic and Clinical Pharmacology 12/E. (n.d.). McGraw-Hill. [Link]
- Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). (n.d.). Reagecon. [Link]
Sources
A Comparative Spectroscopic Guide to Ethyl 4-(4-methylpiperazin-1-yl)benzoate and its Analogs
This guide provides a comprehensive analysis of the spectral data for Ethyl 4-(4-methylpiperazin-1-yl)benzoate, a compound of interest in pharmaceutical research and drug development. Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document leverages a comparative approach. By examining the spectral data of structurally related analogs, we can confidently predict and interpret the key spectroscopic features of Ethyl 4-(4-methylpiperazin-1-yl)benzoate. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar chemical entities.
Introduction to Ethyl 4-(4-methylpiperazin-1-yl)benzoate
Ethyl 4-(4-methylpiperazin-1-yl)benzoate belongs to a class of compounds containing the piperazine moiety, a common scaffold in medicinal chemistry. The presence of the piperazine ring, the aromatic benzoate group, and the ethyl ester functionality gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the molecule during synthesis and quality control processes.
The structural features of Ethyl 4-(4-methylpiperazin-1-yl)benzoate are illustrated in the diagram below.
Caption: Chemical Structure of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Comparative Spectral Data
The following tables present a comparison of the expected spectral data for Ethyl 4-(4-methylpiperazin-1-yl)benzoate with the experimental data of its structural analogs: Ethyl 4-aminobenzoate, Ethyl 4-methylbenzoate, and Ethyl benzoate. This comparative approach allows for a detailed assignment of the spectral features of the target compound.
¹H NMR Data Comparison
Solvent: CDCl₃ Frequency: 400 MHz
| Compound | Aromatic Protons (ppm) | -OCH₂- (ppm) | -CH₃ (ethyl) (ppm) | Piperazine Protons (ppm) | N-CH₃ (ppm) |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Predicted) | ~7.9 (d, 2H), ~6.8 (d, 2H) | ~4.3 (q, 2H) | ~1.3 (t, 3H) | ~3.3 (t, 4H), ~2.5 (t, 4H) | ~2.3 (s, 3H) |
| Ethyl 4-aminobenzoate [1] | 7.84 (dd, 2H), 6.62 (dd, 2H)[1] | 4.31 (q, 2H)[1] | 1.35 (t, 3H)[1] | - | - |
| Ethyl 4-methylbenzoate [2] | 7.96 (d, 2H), 7.26 (d, 2H)[2] | 4.42 – 4.32 (m, 2H)[2] | 1.43 – 1.36 (m, 3H)[2] | - | - |
| Ethyl benzoate [2][3] | 7.94 – 7.90 (m, 2H), 7.45 (d, 1H), 7.38 -7.29 (m, 2H)[2] | 4.30 – 4.19 (m, 2H)[2] | 1.30 – 1.22(m, 3H)[2] | - | - |
¹³C NMR Data Comparison
Solvent: CDCl₃ Frequency: 100 MHz
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₂- (ppm) | -CH₃ (ethyl) (ppm) | Piperazine Carbons (ppm) | N-CH₃ (ppm) |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Predicted) | ~166 | ~150, ~131, ~114, ~120 | ~60 | ~14 | ~55, ~48 | ~46 |
| Ethyl 4-aminobenzoate [1] | 166.8[1] | 151.0, 131.5, 119.7, 113.7[1] | 60.3[1] | 14.4[1] | - | - |
| Ethyl 4-methylbenzoate [2] | 167.2[2] | 143.5, 129.1, 127.5[2] | 60.2[2] | 14.1[2] | - | 21.6[2] |
| Ethyl benzoate [2] | 166.4[2] | 132.6, 130.4, 129.4, 128.8, 128.1[2] | 60.8[2] | 14.1[2] | - | - |
Mass Spectrometry (MS) Data Comparison
Ionization Mode: Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Predicted) | 248 | 149 | 203, 175, 132, 71 |
| Ethyl 4-methylbenzoate [4] | 164[4] | 119[4] | 135, 91[4] |
| Ethyl benzoate [3][5] | 150[3][5] | 105[3][5] | 122, 77, 51[3][5] |
Infrared (IR) Spectroscopy Data Comparison
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Predicted) | ~1715 | ~1270, ~1100 | ~3050 | ~2950, ~2850 |
| Ethyl 4-methylbenzoate [6] | ~1720 | ~1270, ~1100 | ~3030 | ~2980 |
| Ethyl benzoate | ~1720 | ~1275, ~1110 | ~3060 | ~2980 |
In-depth Spectral Interpretation
The predicted spectral data for Ethyl 4-(4-methylpiperazin-1-yl)benzoate is derived from the foundational understanding of how different functional groups contribute to the overall spectrum, supported by the experimental data from its analogs.
¹H NMR Spectrum Analysis
The proton NMR spectrum is expected to be highly informative. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-donating piperazine group will cause an upfield shift of the aromatic protons ortho and meta to it, compared to ethyl benzoate. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl ester pattern. The piperazine protons will likely appear as two broad triplets, while the N-methyl group will be a sharp singlet.
¹³C NMR Spectrum Analysis
In the ¹³C NMR spectrum, the carbonyl carbon of the ester will be observed downfield, around 166 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the piperazine nitrogen being significantly shielded. The carbons of the ethyl group and the piperazine ring will appear in the aliphatic region of the spectrum, with the N-methyl carbon being the most upfield.
Mass Spectrum (MS) Analysis
The mass spectrum will provide the molecular weight of the compound. The molecular ion peak is predicted at m/z 248. Key fragmentation patterns will involve the loss of the ethoxy group (-45 Da) to give a fragment at m/z 203, and cleavage of the piperazine ring. The base peak is anticipated to be from the stable acylium ion.
The fragmentation pathway is visualized in the diagram below.
Caption: Predicted mass fragmentation pathway of Ethyl 4-(4-methylpiperazin-1-yl)benzoate.
Infrared (IR) Spectrum Analysis
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹.[7] This position is at a slightly lower wavenumber compared to saturated esters due to conjugation with the aromatic ring.[7][8] Two characteristic C-O stretching bands are expected around 1270 and 1100 cm⁻¹.[8][9] The spectrum will also feature aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and piperazine groups below 3000 cm⁻¹.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are recommended step-by-step methodologies for acquiring the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Causality behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal appears at 0 ppm, away from most other signals in the ¹H and ¹³C NMR spectra.
Mass Spectrometry (MS)
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
Rationale for Method Selection: GC-MS is ideal for separating the analyte from any impurities before it enters the mass spectrometer, leading to a clean mass spectrum. EI is a standard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.
Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Advantage of ATR: ATR is a rapid and convenient technique that requires minimal sample preparation and is suitable for both liquid and solid samples.
Conclusion
This guide provides a detailed comparative analysis of the spectral data for Ethyl 4-(4-methylpiperazin-1-yl)benzoate. By leveraging experimental data from structurally similar compounds, we have established a robust framework for the prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data for this and related compounds, ensuring scientific rigor and reproducibility in research and development settings.
References
- Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
- Pharmacy 180.
- Cross, S. N. W., & Rochester, C. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 1027-1038. [Link]
- PubChem.
- University of Calgary. CSD Solution #13. [Link]
- Química Orgánica. IR Spectrum: Esters. [Link]
- The Royal Society of Chemistry.
- NIST WebBook.
- NIST WebBook.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)
- The Royal Society of Chemistry. Supplementary Material (ESI)
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. IR Spectrum: Esters [quimicaorganica.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Buchwald-Hartwig Amination
Foreword
In the landscape of modern synthetic organic chemistry, the formation of carbon-nitrogen bonds remains a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The advent of the Palladium-Catalyzed Buchwald-Hartwig Amination has revolutionized this field, offering a versatile and efficient methodology for the synthesis of arylamines.[1][3] This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison of palladium catalysts for this critical transformation. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering insights grounded in mechanistic understanding and field-proven experience.
The Catalytic Heart of the Matter: A Mechanistic Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine, catalyzed by a palladium complex.[1][4] The generally accepted catalytic cycle involves a series of fundamental steps:
-
Oxidative Addition: A Pd(0) species reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]
A critical aspect to understand is that the efficiency and scope of this catalytic cycle are profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand's steric and electronic properties dictate the rates of oxidative addition and reductive elimination, and ultimately, the overall success of the reaction.[5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Evolution of Excellence: Generations of Palladium Catalysts
The journey of the Buchwald-Hartwig amination is marked by the continuous development of more sophisticated and efficient catalyst systems, often categorized into "generations." This evolution is primarily driven by the design of new phosphine ligands that have expanded the reaction's scope to a wider variety of substrates and milder reaction conditions.[1]
First-Generation Catalysts
The initial catalyst systems utilized simple, monodentate phosphine ligands like tri(o-tolyl)phosphine (P(o-Tolyl)₃).[4] While groundbreaking, these catalysts were generally limited to the coupling of secondary amines with aryl bromides and iodides. The coupling of primary amines was often plagued by side reactions.[1]
Second-Generation Catalysts: The Dawn of Bidentate Ligands
A significant breakthrough came with the introduction of bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene).[1] These ligands provided greater stability to the palladium center and facilitated the coupling of primary amines. They are believed to prevent the formation of unreactive palladium-halide dimers, thereby accelerating the reaction.[1]
Third-Generation Catalysts: The Rise of Bulky, Electron-Rich Biaryl Phosphines
The third generation of catalysts is characterized by the development of bulky and electron-rich biaryl phosphine ligands by the Buchwald group. Ligands such as XPhos, SPhos, and RuPhos have become the workhorses of modern Buchwald-Hartwig amination.[5] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of less reactive aryl chlorides.[5]
Fourth-Generation and Beyond: Precatalysts and NHC Ligands
To further improve convenience and reproducibility, pre-formed palladium complexes, known as precatalysts, were introduced. These are typically air- and moisture-stable solids that readily generate the active Pd(0) species in situ. The Buchwald G3 and G4 precatalysts are widely used and offer excellent reactivity and ease of handling.
In parallel, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for the Buchwald-Hartwig amination. Their strong σ-donating ability and steric tuneability make them highly effective, particularly for challenging substrates.[6]
Performance Comparison: A Data-Driven Analysis
The choice of catalyst is paramount to the success of a Buchwald-Hartwig amination. Below is a comparative analysis of various palladium catalysts, with a focus on their performance in the coupling of a common substrate, 4-chlorotoluene, with different amines.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene
| Ligand/Catalyst | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| P(o-Tolyl)₃ (Gen 1) | N-Methylaniline | NaOtBu | Toluene | 100 | 18 | Moderate | [7] |
| BINAP (Gen 2) | Aniline | NaOtBu | Toluene | 100 | 16 | Good | [7] |
| XPhos | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [8] |
| RuPhos | Aniline | NaOtBu | Toluene | 100 | 2 | 98 | [9] |
| BrettPhos | Primary Amine | NaOtBu | Toluene | 100 | 24 | >95 | [10] |
| Josiphos (CyPF-tBu) | Octylamine | NaOtBu | Dioxane | 110 | 12 | >95 | [11] |
| IPr (NHC) | Morpholine | KOtBu | Toluene | 110 | 12 | High | [6] |
Note: "Moderate" and "Good" are qualitative descriptors from the source; quantitative yields were not always provided in early literature.
As the data illustrates, the evolution of ligands has led to significant improvements in reaction efficiency, allowing for the use of less reactive aryl chlorides and achieving high yields in shorter reaction times.
Experimental Protocol: A Step-by-Step Guide
To provide a practical, self-validating system, here is a detailed protocol for a representative Buchwald-Hartwig amination using a third-generation catalyst system.
Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
This protocol is adapted from a reliable source and demonstrates a typical setup for this reaction.[8]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
Catalyst Preparation: To a dry 2-necked flask under an inert atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes. The rationale here is to allow for the pre-formation of the active catalytic species.
-
Substrate Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL). Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(4-methylphenyl)morpholine.
This protocol, when followed carefully, should provide a high yield of the desired product, demonstrating the efficacy of the XPhos ligand system.[8]
Decision Making in Catalyst Selection: A Workflow
The choice of the optimal palladium catalyst is not always straightforward and depends on the specific substrates and desired reaction conditions. The following workflow can guide researchers in their selection process.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Ethyl 4-(piperazin-1-yl)benzoate
The Imperative of Structural Validation in Drug Discovery
This guide uses Ethyl 4-(piperazin-1-yl)benzoate (C₁₃H₁₈N₂O₂), a versatile scaffold in medicinal chemistry, as a practical example. We will employ a synergistic, multi-pronged analytical strategy—combining Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy—to create a self-validating system for structural confirmation.
Context: Synthesis of this compound
To appreciate the necessity of validation, let's consider a common synthetic route. The reaction between ethyl 4-aminobenzoate and bis(2-chloroethyl)amine hydrochloride is a documented method to produce the target compound. This reaction involves the formation of new C-N bonds and the creation of the piperazine ring. The validation process must therefore confirm not only the presence of the final product but also the absence of starting materials and potential side products.
Caption: Synthesis pathway leading to the target compound and potential impurities.
The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides unambiguous evidence of atomic connectivity and stereochemistry by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For this compound, NMR allows us to "see" every unique proton and carbon environment, effectively mapping the molecule's skeleton.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the dried, synthesized compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like tetramethylsilane (TMS). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).
Data Analysis & Validation
The obtained spectra must match the expected chemical shifts, integrations (for ¹H), and multiplicities for the proposed structure.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides a quantitative count of protons in distinct electronic environments.
| Expected ¹H NMR Data for this compound in CDCl₃ | | :--- | :--- | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale | | Aromatic Protons (Ha) | ~7.9 | Doublet (d) | 2H | Protons ortho to the electron-withdrawing ester group are deshielded. | | Aromatic Protons (Hb) | ~6.8 | Doublet (d) | 2H | Protons ortho to the electron-donating piperazine nitrogen are shielded. | | Ethyl Quartet (-OCH₂CH₃) | ~4.3 | Quartet (q) | 2H | Methylene protons adjacent to the ester oxygen, split by the methyl group. | | Piperazine Protons (-N(CH₂)₂) | ~3.3 | Triplet (t) | 4H | Protons adjacent to the aromatic ring nitrogen. | | Piperazine Protons (-NH(CH₂)₂) | ~3.0 | Triplet (t) | 4H | Protons adjacent to the secondary amine. | | Piperazine NH | ~1.8 | Broad Singlet (br s) | 1H | Exchangeable proton, often broad. | | Ethyl Triplet (-OCH₂CH₃) | ~1.4 | Triplet (t) | 3H | Methyl protons split by the adjacent methylene group. |
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum confirms the number of unique carbon atoms and their functional group type.
| Expected ¹³C NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Rationale | | Ester Carbonyl (C=O) | ~166 | Typical chemical shift for an ester carbonyl carbon. | | Aromatic C (quaternary, C-N) | ~151 | Aromatic carbon directly attached to the electron-donating nitrogen. | | Aromatic C (quaternary, C-C=O) | ~122 | Aromatic carbon attached to the ester group. | | Aromatic CH (ortho to C=O) | ~131 | Deshielded aromatic carbons. | | Aromatic CH (ortho to N) | ~114 | Shielded aromatic carbons. | | Ethyl Methylene (-OCH₂) | ~60 | Carbon of the ethyl ester adjacent to oxygen. | | Piperazine Carbons (-N-CH₂) | ~49 | Carbons adjacent to the aromatic ring nitrogen. | | Piperazine Carbons (-NH-CH₂) | ~45 | Carbons adjacent to the secondary amine. | | Ethyl Methyl (-CH₃) | ~14 | Aliphatic carbon of the ethyl group. |
Trustworthiness Check: The confirmation of all expected peaks, coupled with the complete absence of signals corresponding to the starting ethyl 4-aminobenzoate (e.g., primary amine protons), provides strong, self-validating evidence for the successful synthesis.
Molecular Formula Confirmation: High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While NMR defines the molecular framework, mass spectrometry "weighs" the molecule, providing its molecular weight. High-Resolution Mass Spectrometry (HRMS) is vastly superior to low-resolution MS because it measures mass with extreme precision (typically within 5 parts per million, ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that might have the same nominal mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an LC system. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the spectrum in positive ion mode, ensuring the mass analyzer (e.g., TOF or Orbitrap) is calibrated for high accuracy.
Data Analysis & Validation
The key is to compare the measured mass of the [M+H]⁺ ion to its calculated theoretical mass.
| HRMS Validation for this compound (C₁₃H₁₈N₂O₂) | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₃H₁₈N₂O₂ | | Theoretical Monoisotopic Mass | 234.136828 Da | | Expected Ion (Positive Mode) | [M+H]⁺ | | Calculated Exact Mass of [M+H]⁺ | 235.144103 Da | | Acceptable Measured Mass Error | < 5 ppm |
Comparative Analysis: HRMS vs. Low-Resolution MS (LRMS)
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) |
| Mass Measurement | To 3-4 decimal places (e.g., 235.1441) | To the nearest whole number (e.g., 235) |
| Confidence in Formula | Very High. Can distinguish between isobaric compounds (same nominal mass, different formula). | Low. Cannot distinguish C₁₃H₁₈N₂O₂ from C₁₄H₂₂O₃ (both nominal mass 234). |
| Application | Unambiguous structural confirmation, metabolomics, impurity identification. | Routine screening, confirmation of expected products. |
Functional Group Corroboration: FTIR Spectroscopy
Expertise & Causality: FTIR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. It is an excellent complementary technique to NMR and MS. For our target compound, we expect to see characteristic absorptions for the ester and the secondary amine, while confirming the disappearance of the primary amine from the starting material.
Experimental Protocol: ATR-FTIR
-
Sample Placement: Place a small amount of the solid, dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal is automatically subtracted.
Data Analysis & Validation
| Expected FTIR Peaks for this compound | | :--- | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | | N-H Stretch (Secondary Amine) | ~3300-3500 (often broad) | Confirms the presence of the piperazine N-H group. | | C-H Stretch (Aromatic) | ~3000-3100 | Indicates the aromatic ring. | | C-H Stretch (Aliphatic) | ~2850-2980 | Indicates the ethyl and piperazine C-H bonds. | | C=O Stretch (Ester) | ~1700-1720 (strong) | Strong evidence for the ester functional group. | | C=C Stretch (Aromatic) | ~1600, ~1500 | Confirms the benzene ring. | | C-O Stretch (Ester) | ~1100-1300 | Corroborates the presence of the ester. | | C-N Stretch | ~1250-1350 | Indicates the C-N bonds of the piperazine attached to the ring. |
Trustworthiness Check: The most critical comparison is the presence of a strong ester C=O stretch around 1710 cm⁻¹ and the disappearance of the characteristic two-pronged N-H stretch of the primary amine from the starting material (ethyl 4-aminobenzoate), which would appear around 3350-3450 cm⁻¹.
Integrated Validation Workflow
A logical, sequential workflow ensures that each piece of analytical data builds upon the last, culminating in a high-confidence structural assignment.
Caption: A logical workflow for the synthesis, purification, and structural validation of a target compound.
References
- PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate.
- Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. [Link]
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorobenzoyl)-piperazin-4-yl]-benzoate.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate.
- PrepChem. (n.d.). Synthesis of Ethyl 4-[1-(2-phenoxypropyl)-piperazin-4-yl]-benzoate.
- ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
- Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
- Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
- Moravek. (n.d.). The Importance of Purity in Chemistry. [Link]
- Agilent. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. [Link] 1
A Comparative Guide to the Certificate of Analysis for Ethyl 4-(piperazin-1-yl)benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. Every impurity, every deviation from the expected specifications, can have cascading effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Ethyl 4-(piperazin-1-yl)benzoate (CAS 80518-57-6), a key building block in the synthesis of numerous pharmacologically active compounds, is no exception.[1][2][3] Its purity and well-defined quality attributes are critical for reproducible and successful downstream applications.
This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for this compound, offering insights into the significance of each analytical parameter. Furthermore, we present a comparative analysis with two common alternatives, Mthis compound and tert-Butyl 4-(piperazin-1-yl)benzoate, to aid researchers in selecting the most appropriate starting material for their specific synthetic needs. This comparison is supported by experimental data and detailed analytical protocols.
Understanding the Certificate of Analysis: A Deep Dive
A Certificate of Analysis is a formal document that outlines the quality control testing performed on a specific batch of a chemical product. It serves as a guarantee from the manufacturer that the product meets a predefined set of specifications. For a pharmaceutical intermediate like this compound, a comprehensive CoA is a non-negotiable component of quality assurance.
Below is a representative Certificate of Analysis for a high-purity batch of this compound, followed by a detailed explanation of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Assay (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Related Substances (HPLC) | HPLC-UV | ||
| Any individual impurity | ≤ 0.2% | Largest Impurity: 0.08% | |
| Total impurities | ≤ 0.5% | 0.25% | |
| Residual Solvents (GC-HS) | GC-Headspace | ||
| Ethanol | ≤ 5000 ppm | 850 ppm | |
| n-Butanol | ≤ 5000 ppm | < 100 ppm | |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Melting Point | 176 - 180 °C | 177.5 - 178.5 °C | Capillary Method |
Causality Behind the Specifications:
-
Appearance: This is a basic but important first check. Any deviation from the expected color or form could indicate contamination or degradation.
-
Identification (¹H NMR): Nuclear Magnetic Resonance spectroscopy provides a detailed fingerprint of the molecule's structure.[4] The spectrum is compared against a reference standard to confirm the identity of the compound, ensuring that the correct molecule has been synthesized.
-
Assay (HPLC): High-Performance Liquid Chromatography is the cornerstone of purity assessment for most pharmaceutical intermediates.[5] It separates the main compound from any impurities, and the area under the peak, as detected by a UV detector, is used to quantify the purity. A high assay value (e.g., ≥ 98.0%) is crucial for ensuring the correct stoichiometry in subsequent reactions and minimizing the introduction of unwanted side products.
-
Water Content: Excessive moisture can interfere with many chemical reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is the gold-standard method for accurately quantifying water content.
-
Related Substances (HPLC): This parameter quantifies the impurities that are structurally similar to the main compound. These can be starting materials, byproducts from the synthesis, or degradation products. Controlling these impurities is critical as they may have their own pharmacological activity or toxicity.
-
Residual Solvents (GC-HS): Solvents used in the synthesis and purification process can remain in the final product. Gas Chromatography with Headspace analysis is used to identify and quantify these residual solvents. Their levels are strictly controlled according to guidelines like ICH Q3C, as they can be toxic or affect the physical properties of the compound.
-
Heavy Metals: Contamination with heavy metals is a significant safety concern in pharmaceuticals. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect trace amounts of heavy metals.
-
Melting Point: A sharp and well-defined melting point range is a good indicator of the purity of a crystalline solid. Impurities tend to depress and broaden the melting range.
Comparative Analysis: Ethyl vs. Methyl vs. tert-Butyl 4-(piperazin-1-yl)benzoate
The choice of the ester group in 4-(piperazin-1-yl)benzoate derivatives can have significant implications for their reactivity, solubility, and ease of use in subsequent synthetic steps. Here, we compare the ethyl ester with its methyl and tert-butyl analogs.
Table 2: Comparison of Key Properties and Specifications
| Parameter | This compound | Mthis compound | tert-Butyl 4-(piperazin-1-yl)benzoate |
| CAS Number | 80518-57-6 | 163210-97-7 | 187669-28-9 |
| Molecular Weight | 234.29 g/mol [6] | 220.27 g/mol [7] | 262.35 g/mol |
| Typical Purity (HPLC) | ≥ 98.0% | ≥ 98.0% | ≥ 97.0%[8] |
| Melting Point | 176 - 180 °C | 104 - 105 °C[7] | N/A (often an oil or low-melting solid) |
| Relative Reactivity | Moderate | High | Low (sterically hindered) |
| Solubility | Good in common organic solvents | Similar to ethyl ester | Generally higher in non-polar solvents |
Rationale for Selection:
-
Mthis compound: The methyl ester is often more reactive than the ethyl ester in transesterification or hydrolysis reactions. This can be advantageous if the ester is intended to be a temporary protecting group or if it needs to be readily converted to another functional group. However, this increased reactivity can also lead to lower stability under certain conditions.
-
tert-Butyl 4-(piperazin-1-yl)benzoate: The bulky tert-butyl group provides significant steric hindrance, making this ester much more stable to hydrolysis and other nucleophilic attacks.[9] This makes it an excellent choice when the ester functionality needs to be preserved throughout a multi-step synthesis. The tert-butyl group can often be removed under specific acidic conditions that do not affect other parts of the molecule.
-
This compound: This analog strikes a balance between the reactivity of the methyl ester and the stability of the tert-butyl ester. It is a versatile intermediate suitable for a wide range of applications.
Experimental Protocols
To ensure the integrity of your research, it is crucial to have robust analytical methods to verify the quality of your starting materials. Below are detailed protocols for the HPLC analysis and ¹H NMR characterization of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Related Substances
This method is designed to provide good separation of the main compound from potential impurities.
-
Instrumentation: HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of Acetonitrile and Water.
¹H NMR Spectroscopy for Structural Confirmation
-
Instrumentation: 300 MHz or 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. Acquire the spectrum using standard parameters.
Expected ¹H NMR Spectral Data for this compound (in CDCl₃):
-
~1.39 ppm (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
~3.00 ppm (t, 4H): Triplet for the four protons of the piperazine ring adjacent to the NH group.
-
~3.30 ppm (t, 4H): Triplet for the four protons of the piperazine ring adjacent to the phenyl group.
-
~4.35 ppm (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.
-
~6.85 ppm (d, 2H): Doublet for the two aromatic protons ortho to the piperazine group.
-
~7.90 ppm (d, 2H): Doublet for the two aromatic protons ortho to the ester group.
Visualization of Analytical Workflow and Comparative Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Analytical workflow for quality control testing.
Caption: Comparison of ester analogs.
Conclusion
The meticulous analysis of a Certificate of Analysis for this compound, or any pharmaceutical intermediate, is a fundamental aspect of ensuring the quality and reproducibility of research and development activities. Understanding the implications of each analytical parameter empowers scientists to make informed decisions about the suitability of a given batch of material.
Furthermore, the selection of an appropriate analog, such as the methyl or tert-butyl ester, can be a strategic choice to modulate reactivity and stability within a synthetic route. By carefully considering the data presented in the CoA and the inherent chemical properties of these different esters, researchers can optimize their synthetic strategies, leading to more efficient and robust drug development processes.
References
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- CERTIFICATE OF ANALYSIS - Cleanchem. Cleanchem.
- Ethyl 4-(4-methylpiperazin-1-YL)benzoate | C14H20N2O2 | CID 20785233 - PubChem. PubChem.
- A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. University of Pretoria.
- This compound | C13H18N2O2 | CID 2761178 - PubChem. PubChem.
- Tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate | Pharmaffiliates. Pharmaffiliates.
- Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate - PubChem. PubChem.
- tert-Butyl4-(piperazin-1-yl)benzoate - Xiamen Jenny Chemical Technology Co., Ltd. Xiamen Jenny Chemical Technology Co., Ltd.
- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. ResearchGate.
- Synthesis of Ethyl 4-[1-(4-chlorophenacyl)-piperazin-4-yl]-benzoate - PrepChem.com. PrepChem.com.
- Chem. Pharm. Bull. 59(2): 215-224 (2011) - J-Stage. J-Stage.
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed. PubMed.
- Analytical Methods - RSC Publishing. RSC Publishing.
- Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed. PubMed.
- CAS No : 1235865-76-5 | Product Name : Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy). Pharmaffiliates.
- Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. PrepChem.com.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. National Academic Digital Library of Ethiopia.
- Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies - ResearchGate. ResearchGate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. tert-Butyl4-(piperazin-1-yl)benzoate, CasNo.187669-28-9 Xiamen Jenny Chemical Technology Co., Ltd. China (Mainland) [jennyschem.lookchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 4-(piperazin-1-yl)benzoate
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-(piperazin-1-yl)benzoate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure quality, purity, and consistency. This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Critical Need for Accurate Quantification
This compound (C13H18N2O2, Molar Mass: 234.29 g/mol ) is a piperazine derivative with a benzoate ester functional group.[1][2][3] Its purity and concentration can significantly impact the yield and impurity profile of the final API. Therefore, validated analytical methods are essential for in-process control, quality assurance of starting materials, and stability testing. This guide will explore and compare three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound.[4] The presence of a chromophore in the benzoate portion of the molecule allows for direct UV detection.
Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase (RP) HPLC method is most suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is retained on the column and then eluted, with the time of elution (retention time) being a characteristic of the analyte under specific conditions. A UV detector measures the absorbance of the eluate at a specific wavelength, and the resulting peak area is proportional to the concentration of the analyte.
Experimental Protocol: Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[5][6][7]
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve in the diluent to achieve a final concentration within the calibration range.
3. Method Validation (Based on ICH Q2(R1) Guidelines):
The method's performance should be validated to ensure its reliability. The following are representative performance data.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Workflow for HPLC-UV Analysis
Caption: HPLC-UV workflow for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and High Specificity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound is amenable to GC analysis, derivatization may sometimes be employed for related piperazine compounds to improve peak shape and thermal stability, though it is often not strictly necessary for this analyte. The mass spectrometer provides high specificity, allowing for definitive identification of the analyte and its impurities.
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a fingerprint of the molecule.
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Conditions:
-
System: Agilent 8890 GC coupled with a 5977B MS or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Solution: Prepare the sample in ethyl acetate to a final concentration within the calibration range.
3. Method Validation (Representative Data):
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% |
| Precision (% RSD) | < 3.0% |
Workflow for GC-MS Analysis
Caption: GC-MS workflow for the quantification of this compound.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
For routine analysis where high specificity is not required, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for quantifying this compound.
Principle of UV-Vis Spectrophotometry
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation and Conditions:
-
System: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2501PC).
-
Solvent: A 50:50 mixture of acetonitrile and water is a suitable solvent.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the λmax of this compound. The expected λmax is around 254 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare the sample to a final concentration within the calibration range.
3. Method Validation (Representative Data):
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 2 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~2.0 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Workflow for UV-Vis Spectrophotometry
Caption: UV-Vis spectrophotometry workflow for this compound.
Comparative Analysis and Method Selection
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (resolves from impurities) | Very High (mass-based identification) | Low (interference from other absorbing species) |
| Sensitivity | High (LOQ ~1.0 µg/mL) | Very High (LOQ ~0.5 µg/mL) | Moderate (LOQ ~2.0 µg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Best For | Routine QC, stability studies, purity analysis | Impurity identification, trace analysis | Rapid, routine concentration checks |
Expert Insights on Method Selection:
-
For quality control and stability testing in a regulated environment, the stability-indicating HPLC-UV method is the gold standard. Its ability to separate and quantify the active ingredient in the presence of degradants is indispensable.
-
GC-MS is the method of choice for identifying and quantifying volatile and semi-volatile impurities . It is also highly valuable for structural elucidation of unknown degradation products.
-
UV-Vis spectrophotometry is a practical option for quick, in-process checks where the sample matrix is simple and free of interfering substances.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. While HPLC-UV provides a robust and reliable platform for most pharmaceutical applications, GC-MS offers unparalleled specificity for impurity profiling. UV-Vis spectrophotometry serves as a valuable tool for rapid, routine measurements. By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.
References
- The role of forced degradation studies in stability indicating HPLC method development. (2025). International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- This compound. PubChem.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (2018). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Technical considerations of forced degradation studies of new drug substances and product: Regulatory perspectives. (2018). Journal of Applied Pharmaceutical Science.
- Forced degradation. (n.d.). ScienceDirect.
- Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem.
- Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. (n.d.). PrepChem.com.
- Ethyl benzoate. (2018). SIELC Technologies.
- A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
- Joseph et al., (2020). International Journal of Pharmaceutical Sciences and Research, 11(6), 3009-3020.
- The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2022). Pharmaceutical and Biomedical Sciences Journal, 4(1), 1-12.
- The Development of Derivative Method analysis 1,4 Benzodiazepin. (2022).
- Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2015). Journal of Medicinal Chemistry, 58(23), 9237-9250.
Sources
Comparing the efficacy of different purification techniques for piperazine compounds
A Senior Application Scientist's Guide to the Purification of Piperazine Compounds
Introduction: The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] However, the very properties that make it attractive—two basic nitrogen atoms (pKa ≈ 5.3 and 9.7), high polarity, and a propensity for hydrogen bonding—present significant challenges during purification.[2] Crude synthetic mixtures often contain structurally similar impurities, unreacted starting materials, and degradation products that are difficult to separate from the target compound.[2][3]
This guide provides an in-depth comparison of the primary techniques used to purify piperazine-containing compounds. We will move beyond simple procedural lists to explore the underlying principles and provide the experimental rationale necessary for researchers to make informed decisions, troubleshoot common issues, and adapt methodologies to their specific needs.
The Purification Challenge: Understanding Piperazine's Physicochemical Profile
The primary difficulties in purifying piperazine compounds stem directly from their inherent chemical nature:
-
High Polarity and Basicity: The two nitrogen atoms render these molecules highly polar and basic. This leads to strong interactions with polar stationary phases in chromatography (e.g., silica gel) and high solubility in polar solvents, which can complicate crystallization.[2]
-
Hygroscopicity: Many piperazine derivatives readily absorb atmospheric moisture, making accurate handling and weighing difficult and potentially introducing water as an impurity.[2]
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this property can be masterfully exploited for purification, it can also lead to inconsistencies if not properly controlled.[2][4][5]
-
Chromatographic Tailing: The basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape (tailing) in reverse-phase chromatography.[2]
Comparative Analysis of Purification Techniques
The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Here, we compare the most effective methods.
| Technique | Purity Achievable | Typical Yield | Scalability | Key Advantages | Key Limitations |
| Fractional Distillation | Moderate to High | High | Excellent (Industrial Scale) | Cost-effective for large quantities; removes impurities with different boiling points.[2] | Ineffective for azeotropes or impurities with similar boiling points; requires thermal stability.[2] |
| Recrystallization (Free Base) | Moderate to High | Moderate to High | Good | Simple, effective for removing many impurities. | Finding a single solvent system can be challenging; risk of "oiling out."[6] |
| Recrystallization (Salt Formation) | Very High | High | Good | Excellent for removing structurally similar impurities; highly selective precipitation.[2][3] | Requires an additional step to regenerate the free base. |
| Column Chromatography (HPLC/Flash) | High to Very High | Moderate | Poor to Moderate | High resolution for separating complex mixtures and stereoisomers.[2] | Can be costly and time-consuming; method development is often required to overcome peak tailing.[2][7] |
| Supercritical Fluid Chromatography (SFC) | Very High | High | Moderate | Extremely fast for chiral separations; reduced solvent waste.[8][9] | Requires specialized equipment; less common than HPLC.[10] |
| Liquid-Liquid Extraction | Low to Moderate | High | Excellent | Good for initial workup and removing gross impurities. | Limited selectivity for closely related compounds.[11] |
Workflow Visualization: Selecting a Purification Strategy
The following diagram illustrates a decision-making workflow for selecting an appropriate purification technique for a crude piperazine compound.
Caption: Decision tree for selecting a piperazine purification method.
Experimental Protocols & Scientific Rationale
Here we provide detailed, field-tested protocols for the most robust purification techniques.
Protocol 1: High-Purity Purification via Diacetate Salt Formation
This is one of the most effective methods for achieving high purity by leveraging the differential solubility of the piperazine salt versus impurities.[2][3]
Workflow Diagram:
Caption: Workflow for purification via piperazine diacetate salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone. A typical ratio is 5 to 100 volumes of acetone per volume of piperazine.[3] The solution can be warmed gently (not exceeding 40°C) to ensure complete dissolution.
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. Use an amount that is at least stoichiometric to form the diacetate salt. An excess of up to 5 times the stoichiometric amount can be used to ensure complete precipitation.[3]
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. To ensure complete precipitation, cool the mixture to a temperature between 10-30°C.[3]
-
Isolation: Separate the precipitated salt from the liquid using vacuum filtration.
-
Washing: Wash the collected precipitate thoroughly with cold acetone to remove any remaining soluble impurities.[2]
-
(Optional) Regeneration of Free Base: The pure piperazine diacetate can be converted back to the free base. Suspend the salt in water and add a strong base (e.g., aqueous NaOH) until the pH is highly alkaline.
-
Final Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane) to isolate the pure piperazine free base.[11] Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent in vacuo.
Scientist's Rationale:
-
Why Acetone? Acetone is an ideal solvent because the piperazine free base is soluble, but the diacetate salt is highly insoluble. This differential solubility is the key to the separation. Many common organic impurities remain in the acetone mother liquor.[3]
-
Why Acetic Acid? Acetic acid is a weak acid that readily forms a salt with the basic piperazine. The resulting acetate salt has a well-defined crystal lattice, promoting the formation of a pure, easily filterable solid.
Protocol 2: Purification of Piperazine as its Hexahydrate
This method is particularly useful for separating piperazine from other water-soluble amines and relies on the unique insolubility of piperazine hexahydrate in specific aqueous-alcohol mixtures.[12]
Step-by-Step Methodology:
-
Water Adjustment: To the crude mixture, add water to ensure the molar ratio of water to piperazine is at least 6:1, which is the stoichiometric requirement for hexahydrate formation.[2][12]
-
Alcohol Addition: To the aqueous solution, add a water-insoluble alcohol (e.g., isooctanol, n-butanol, or n-hexanol). The amount of alcohol should be at least equal in weight to the amount of piperazine in the mixture.[2][12]
-
Precipitation: Stir the mixture. The piperazine hexahydrate will selectively precipitate out of the solution.[2]
-
Isolation: Filter the precipitate from the solution.
-
Washing (Optional): The precipitate can be washed with a suitable non-polar solvent like hot benzene or pentane to remove any adhering alcohol or non-polar impurities.[12]
-
Drying: Dry the solid piperazine hexahydrate in a vacuum oven to yield the pure product.[2]
Scientist's Rationale:
-
Mechanism of Separation: Piperazine has a singular ability to form a stable polyhydrate (specifically, a hexahydrate) that is insoluble in mixtures of water and water-insoluble alcohols. Other amines typically found as impurities do not share this property and remain in the liquid phase, allowing for an efficient separation.[12]
Protocol 3: Optimizing Reverse-Phase HPLC Purification
For high-resolution separation of complex mixtures, reverse-phase HPLC is invaluable. However, the basicity of piperazine requires specific method adjustments to achieve sharp, symmetrical peaks.[2]
Step-by-Step Methodology:
-
Column Selection: Start with a standard C18 column. If peak tailing persists after mobile phase optimization, consider alternative stationary phases like phenyl or cyano-based columns, which may offer different selectivity.[2]
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2-3). This ensures the piperazine nitrogens are fully protonated.
-
Rationale: In their protonated (cationic) state, the piperazine molecules are repelled by the residual acidic silanol groups on the silica backbone, minimizing the secondary interactions that cause peak tailing.[2]
-
-
Use of Mobile Phase Additives:
-
Acid Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This serves the dual purpose of maintaining a low pH and acting as an ion-pairing agent, further improving peak shape.[2]
-
Competing Base Additive: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), can be effective.
-
Rationale: TEA is a small, basic molecule that preferentially interacts with the active silanol sites on the stationary phase, effectively "masking" them from the piperazine analyte.[2]
-
-
Detection: Since piperazine itself lacks a strong chromophore, detection can be challenging.[13][14] If the compound is not UV-active, use alternative detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (LC/MS).[13] For trace analysis, pre-column derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to attach a UV-active tag.[14]
Conclusion
The purification of piperazine compounds, while challenging, can be accomplished with high efficacy through a systematic and informed approach. For achieving the highest purity on a lab scale, recrystallization via salt formation, particularly as the diacetate salt, is a superior and highly recommended technique. For large-scale industrial applications, fractional distillation remains the most economically viable method, provided the compound is thermally stable.[2][15] Finally, for complex mixtures or chiral compounds, HPLC and SFC offer unparalleled resolution, but require careful method development to mitigate the challenges posed by the basic piperazine core. By understanding the chemical principles behind each technique, researchers can confidently select and optimize a purification strategy to obtain their target compounds in the desired purity and yield.
References
- How to extract/isolate piperazine from water without distillation? ResearchGate.
- Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. Google Patents.
- Purification of piperazine. Google Patents.
- Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications.
- Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine. Google Patents.
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.
- Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
- Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs. Google Patents.
- Recovery and purification of piperazine. Google Patents.
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida Digital Collections.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. ResearchGate.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- The medicinal chemistry of piperazines: A review. Scilit.
- HPLC Methods for analysis of Piperazine. HELIX Chromatography.
- (PDF) Methods for the catalytic synthesis of piperazine. ResearchGate.
- Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate.
- Piperazine. PubChem.
- Method for the preparation of piperazine salts. Google Patents.
- Piperazine citrate preparation process. SciSpace.
- Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2. PubMed.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- A Review on Analytical Methods for Piperazine Determination.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Supercritical Fluid Chiral Separations. Pharmaceutical Technology.
- Manufacturing process for piperazine. Google Patents.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. ScienceDirect.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- Industrial process for the synthesis of pyrimidinyl-piperazine derivatives. Google Patents.
- New insights into supercritical fluid chromatography for chiral separations. RSC Publishing.
- The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
Sources
- 1. scilit.com [scilit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 4. Crystalline products of CO2 capture by piperazine aqueous solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 13. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 14. jocpr.com [jocpr.com]
- 15. EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to N-Arylpiperazine Synthesis: A Side-by-Side Comparison of Key Methodologies
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs targeting a wide array of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1][2][3] The prevalence of this scaffold necessitates robust, efficient, and versatile synthetic methods for its construction. This guide provides an in-depth, side-by-side comparison of the most prominent methods for N-arylpiperazine synthesis: the classical aniline-based approach, the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann condensation, and the Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Classical Approach: Ring Formation from Anilines
One of the earliest methods for N-arylpiperazine synthesis involves the reaction of an aniline with bis(2-chloroethyl)amine hydrochloride.[4][5] This method constructs the piperazine ring directly onto the aromatic amine.
Causality in Experimental Choices
This classical approach is conceptually straightforward, relying on a double N-alkylation of the aniline to form the heterocyclic ring. The reaction is typically carried out at high temperatures, often without a solvent, with the aniline itself serving as the reaction medium.[6] The high temperature is necessary to drive the reaction to completion, as the nucleophilicity of the aniline is often not sufficient for efficient reaction at lower temperatures. The use of a base is crucial to neutralize the hydrogen chloride generated during the reaction, which would otherwise protonate the aniline and render it unreactive.
Experimental Protocol: Synthesis of N-phenylpiperazine[6]
-
Reaction Setup: In a 500L electric heating reacting kettle, add 100 kilograms of aniline and 250 kilograms of bis(2-chloroethyl)amine hydrochloride.
-
Reaction: Heat the mixture to 180°C and maintain this temperature for 4 hours.
-
Work-up: Stop the heating and allow the reaction mixture to cool. Carefully add a 30% aqueous sodium hydroxide solution in batches to neutralize the reaction mixture.
-
Extraction: After cooling to room temperature, the layers are separated. The organic layer is washed with 50 kg of water.
-
Purification: The crude product is obtained by distillation under reduced pressure to yield N-phenylpiperazine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a versatile and highly efficient method for the N-arylation of amines, including piperazine.[7][8]
Mechanistic Insights and Key Parameters
This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.[9] These ligands facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-arylpiperazine product. The base plays a crucial role in deprotonating the piperazine, forming the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Ethyl 4-(piperazin-1-yl)benzoate Derivatives
The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow it to serve as a versatile core, enabling interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4] When developing a novel series, such as Ethyl 4-(piperazin-1-yl)benzoate derivatives, a robust and rigorously validated cascade of in vitro assays is not merely a prerequisite for progression; it is the very foundation upon which a successful drug discovery program is built.[5]
This guide provides a strategic framework for the validation of key in vitro assays. For the purpose of providing a concrete and logical narrative, we will proceed with the assumption that our hypothetical series of this compound derivatives has been designed to act as antagonists at a specific Gs-coupled GPCR target. This common scenario allows us to illustrate a logical progression from initial target binding to functional activity and critical safety assessment.
The In Vitro Assay Cascade: A Strategic Workflow
A successful preclinical characterization does not rely on a single assay but on an integrated workflow. Each step provides a different piece of the puzzle, building confidence in the compound's profile. The goal is to "fail fast, fail cheap," eliminating unsuitable compounds early while deeply characterizing promising leads.
Caption: A logical workflow for characterizing novel GPCR antagonists.
Part 1: Quantifying Target Engagement & Affinity
The first critical question is: Does the compound bind to the intended target, and with what affinity? Answering this requires a robust binding assay. Here, we compare the traditional "gold standard" with a modern, label-free alternative.
A. Radioligand Competition Binding Assay
This technique is a cornerstone of GPCR pharmacology, providing a highly sensitive and quantitative measure of binding affinity (Ki).[6]
Principle & Rationale: The assay measures the ability of a non-radioactive test compound (the "competitor," our derivative) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity. The choice of a filtration-based method is crucial; it allows for the rapid separation of the receptor-bound radioligand from the unbound radioligand, which is essential for accurate measurement.[7]
-
Membrane Preparation:
-
Culture cells stably expressing the target GPCR to high density.
-
Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors. The inhibitors are critical to prevent receptor degradation.
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptor. Wash the pellet to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay). Store at -80°C.[7]
-
-
Assay Execution (96-well format):
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
-
50 µL of the test compound (this compound derivative) at various concentrations (typically a 10-point, 3-fold serial dilution).
-
50 µL of the radioligand at a fixed concentration, typically near its dissociation constant (Kd).[8]
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[7] The time and temperature must be optimized to ensure equilibrium is reached without significant degradation of the receptor or radioligand.[6]
-
-
Termination & Detection:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat (pre-soaked in a chemical like 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter (e.g., MicroBeta counter).
-
-
Data Analysis:
-
Convert counts per minute (CPM) to specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
B. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique that provides rich information on molecular interactions in real-time.[9][10] It has become a cornerstone technology in drug discovery for its ability to measure not just affinity, but also the kinetics of the binding event.[11]
Principle & Rationale: SPR detects changes in the refractive index at the surface of a sensor chip.[9] One molecule (the "ligand," e.g., the purified GPCR) is immobilized on the chip, and the other (the "analyte," our derivative) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a measurable change in the refractive index, which is plotted in real-time as a "sensorgram." This allows for the direct measurement of association (on-rate, ka) and dissociation (off-rate, kd) kinetics. The equilibrium dissociation constant (KD) is then calculated as kd/ka.[9]
-
Chip Preparation & Ligand Immobilization:
-
Select a sensor chip appropriate for immobilizing the purified, solubilized GPCR target (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS chemistry).
-
Inject the purified receptor over the surface to achieve a target immobilization level. The amount immobilized is critical; too much can lead to mass transport limitations, while too little yields a poor signal.
-
Deactivate any remaining active esters on the surface. A reference channel is prepared similarly but without the receptor to allow for subtraction of bulk refractive index changes.
-
-
Assay Execution (Kinetic/Affinity Analysis):
-
Prime the system with running buffer (which should contain detergent if a membrane protein is used).
-
Inject a series of concentrations of the small molecule analyte (our derivative) over the ligand and reference surfaces. Each cycle consists of:
-
Association: Flowing the analyte over the surface for a defined time to monitor binding.
-
Dissociation: Flowing running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration: Injecting a harsh solution (e.g., low pH or high salt) to remove all bound analyte, preparing the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data for each concentration to obtain the specific binding sensorgrams.
-
Simultaneously fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.
-
This fitting process yields the kinetic rate constants ka (on-rate) and kd (off-rate), from which the affinity constant KD is calculated.[9]
-
Part 2: Determining Functional Activity
Confirming that a compound binds is only half the story. A functional assay is required to determine if that binding event translates into a biological effect (e.g., antagonism or agonism). For a Gs-coupled GPCR, measuring the downstream second messenger, cyclic AMP (cAMP), is the most direct functional readout.[12]
cAMP Accumulation Assay (Antagonist Mode)
Principle & Rationale: Gs-coupled GPCRs, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP. An antagonist will block this process. In this assay, we stimulate the cells with a known agonist at a fixed concentration and measure the ability of our test compound to inhibit the resulting cAMP production.[13] Using a competitive immunoassay format (like HTRF or AlphaScreen) provides a sensitive, homogeneous (no-wash) method for quantifying intracellular cAMP levels.[14]
-
Cell Preparation:
-
Plate cells expressing the target GPCR in a suitable assay plate (e.g., 384-well) and culture overnight. Cell density must be optimized to ensure the cAMP signal falls within the linear range of the assay's standard curve.[15]
-
On the day of the assay, remove the culture medium.
-
-
Compound & Agonist Addition:
-
Add the test compounds (our derivatives) serially diluted in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. The PDE inhibitor is essential to prevent the degradation of cAMP, thereby amplifying the signal.
-
Pre-incubate the cells with the test compounds for a defined period.
-
Add a known agonist for the receptor at a concentration that elicits 50-80% of its maximal response (the EC50-EC80).[13] This concentration is chosen because it provides a robust signal window while ensuring the assay is sensitive to competitive inhibition.
-
Incubate to allow for cAMP production (e.g., 30 minutes at 37°C).
-
-
Detection & Measurement:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate to allow the detection reagents to reach equilibrium.
-
Read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Using a cAMP standard curve run in parallel, convert the raw assay signal into cAMP concentrations (e.g., fmol/well).[14]
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.
-
Caption: Simplified Gs-coupled GPCR signaling pathway for cAMP production.
Part 3: Assessing Critical Safety Liability
Many piperazine-containing compounds have been found to interact with the hERG potassium ion channel, an off-target interaction that can lead to life-threatening cardiac arrhythmias.[16] Therefore, early assessment of hERG liability is a mandatory step in drug development, with manual patch-clamp being the regulatory gold standard.[17]
hERG Manual Whole-Cell Patch Clamp Assay
Principle & Rationale: This electrophysiology technique provides the most precise and direct measure of ion channel function.[17] A glass micropipette forms a high-resistance seal with the membrane of a single cell (e.g., an HEK293 cell stably expressing the hERG channel). The patch of membrane is then ruptured, allowing direct electrical access to the cell's interior. The operator can control the membrane voltage ("voltage clamp") and measure the tiny picoampere currents flowing through the ion channels. The assay measures the ability of a test compound to block this hERG current.
-
Cell Preparation:
-
Use a cell line (e.g., CHO or HEK293) stably transfected with the hERG channel. Culture cells to 50-80% confluency.
-
On the day of recording, detach a small number of cells and place them in the recording chamber on the microscope stage.
-
-
Recording Configuration:
-
Using a micromanipulator, guide a glass micropipette filled with intracellular solution to a single cell.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration. The pipette solution now dialyzes the cell's interior.
-
-
Voltage Protocol & Data Acquisition:
-
Clamp the cell's membrane potential at a holding potential (e.g., -80 mV).
-
Apply a specific voltage-step protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarization step to open the channels, followed by a repolarization step where the peak "tail current" is measured.[18] This tail current is the primary endpoint for measuring hERG block.
-
Establish a stable baseline current by perfusing the cell with an extracellular solution (vehicle control).
-
Perfuse the cell with increasing concentrations of the test compound, allowing the blocking effect to reach a steady state at each concentration.
-
After washout, apply a known hERG blocker (e.g., E-4031 or Cisapride) as a positive control to confirm assay sensitivity and maximal block.[18]
-
-
Data Analysis:
-
Measure the amplitude of the peak tail current at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.
-
Plot the percent inhibition as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for hERG channel block.
-
Comparative Guide to Assay Performance
The choice of assay depends on the stage of the drug discovery campaign and the specific question being asked.
| Parameter | Radioligand Binding | Surface Plasmon Resonance (SPR) | cAMP Functional Assay | hERG Patch Clamp |
| Primary Endpoint | Binding Affinity (Ki) | Binding Kinetics (ka, kd) & Affinity (KD) | Functional Potency (IC50) | Off-Target Blockade (IC50) |
| Throughput | Medium to High | Low to Medium | High | Very Low |
| Label Required? | Yes (Radioisotope) | No (Label-free) | No (but uses labeled reagents) | No (Label-free) |
| Key Information | Equilibrium affinity; potentcy ranking. | On/off rates; binding mechanism; residence time. | Cellular functional consequence of binding; MoA. | Direct measure of ion channel block; cardiac risk. |
| Core Advantage | "Gold standard," highly sensitive for potent binders. | Provides kinetic data, which can be more predictive of in vivo efficacy.[10][19] | Physiologically relevant; confirms cellular activity.[20] | Gold standard for cardiac safety; high data precision.[17] |
| Main Limitation | Requires radioactivity; endpoint data only (no kinetics). | Requires purified protein; can be technically demanding. | Indirect measure of binding; susceptible to cellular artifacts. | Extremely low throughput; technically challenging. |
| Best Application | Primary screening, hit-to-lead potency determination. | Lead optimization, understanding structure-kinetic relationships. | Hit confirmation, MoA studies, SAR development. | Lead optimization and preclinical safety assessment. |
Conclusion
The validation of in vitro assays for novel chemical series like this compound derivatives is a multi-step, logic-driven process. It requires more than just generating numbers; it demands a deep understanding of the principles behind each technique and the trustworthiness of the data produced. By employing a strategic cascade—beginning with direct target engagement (Radioligand Binding or SPR), confirming biological consequence (cAMP functional assay), and assessing critical liabilities (hERG patch clamp)—researchers can build a comprehensive data package. This rigorous, multi-faceted approach ensures that only the most promising, potent, and safe candidates are progressed, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
- Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sygnature Discovery. (n.d.). Surface Plasmon Resonance for Small Molecule Ligand Analysis.
- Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Flanagan, C. (2016). GPCR-radioligand binding assays. PubMed.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Porsolt. (2012). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
- ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
- ResearchGate. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels.
- Sophion. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact.
- U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives.
- Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
- ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
- BMG LABTECH. (2022). Cell-based assays on the rise.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
- PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery.
- ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
- YouTube. (2013). Development & Validation of Cell-based Assays.
- YouTube. (2020). Eurofins DiscoverX GPCR Assays.
- PubMed. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii.
- Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
- NCBI Bookshelf. (n.d.). [Key assay optimization parameters and troubleshooting guidelines].
- YouTube. (2023). How to Validate ANY Molecular Assay | Step-by-Step Guide (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. nbinno.com [nbinno.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 5. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 12. revvity.com [revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 18. fda.gov [fda.gov]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. marinbio.com [marinbio.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4-(piperazin-1-yl)benzoate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of Ethyl 4-(piperazin-1-yl)benzoate (CAS No. 80518-57-6), moving beyond mere compliance to foster a deep understanding of the principles behind these essential procedures. The information herein is designed to protect you, your colleagues, and the environment, ensuring the integrity of your work from discovery through disposal.
Core Principle: Proactive Hazard Recognition
The foundation of safe disposal is a thorough understanding of the substance's inherent risks. This compound is a piperazine derivative and, as such, requires careful handling based on its specific toxicological profile and the general characteristics of its chemical class.
GHS Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the potential hazards associated with this compound. It is classified as an irritant and is harmful through multiple exposure routes.[1][2]
| GHS Hazard Statement | Description | Primary Concern |
| H302 / H312 / H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Systemic toxicity, risk of internal exposure. |
| H315 | Causes skin irritation.[1][2] | Localized irritation upon contact. |
| H319 | Causes serious eye irritation.[1][2] | Potential for significant eye damage. |
| H335 | May cause respiratory irritation.[2] | Inhalation hazard, particularly with fine powders. |
The piperazine moiety itself is known to cause skin and eye irritation and may lead to sensitization upon repeated exposure.[3][4] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Pre-Disposal Operations: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. OSHA requires employers to provide appropriate protective equipment and training for all laboratory personnel.[3][5]
| Task | Required PPE | Rationale |
| Handling Solid Compound | Nitrile gloves, safety goggles with side shields, lab coat. | Prevents skin contact and protects eyes from dust particles. |
| Preparing for Disposal | Nitrile gloves, chemical splash goggles, lab coat. | Protects against splashes of contaminated solvents or cleaning solutions. |
| Cleaning Spills | Heavy-duty nitrile gloves, chemical splash goggles, lab coat. Use of a respirator may be required depending on spill size and ventilation.[6] | Provides enhanced protection during cleanup of a concentrated hazard. |
Key Procedural Note: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][6] Contaminated clothing should be removed immediately and laundered by a professional service informed of the chemical's hazards.[3][5]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste . This ensures the highest level of safety and compliance with environmental regulations.
Step 1: Waste Classification
Due to its GHS hazard profile, any quantity of pure or expired this compound, as well as any materials significantly contaminated with it (e.g., spill cleanup debris, used weighing paper), must be classified as hazardous chemical waste.[3] This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste.[7]
Step 2: Waste Segregation and Containment
-
Primary Container: Place the waste into a dedicated, chemically-resistant container with a secure, vapor-tight lid. Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.
-
Labeling: The container must be immediately labeled. The label should include, at a minimum:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "80518-57-6"
-
Relevant Hazard Pictograms (e.g., Exclamation Mark for irritant/harmful)
-
Your Name, Laboratory, and the Date of Accumulation
-
Step 3: On-Site Accumulation
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from drains, and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 4: Final Disposal
Do not attempt to dispose of this chemical down the drain or in regular trash. The final disposal must be handled by professionals.
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) department is your primary resource. They will have established procedures for the collection and disposal of chemical waste.
-
Licensed Contractor: The EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[8]
Decontamination and Spill Management
Routine Decontamination
Glassware and equipment that have come into contact with this compound should be decontaminated before reuse.
-
Initial Rinse: Rinse the equipment with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. This rinseate must be collected and disposed of as hazardous waste.
-
Wash: Proceed with a standard laboratory detergent wash, followed by final rinses with deionized water.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE as outlined in Section 2.
-
Contain & Clean:
-
For solid spills , gently cover with an absorbent pad to prevent dust from becoming airborne. DO NOT dry sweep.[3] Carefully scoop the material and cleanup debris into your hazardous waste container.
-
For solution spills , cover with a chemical absorbent material (e.g., Chemizorb® or vermiculite).
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate completely before resuming work.[3]
Disposal Decision Logic
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
References
- New Jersey Department of Health. Piperazine - Hazard Summary. [Link]
- Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
- PubChem. This compound - Laboratory Chemical Safety Summary.
- PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate - Compound Summary.
- New Jersey Department of Health. Piperazine Dihydrochloride - Hazard Summary. [Link]
- Centers for Disease Control and Prevention (NIOSH). 1988 OSHA PEL Project - Piperazine Dihydrochloride. [Link]
- Occupational Safety and Health Administration (OSHA).
- U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
- University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency (EPA).
- Fisher Scientific.
- Regulations.gov. Identification and Listing of Hazardous Waste. [Link]
Sources
- 1. This compound | C13H18N2O2 | CID 2761178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nj.gov [nj.gov]
- 4. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. epa.gov [epa.gov]
- 8. file.bldpharm.com [file.bldpharm.com]
Personal protective equipment for handling Ethyl 4-(piperazin-1-yl)benzoate
Essential Safety and Handling Guide for Ethyl 4-(piperazin-1-yl)benzoate
This guide provides comprehensive, field-proven safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 80518-57-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a deep understanding of the necessary precautions. Our commitment is to furnish you with information that is not only accurate but also practical, fostering a culture of safety and confidence in your laboratory operations.
Hazard Profile and Precautionary Overview
This compound is a piperazine derivative that requires careful handling due to its potential health effects.[1][2] Understanding its hazard profile is the first step in ensuring safe laboratory practices.
GHS Hazard Statements:
The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system, as well as its potential for harm if ingested or inhaled.[1][3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Hand Protection | Nitrile gloves (minimum 4-6 mil thickness for splash protection) | Nitrile provides good resistance against a variety of organic chemicals, including aromatic amines and esters.[4][5] For incidental contact (splashes), standard nitrile gloves are sufficient. If prolonged contact is anticipated, consider thicker, industrial-grade nitrile or neoprene gloves and always consult the manufacturer's specific chemical resistance data.[4][5] Change gloves immediately if they become contaminated. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | This compound is a serious eye irritant.[1][3] Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A buttoned, long-sleeved laboratory coat. | A lab coat protects the skin on your arms and torso from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is required.[3] | The compound can cause respiratory irritation and may be harmful if inhaled.[1][3] Engineering controls like a fume hood are the preferred method to control exposure. Respirators should be used as a secondary measure when engineering controls are insufficient. |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is essential for safe handling. The following diagram and steps outline the process from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the lab area where the chemical is stored or handled, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment.
-
Prepare Waste Container: Have a designated, clearly labeled hazardous waste container ready for all solid and liquid waste generated. The label should read "Hazardous Waste" and include the chemical name.[6]
-
-
Handling:
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
In Solution: When working with the compound in solution, perform all transfers and reactions within the fume hood to minimize exposure to vapors or aerosols.
-
-
Cleanup and Disposal:
-
Waste Collection: Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) directly into the prepared hazardous waste container.[3]
-
Decontamination: Wipe down the work surface in the fume hood and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[1]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after the procedure is complete.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a prepared response is crucial for safety.
In Case of a Small Laboratory Spill:
-
Alert and Restrict: Immediately alert others in the vicinity and restrict access to the spill area.[7]
-
Assess: Ensure you are wearing the appropriate PPE (as detailed in Section 2) before approaching the spill.
-
Contain: If the spill is a liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[2] For a solid spill, proceed to the next step.
-
Absorb/Cover: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[2][7]
-
Collect: Once the material is fully absorbed, carefully scoop the mixture into your designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a cloth or paper towels wetted with a suitable solvent, and then wash with soapy water. Dispose of all cleaning materials in the hazardous waste container.[8]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures: [3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison control center or doctor immediately.
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Waste Classification: All waste containing this compound, including the pure compound, contaminated materials, and cleaning residues, must be classified as hazardous chemical waste.[1][3]
-
Segregation: Collect this waste in a dedicated, sealed, and clearly labeled container. Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1][9]
-
Container Management: Use a high-density polyethylene or other compatible container with a secure, tight-fitting lid.[1] Store the container in a designated, well-ventilated secondary containment area until it is collected.
-
Final Disposal: Arrange for collection and disposal through your institution's EHS department or a licensed hazardous waste management company. The recommended disposal method is typically high-temperature incineration.[1][9]
-
Empty Containers: "Empty" containers that held the compound must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous waste.[1]
By adhering to these detailed protocols, you can confidently and safely manage this compound in your research, ensuring the integrity of your work and the well-being of your team.
References
- PubChem.this compound | C13H18N2O2 | CID 2761178.
- Stony Brook University.Laboratory General Chemical Minor Spill Clean Up Procedures. Environmental Health and Safety. [Link]
- OSHA.Personal Protective Equipment.[Link]
- Queen Mary University of London.Spill procedure: Clean-up guidance.[Link]
- University of British Columbia.Spill Clean up Procedure. Safety & Risk Services. [Link]
- HeighTech Safety.Understanding the Composition of Chemical Resistant Gloves. (2025-12-16). [Link]
- Kingfa Medical.Chemical Resistance Guide to Nitrile Gloves for the Chemical Industry. (2025-07-31). [Link]
- Environmental Health and Safety, University of California, Berkeley.Glove Selection Guide.[Link]
- Lab Manager.8 Steps to Handling a Lab Chemical Spill. (2023-05-05). [Link]
- University of Tennessee.Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety. [Link]
- OSHA/NIOSH.Chemical Resistance of Gloves.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. medicalkingfa.com [medicalkingfa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
